5-Fluoro-2-methoxyphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZCWKASVDIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307212 | |
| Record name | 5-Fluoro-2-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383134-85-8 | |
| Record name | 5-Fluoro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383134-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-fluoro-2-methoxyphenyl)acetic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid
Abstract
5-Fluoro-2-methoxyphenylacetic acid (CAS RN: 383134-85-8) is a key fluorinated aromatic carboxylic acid that serves as a versatile building block in modern medicinal and materials chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenylacetic acid scaffold imparts unique electronic properties and steric influences. These characteristics are instrumental in modulating the physicochemical and biological activities of derivative compounds. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Intermediates
The incorporation of fluorine into organic molecules is a widely adopted strategy in pharmaceutical and agrochemical design. The carbon-fluorine bond, one of the strongest in organic chemistry, enhances metabolic stability and resistance to oxidative degradation[1]. Furthermore, fluorine's high electronegativity can significantly alter the acidity, lipophilicity, and binding interactions of a molecule, often leading to improved efficacy and bioavailability[2][3].
This compound is a prime example of a "designer" building block. It belongs to the broader class of phenylacetic acids, which are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including penicillin and diclofenac[4]. The specific 5-fluoro, 2-methoxy substitution pattern provides a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored properties.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The key identifiers and properties of this compound are summarized below.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 383134-85-8 | [5] |
| Molecular Formula | C₉H₉FO₃ | [5] |
| Molecular Weight | 184.16 g/mol | [5] |
| Appearance | Solid | [5] |
| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | [6] |
| SMILES String | O=C(O)CC1=CC(F)=CC=C1OC | [5] |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | [5] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the carboxyl group, and the methoxy (-OCH₃) protons. The fluorine atom at the 5-position will cause characteristic splitting patterns (coupling) in the signals of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the structure. The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (184.16). Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the benzylic C-C bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretch (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities.
Synthesis and Manufacturing Pathway
Fluorophenylacetic acids are valuable intermediates for producing various pharmacologically active compounds[9]. While multiple synthetic routes can be envisioned, a common and logical approach involves the modification of a readily available precursor. The following protocol outlines a representative synthesis.
Representative Synthesis Protocol: From 2-Methoxy-5-nitrophenylacetic Acid
This multi-step synthesis leverages standard, well-understood organic transformations. The choice of reagents is critical for achieving high yield and purity.
Step 1: Reduction of the Nitro Group
-
Objective: To convert the nitro group to an amine, which can then be transformed into the target fluorine atom via the Sandmeyer reaction.
-
Procedure:
-
Dissolve 2-methoxy-5-nitrophenylacetic acid in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as Palladium on Carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.
-
The reaction is typically run at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield 5-amino-2-methoxyphenylacetic acid.
-
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Objective: To convert the primary aromatic amine into a diazonium salt, which is then displaced by fluoride.
-
Procedure:
-
Cool an aqueous solution of fluoroboric acid (HBF₄) to 0-5 °C in an ice bath.
-
Dissolve the 5-amino-2-methoxyphenylacetic acid from Step 1 in the cold HBF₄ solution.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. This forms the diazonium tetrafluoroborate salt.
-
Stir the resulting slurry for 30-60 minutes in the cold.
-
Collect the precipitated diazonium salt by filtration and wash it with cold ether.
-
Gently heat the dried salt until nitrogen evolution ceases. The thermal decomposition replaces the diazonium group with fluorine.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
-
Diagram 1: Synthetic Workflow A simplified workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical behavior of this compound is governed by three primary functional groups: the carboxylic acid, the activated aromatic ring, and the benzylic methylene group.
Key Reactive Sites
-
Carboxylic Acid Group: This is the most reactive site, readily undergoing reactions like esterification, amidation, and reduction to an alcohol[2]. This functionality is crucial for coupling the molecule to other fragments, for example, in forming amide bonds with amine-containing pharmacophores.
-
Aromatic Ring: The fluorine and methoxy groups are ortho, para-directing activators (though fluorine is deactivating overall due to induction). The positions ortho and para to these substituents are susceptible to electrophilic aromatic substitution, allowing for further functionalization of the ring if required.
-
Benzylic Methylene (-CH₂-): The protons on this carbon are weakly acidic and can be removed by a strong base, creating a nucleophilic enolate that can participate in alkylation or condensation reactions.
Role as a Key Building Block
Fluorinated phenylacetic acids are indispensable in medicinal chemistry[9]. They serve as key intermediates for APIs where metabolic stability and potent binding are paramount. The methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the final molecule, while the fluorine atom can enhance binding affinity and block metabolic attack[1][2].
For instance, similar structures like 5-fluoro-2-methoxybenzoic acid are key starting materials for Pirtobrutinib, a drug used to treat certain types of lymphoma[10]. This highlights the utility of the 5-fluoro-2-methoxy substitution pattern in constructing highly specific enzyme inhibitors.
Diagram 2: Role in Amide Bond Formation A diagram showing the primary application of this compound in forming amide bonds for drug synthesis.
Safety and Handling
According to safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral)[5][11]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern chemical research. Its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically tuned aromatic ring makes it a high-value component in the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.
References
- Vertex AI Search. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
- CymitQuimica. (n.d.). CAS 1578-63-8: fluorophenylacetic acid.
- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8.
- Sparrow Chemical. (n.d.). Phenylacetic Acid.
- ChemicalBook. (n.d.). 5-Fluoro-2-nitrophenylacetic acid synthesis.
- Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid.
- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid - CAS Number: 383134-85-8.
- Achmem. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- Wikipedia. (n.d.). Phenylacetic acid.
- BOC Sciences. (n.d.). 2-Fluoro-5-methoxyphenylacetic Acid - CAS 798563-50-5.
- PubChem. (n.d.). 2-Methoxyphenylacetic acid.
- PubMed. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry.
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- ChemicalBook. (n.d.). 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum.
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An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Derivatives
5-Fluoro-2-methoxyphenylacetic acid, identified by the CAS Number 383134-85-8 , is a substituted phenylacetic acid derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4] The strategic incorporation of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. This strategic fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[5] The presence of the methoxy and acetic acid functional groups further provides avenues for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights for laboratory and industrial research.
Physicochemical Properties and Structural Data
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 383134-85-8 | [3] |
| Molecular Formula | C₉H₉FO₃ | [2][3] |
| Molecular Weight | 184.16 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O | [2] |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N |
Synthesis and Purification: A Proposed Laboratory-Scale Protocol
While various synthetic strategies for fluorophenylacetic acids have been explored, a common approach involves the modification of a readily available fluorinated precursor.[6] A plausible and adaptable synthesis of this compound can be conceptualized starting from 4-fluoroanisole. The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.
Conceptual Synthetic Pathway
Caption: A conceptual synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of 4-Fluoroanisole
-
To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 4-fluoroanisole dropwise at 0 °C.
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
A more direct, albeit classical, approach to convert the acetophenone intermediate to the phenylacetic acid is the Willgerodt-Kindler reaction followed by hydrolysis.
-
To the crude 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, add sulfur and a secondary amine (e.g., morpholine).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and hydrolyze the resulting thioamide by adding a strong acid (e.g., sulfuric acid) and heating to reflux.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR will exhibit a singlet corresponding to the fluorine atom on the phenyl ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or [M-H]⁻ corresponding to the calculated molecular weight of 184.16 g/mol .
Applications in Research and Development
This compound serves as a valuable intermediate and building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
The fluorinated phenylacetic acid scaffold is a common motif in a variety of biologically active molecules. The presence of the fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby influencing absorption and distribution.[5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests its potential as a starting material for the synthesis of novel therapeutic agents. For instance, it could be utilized in the development of:
-
Anti-inflammatory agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.
-
Anticancer agents: The incorporation of fluorine can enhance the anticancer activity of certain compounds.
-
Neurological drugs: The blood-brain barrier permeability can be influenced by fluorination.
Workflow for Utilizing this compound in Drug Discovery
Caption: A generalized workflow for the application of this compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.
Conclusion
This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the presence of a fluorine atom make it an attractive starting material for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and developers working with this and related fluorinated compounds. The continued exploration of the chemistry and biological activity of this molecule is likely to uncover new and exciting applications in the future.
References
-
Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]
- Google Patents. (2002). Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]. Retrieved January 11, 2026, from https://patents.google.
-
Justia Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved January 11, 2026, from [Link]
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- 4. 383134-85-8 2-(5-fluoro-2-methoxyphenyl)acetic acid 5-氟-2-甲氧基苯乙酸 -Win-Win Chemical [win-winchemical.com]
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An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a methoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol , is a white to off-white solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an acetic acid moiety at the 1-position.
The presence of the electron-withdrawing fluorine atom can enhance the compound's binding affinity to biological targets and improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The methoxy group, a common feature in many biologically active molecules, can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Key Identifiers and Properties:
| Property | Value |
| CAS Number | 383134-85-8[1] |
| Molecular Formula | C₉H₉FO₃[1] |
| Molecular Weight | 184.16 g/mol [2] |
| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid[3] |
| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O[3] |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N[3] |
| Physical Form | Solid[1] |
Synthesis of this compound
The synthesis of phenylacetic acid derivatives can be achieved through various synthetic routes. One of the most established methods for the preparation of aryl-substituted acetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[4][5] This reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
A plausible synthetic pathway for this compound would start from the commercially available 5'-Fluoro-2'-methoxyacetophenone. The general steps of the Willgerodt-Kindler reaction are as follows:
-
Thioamide Formation: The starting acetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures.[2][6] This one-pot reaction forms the corresponding thiomorpholide derivative.
-
Hydrolysis: The resulting thioamide is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid product, this compound.[2]
Sources
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- 2. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
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- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Fluoro-2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the known and predicted biological activities of 5-Fluoro-2-methoxyphenylacetic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its potential therapeutic applications. We will delve into its chemical properties, explore likely mechanisms of action based on analogous structures, and propose robust experimental workflows for its evaluation.
Introduction to this compound: A Compound of Interest
This compound, with the chemical formula C₉H₉FO₃, is a halogenated and methoxylated derivative of phenylacetic acid.[1][2] Its structural similarity to a class of well-established non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compelling candidate for investigation in the fields of inflammation, pain, and immunology. The strategic placement of the fluoro and methoxy groups on the phenyl ring is anticipated to modulate its physicochemical properties and biological activity, potentially offering an improved therapeutic profile over existing compounds.
This guide serves as a foundational resource for researchers embarking on the study of this promising molecule. By leveraging data from analogous compounds, we will construct a scientifically grounded hypothesis for the biological activities of this compound and provide the necessary experimental frameworks to validate these predictions.
Physicochemical Properties and Synthesis
A solid understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 383134-85-8 | [1] |
While specific synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from standard organic chemistry principles and methods used for structurally similar compounds. A plausible synthetic approach is outlined below.
Figure 1: Plausible synthetic workflow for this compound.
Predicted Biological Activities Based on Structural Analogs
The biological potential of this compound can be inferred from the activities of its structural relatives.
Anti-inflammatory and Analgesic Potential
The phenylacetic acid scaffold is a cornerstone of many NSAIDs. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3]
Derivatives of phenylacetic acid with halogen and methoxy substitutions have been explored for their anti-inflammatory properties. For instance, fenamic acid derivatives, which are structurally related, are known to inhibit COX-2.[4][5] This suggests that this compound may also function as a COX inhibitor.
Proposed Mechanism of Action: COX Inhibition
The predicted anti-inflammatory activity of this compound is likely mediated by the inhibition of COX-1 and/or COX-2.
Figure 2: Predicted inhibition of the cyclooxygenase pathway.
Immunomodulatory Potential
A patent for a derivative, 3-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid, identifies it as a Retinoid-related Orphan Receptor gamma (RORγ) inhibitor.[6] RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases. Inhibition of RORγ is a promising therapeutic strategy for these conditions. The structural similarity suggests that this compound could also possess RORγ inhibitory activity.
Other Potential Activities
Research on 5-fluoro-2-oxindole derivatives has demonstrated α-glucosidase inhibitory activity, which is relevant for the management of diabetes.[7][8] While the oxindole scaffold is different from the phenylacetic acid core, this finding suggests that the 5-fluoro substitution pattern on a phenyl ring can be conducive to interactions with various enzymatic targets. Additionally, studies on 5-fluoro-2-oxindole have shown antinociceptive, antioxidant, and anti-inflammatory effects in models of inflammatory pain.
Proposed Experimental Workflows for Activity Validation
To empirically determine the biological activity of this compound, a systematic series of in vitro and in vivo assays is recommended.
In Vitro COX Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
Protocol:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). c. Initiate the reaction by adding arachidonic acid. d. Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity.
Cell-Based Assays for Inflammatory Markers
Objective: To assess the anti-inflammatory effects of the compound in a cellular context.
Protocol:
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure: a. Culture the cells and pre-treat with various concentrations of this compound. b. Stimulate the cells with LPS. c. After a suitable incubation period, collect the cell culture supernatant. d. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array. e. Measure nitric oxide production using the Griess assay.
-
Data Analysis: Determine the dose-dependent inhibition of inflammatory marker production.
Figure 3: Proposed experimental workflow for biological activity validation.
Safety and Toxicology Profile (Inferred)
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a novel anti-inflammatory, analgesic, and possibly immunomodulatory agent. Its similarity to known COX inhibitors and the RORγ inhibitory activity of a close derivative provide a solid rationale for its further investigation.
Future research should focus on the systematic evaluation of its biological activities using the experimental workflows outlined in this guide. A comprehensive investigation into its mechanism of action, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. The findings from such studies could pave the way for the development of a new generation of drugs for the treatment of a wide range of inflammatory and autoimmune disorders.
References
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- Google Patents. WO2019063748A1 - Ror-gamma inhibitors.
-
PubMed. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]
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Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
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PMC. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
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PubMed. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during... [Link]
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PMC. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]
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MDPI. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. [Link]
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PubMed. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 5-Fluoro-2-methoxyphenylacetic Acid
Introduction: Rationale for a Strategic In Vitro Screen
5-Fluoro-2-methoxyphenylacetic acid is a synthetic organic compound featuring a phenylacetic acid scaffold, a structure common to many biologically active molecules. The incorporation of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity, while the methoxy group can influence lipophilicity and receptor interactions. Despite these promising structural motifs, the specific biological targets and cellular effects of this compound are not yet characterized.
This guide presents a comprehensive, tiered in vitro screening strategy designed to systematically elucidate the biological activity of this compound. As a Senior Application Scientist, my approach prioritizes a logical progression from broad, unbiased phenotypic assays to more focused, target-based mechanistic studies. This ensures that resources are deployed efficiently, and that the data generated at each stage informs the next, creating a self-validating cascade to identify and characterize the compound's pharmacological potential.
Part 1: The Target-Agnostic Approach — Initial Phenotypic Screening
For a novel compound with no known biological target, a phenotypic screening approach is the most logical and unbiased starting point.[1][2] This strategy allows us to observe the compound's effect on a whole biological system (in this case, cultured cells) without preconceived notions about its mechanism of action.[3][4] This approach maximizes the potential for discovering novel biological activities.[4]
Our primary screen will assess the compound's impact on general cell health and viability. This foundational assay is critical for two reasons:
-
It immediately identifies any cytotoxic or cytostatic effects.
-
It establishes a working concentration range for all subsequent, more sensitive assays, ensuring that we are observing specific modulatory effects rather than non-specific toxicity.
Primary Assay: Cell Viability Assessment via XTT Assay
We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric method measures the metabolic activity of living cells, which serves as a robust indicator of cell viability.[5] Metabolically active cells reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[5] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells. The XTT assay is chosen over the related MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5]
The overall workflow for this initial phase is designed for clarity and reproducibility.
Figure 2: Principle of a competitive COX enzyme inhibition assay.
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, purified human recombinant COX-2 enzyme, and arachidonic acid substrate solution. [6]2. Incubation Setup (in triplicate):
-
100% Activity Wells: Add 150 µL buffer, 10 µL heme, and 10 µL COX-2 enzyme. [6] * Inhibitor Wells: Add 140 µL buffer, 10 µL heme, 10 µL of test compound dilution (in DMSO), and 10 µL COX-2 enzyme.
-
Negative Control: A known selective COX-2 inhibitor (e.g., Celecoxib).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of arachidonic acid to all wells to initiate the reaction. [7]5. Reaction Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 20 µL of a stopping agent (e.g., 2.0 M HCl). [7]7. PGE₂ Quantification: Dilute the reaction mixtures and quantify the amount of PGE₂ produced using a commercial PGE₂ competitive ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the PGE₂ concentration in each well from the ELISA standard curve.
-
Determine the percent inhibition for each compound concentration: % Inhibition = 100 - [(PGE₂ in Inhibitor Well / PGE₂ in 100% Activity Well) * 100]
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ value.
-
| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |
| 0.1 | 5.2% | 15.8% |
| 1 | 10.1% | 48.9% |
| 10 | 25.6% | 85.4% |
| 100 | 45.3% | 96.2% |
| IC₅₀ (µM) | >100 | 1.2 |
| Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | \multicolumn{2}{c | }{>83} |
Part 3: Data Interpretation and Strategic Next Steps
A tiered screening approach provides a rich dataset that must be interpreted holistically to guide the next phase of drug discovery. [8][9]
-
Scenario 1: Potent Cytotoxicity (e.g., IC₅₀ = 5 µM) with Apoptosis Induction. This is a promising profile for an anti-cancer drug candidate. Next steps would involve screening against a panel of cancer cell lines to determine the spectrum of activity and initiating studies to identify the specific protein target responsible for triggering apoptosis.
-
Scenario 2: Low Cytotoxicity (e.g., IC₅₀ > 100 µM) with Potent, Selective COX-2 Inhibition (e.g., IC₅₀ = 1.2 µM). This profile is highly desirable for an anti-inflammatory drug candidate. The lack of general cytotoxicity suggests a specific mechanism of action with a potentially wide therapeutic window. Next steps would include confirmatory orthogonal assays, such as measuring peroxidase activity, and progressing to cell-based assays that measure inflammatory responses (e.g., LPS-stimulated cytokine release). [6]* Scenario 3: No Significant Activity in Any Primary Assay. This outcome suggests that the compound is either inactive under the tested conditions or its target is not represented in this initial screening cascade. At this point, a decision would be made to either de-prioritize the compound or expand the screening to a much broader range of targets, guided by computational modeling or structural similarity to other known drugs.
Regardless of the initial findings, it is critical to confirm any "hit" using an orthogonal assay. [8]This means using a different assay format that measures the same biological endpoint through a different method. For example, if an ELISA-based COX inhibition assay shows a hit, it could be confirmed with an assay that directly measures oxygen consumption during the cyclooxygenase reaction. [10]This practice is a cornerstone of a self-validating system, ensuring that the observed activity is genuine and not an artifact of the primary assay technology.
By following this structured, logical, and scientifically-grounded screening cascade, we can efficiently and robustly characterize the in vitro activity of novel compounds like this compound, paving the way for informed decisions in the drug discovery pipeline.
References
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 438-443. [Link]
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Bertheloot, D., Latz, E., & Franklin, B. S. (2021). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Cell Death & Differentiation, 28(4), 1141-1150. [Link]
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4). [Link]
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Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Retrieved from [Link]
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Trevitt, G., & Ffoulkes-Jones, C. (2023). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The resurgence of phenotypic screening in drug discovery and development. Nature Reviews Drug Discovery, 16(8), 531-541. [Link]
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Berends, E. T., H_ger, M., & Hubel, A. (2014). In Vitro Assessment of Apoptosis and Necrosis Following Cold Storage in a Human Airway Cell Model. Biopreservation and Biobanking, 12(3), 191-200. [Link]
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Z-g, Z., J-y, A., & C-x, F. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Zhejiang University. Science. B, 12(12), 1010-8. [Link]
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Proventa International. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]
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Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
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Garc_a-Lafuente, A., Guillam_n, E., Villares, A., Rostagno, M. A., & Mart_nez, J. A. (2009). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 14(11), 4641-4651. [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-541. [Link]
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Khan, I., Ullah, H., Asim, M., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
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Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2003). Lipoxygenase inhibiting activity of some Malaysian plants. Journal of Tropical Forest Science, 15(1), 177-185. [Link]
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Xu, J. J., Henstock, P. V., Dunn, M. C., Smith, A. R., Chabot, J. R., & de Graaf, D. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 14(30), 3133-3149. [Link]
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Dotmatics. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. [Link]
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Santini, C., Berger, G. D., Han, W., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]
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Wellendorph, P., H_g, S., J_rgensen, L., et al. (2012). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Neuropharmacology, 62(7), 2277-84. [Link]
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Gilbert, N. C., Bartlett, J. A., Fitzsimmons, B. L., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. [Link]
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IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Retrieved from [Link]
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Schorpp, K., & T_by, L. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-13. [Link]
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Wellendorph, P., H_g, S., J_rgensen, L., et al. (2012). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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5-Fluoro-2-methoxyphenylacetic Acid: A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methoxyphenylacetic acid has emerged as a pivotal structural motif in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern—a fluorine atom para to an acetic acid-bearing methylene group and a methoxy group in the ortho position—confers a desirable combination of electronic, steric, and metabolic properties. This guide provides an in-depth analysis of its physicochemical characteristics, explores the strategic rationale for its use, and presents a detailed, field-proven protocol for its application in the synthesis of high-value compounds, such as kinase inhibitors.
Introduction: The Strategic Value of Substitution
In the landscape of synthetic chemistry and drug discovery, the selection of a building block is a critical decision that influences not only the synthetic route but also the ultimate biological activity and pharmacokinetic profile of the target molecule. This compound (CAS 383134-85-8) is a non-trivial starting material chosen for the specific attributes imparted by its substituents.[1] The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups. Concurrently, the ortho-methoxy group influences the conformation of the phenylacetic acid side chain and modulates the electronic character of the aromatic ring. This guide elucidates how these features are leveraged in advanced synthetic applications.
Physicochemical & Spectroscopic Profile
A clear understanding of a building block's fundamental properties is essential for its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 383134-85-8 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [1][2] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | O=C(O)CC1=CC(F)=CC=C1OC | [1] |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | [1] |
The Causality Behind Its Utility: Why Choose This Building Block?
The decision to employ this compound is driven by the predictable and advantageous effects of its functional groups on a target molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the 5-position can effectively block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can impact solubility, permeability, and interactions with biological targets.
-
Conformational Control: The ortho-methoxy group provides steric influence that can restrict the rotation of the acetic acid side chain. This conformational constraint can be crucial for pre-organizing a ligand to fit optimally into a protein's binding pocket, potentially increasing potency and selectivity.
-
Versatile Reactive Handle: The carboxylic acid moiety is a highly versatile functional group, readily participating in a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the assembly of many pharmaceutical agents.
The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that influences the reactivity of the aromatic ring in further synthetic modifications.
Caption: Key features of the building block and their strategic design implications.
Core Application: A Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of this compound is in the synthesis of covalent inhibitors targeting Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in B-cell signaling pathways, and its inhibition has become a validated therapeutic strategy for various B-cell malignancies.[4][5] The phenylacetic acid portion of the building block is often used to construct the core scaffold that correctly positions a reactive "warhead" (like an acrylamide) to form a covalent bond with a cysteine residue in the active site of the kinase.
Experimental Protocol: Amide Coupling Reaction
This protocol describes the standard and reliable procedure for coupling this compound with a generic aromatic amine, a key step in the synthesis of complex kinase inhibitors.[6]
Objective: To synthesize N-(Aryl)-2-(5-fluoro-2-methoxyphenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Substituted Arylamine (1.0-1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the substituted arylamine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. The addition of the base is the primary trigger for the activation of the carboxylic acid by HATU.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Workup - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(Aryl)-2-(5-fluoro-2-methoxyphenyl)acetamide.
Causality of Choices:
-
HATU: Chosen as the coupling agent for its high efficiency, rapid reaction times, and low rate of epimerization (if chiral centers are present). It works by forming a highly reactive activated ester with the carboxylic acid.
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the amine, increasing its nucleophilicity.
-
DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous reaction.
-
NaHCO₃ Wash: Essential for removing any remaining starting acid and the acidic byproducts from the HATU reagent, simplifying purification.
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Safety and Handling
This compound should be handled with standard laboratory precautions. It is classified as an acute oral toxin (Category 4) and can cause skin and eye irritation.[1][7]
-
Pictograms: GHS07 (Exclamation Mark)[1]
-
Hazard Statements: H302 (Harmful if swallowed)[1]
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[1]
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple starting material; it is a strategic building block that imparts multiple advantageous features into a target molecule from a single synthetic introduction. Its utility in creating metabolically robust and conformationally defined structures makes it a valuable asset in the synthesis of complex pharmaceutical agents, particularly in the competitive field of kinase inhibitor development. The reliable and well-understood reactivity of its carboxylic acid function allows for its seamless integration into diverse synthetic routes, solidifying its role as a cornerstone component in the modern medicinal chemist's toolbox.
References
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383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Win-Win Chemical. [Link]
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5-Fluoro-2-iodo-4-methoxyphenylacetic acid | C9H8FIO3 | CID 99769857. PubChem. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). [Link]
-
5-Fluoro-2-nitrophenylacetic acid. Chem-Impex. [Link]
-
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. PubChem. [Link]
-
Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. National Institutes of Health (NIH). [Link]
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Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI. [Link]
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The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxyphenylacetic acid
This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxyphenylacetic acid, a compound of interest in pharmaceutical and chemical research. The structural elucidation of this molecule is paramount for its application in drug development and material science. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the comprehensive characterization of this compound.
Introduction to this compound
This compound (C₉H₉FO₃, Molar Mass: 184.16 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on the phenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for studying its chemical behavior. This guide will delve into the expected spectroscopic data based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
Expected ¹H NMR Data (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.9-7.1 | Multiplet | 1H | Ar-H |
| ~6.8-6.9 | Multiplet | 1H | Ar-H |
| ~6.7-6.8 | Multiplet | 1H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.6 | Singlet | 2H | -CH₂- |
-
-COOH Proton: The carboxylic acid proton is highly deshielded and appears as a broad singlet at a high chemical shift due to hydrogen bonding.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to coupling with each other and with the fluorine atom. Their exact chemical shifts are influenced by the opposing electronic effects of the methoxy and fluoro groups.
-
-OCH₃ Protons: The methoxy group protons are shielded and appear as a sharp singlet.
-
-CH₂- Protons: The methylene protons adjacent to the aromatic ring and the carboxylic acid group appear as a singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment.
Expected ¹³C NMR Data (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C=O |
| ~155-160 (d, ¹JCF) | C-F |
| ~150-155 | C-OCH₃ |
| ~125-130 | Ar-C |
| ~115-120 (d, ²JCF) | Ar-C |
| ~110-115 (d, ²JCF) | Ar-C |
| ~110-115 | Ar-C |
| ~55-60 | -OCH₃ |
| ~35-40 | -CH₂- |
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at a high chemical shift.
-
Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the methoxy group will also be significantly affected.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[3]
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands (predicted):
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 1600-1620, 1450-1500 | C=C stretch | Aromatic ring |
| 1250-1300 | C-O stretch | Aryl ether |
| 1000-1100 | C-F stretch | Aryl fluoride |
-
O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.
-
C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band.
-
Aromatic C=C Stretches: The aromatic ring exhibits characteristic C=C stretching vibrations.
-
C-O and C-F Stretches: The C-O stretch of the methoxy group and the C-F stretch will also be present in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI, predicted):
| m/z | Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - COOH]⁺ |
| 124 | [M - COOH - CH₃]⁺ |
| 111 | [M - CH₂COOH]⁺ |
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 184 corresponds to the molecular weight of this compound.
-
Fragmentation: The most common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), resulting in a peak at m/z 139. Subsequent fragmentation of the methoxy group can also be observed. The loss of the entire acetic acid side chain would lead to a fragment at m/z 111.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.
Caption: Integrated analysis of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and confirmed structural elucidation. The predicted data presented in this guide, based on fundamental principles and analysis of related compounds, offer a robust framework for researchers and scientists working with this molecule. This comprehensive approach ensures the identity and purity of the compound, which is a critical step in any scientific endeavor, from fundamental research to drug development.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
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Win-Win Chemical. 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. [Link]
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Royal Society of Chemistry. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
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ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methoxyphenylacetic Acid
Abstract
5-Fluoro-2-methoxyphenylacetic acid is a key chemical intermediate with growing importance in the pharmaceutical and fine chemical industries. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring product quality and shelf-life. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound. It details systematic methodologies for characterization, including equilibrium solubility determination and forced degradation studies under various stress conditions as mandated by international guidelines. The narrative emphasizes the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.
Introduction
This compound, a substituted phenylacetic acid derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluoro, methoxy, and carboxylic acid functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity, and crucially, its solubility and stability. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants.[1]
This guide is structured to provide a comprehensive technical overview, beginning with the fundamental physicochemical properties of the compound. It then delves into detailed experimental frameworks for assessing its solubility in various solvent systems and its stability under hydrolytic, oxidative, photolytic, and thermal stress. The aim is to equip researchers with the foundational knowledge and practical protocols necessary to effectively handle and characterize this important molecule.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is the cornerstone of any solubility or stability investigation. These parameters dictate the molecule's behavior in various environments.
| Property | Value | Source |
| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | N/A |
| CAS Number | 383134-85-8 | N/A |
| Molecular Formula | C₉H₉FO₃ | N/A |
| Molecular Weight | 184.16 g/mol | N/A |
| Appearance | Solid | N/A |
| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O | N/A |
| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | N/A |
Solubility Profile
The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The solubility of this compound is influenced by its crystalline structure and the nature of its functional groups. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the substituted phenyl ring indicates solubility in organic solvents.[2]
Theoretical Considerations
-
Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility is expected to be low at acidic pH, where it exists predominantly in its neutral, protonated form. As the pH increases above its pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[3][4] Therefore, pH adjustment is a key strategy for aqueous formulations.[5]
-
Organic Solubility: The aromatic ring and methoxy group contribute to its lipophilicity, suggesting solubility in various organic solvents. This is governed by the "like dissolves like" principle, where solubility is favored in solvents with similar polarity.[6]
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., pH-buffered aqueous solutions, ethanol, methanol, acetone, acetonitrile, DMSO). The excess solid ensures that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The aliquot may be further clarified by passing it through a suitable filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[9]
Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The ether (methoxy) linkage could be susceptible to cleavage under harsh acidic conditions, yielding 5-fluoro-2-hydroxyphenylacetic acid.
-
Oxidation: The methylene bridge of the acetic acid side chain or the aromatic ring itself could be sites for oxidation.
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost, although this typically requires very high temperatures.
Caption: Hypothesized degradation pathways for the parent compound.
Stability-Indicating Analytical Methodologies
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. [10][11]
-
Technique of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Diode Array Detection (DAD) is the most common technique. [12]DAD provides spectral purity information for each peak, which is essential for assessing method specificity.
-
Method Development: The goal is to develop a chromatographic method that separates the parent peak from all degradation product peaks and process impurities. This typically involves optimizing the mobile phase composition (organic solvent, pH, buffer), column chemistry, and gradient profile.
-
Mass Spectrometry (MS) Integration: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information. [13]
Strategies for Solubility and Stability Enhancement
Should this compound exhibit poor solubility or stability, several formulation strategies can be employed:
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can dramatically increase aqueous solubility. [1][14]* Co-solvents: Using a mixture of solvents (e.g., water and ethanol or propylene glycol) can enhance solubility by reducing the polarity of the solvent system. [15]* Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate. [16]* Complexation: Using complexing agents like cyclodextrins can encapsulate the molecule, increasing its apparent aqueous solubility. [1]* Formulation pH Control: For liquid formulations, buffering the solution to a pH where the ionized form of the acid predominates is a simple and effective way to maintain solubility and can also enhance stability. [17]
Conclusion
The solubility and stability of this compound are critical parameters that influence its utility in pharmaceutical development. This guide has outlined a systematic and scientifically grounded approach to characterizing these properties. By employing robust methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can build a deep understanding of the molecule's behavior. This knowledge is fundamental for developing stable and effective formulations, ensuring product quality, and meeting stringent regulatory requirements. The analytical and formulation strategies discussed provide a clear roadmap for overcoming potential challenges associated with this versatile chemical intermediate.
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
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General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. USP-NF. Available at: [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Enhancing solubility of poorly soluble drugs using various techniques. AIMS Press. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
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<1079> Good Storage and Distribution Practices for Drug Products. USP-NF. Available at: [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
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Q1A(R2) Guideline. ICH. Available at: [Link]
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Quality Guidelines. ICH. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
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GDP in the US: The USP <1079> Series of Chapters on Good Storage and Distribution Practices. ECA Academy. Available at: [Link]
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USP-36 General Chapter 1079 - 2012. Scribd. Available at: [Link]
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A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]
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Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Polymer Solutions. Available at: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
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Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. Available at: [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. Available at: [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
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An In-depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxyphenylacetic acid (5F2MPAA) and its derivatives, a class of compounds holding significant promise in modern drug discovery. We delve into the strategic rationale for their synthesis, driven by the unique physicochemical and pharmacokinetic advantages conferred by the fluoro and methoxy functional groups. This document details synthetic methodologies, characterization techniques, and explores the evidence-based potential therapeutic applications, with a primary focus on anti-inflammatory and analgesic activities. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of these promising molecules.
Introduction: The Strategic Value of the 5F2MPAA Scaffold
This compound (CAS No: 383134-85-8) is an aromatic carboxylic acid that serves as a highly valuable scaffold in medicinal chemistry. While the parent molecule, phenylacetic acid, and its derivatives are known to possess a range of biological activities, including antimicrobial and plant hormone-like effects, the specific substitutions on the 5F2MPAA ring are not accidental.[1][2][3] They represent a deliberate medicinal chemistry strategy to enhance drug-like properties.
The true potential of this scaffold lies in the synergistic interplay between its core structure and its two key substituents:
-
The Fluorine Atom: The incorporation of fluorine is a cornerstone of modern drug design.[4] Its small size allows it to act as a bioisostere for a hydrogen atom, while its extreme electronegativity can profoundly alter the electronic properties of the molecule. This often leads to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins, and modulated lipophilicity, which can improve membrane permeability and overall bioavailability.[5][6][7]
-
The Methoxy Group: The methoxy substituent is prevalent in numerous natural products and approved drugs.[8] It can significantly influence a molecule's conformation and physicochemical properties. It is often considered a non-lipophilic "scout" that can explore protein pockets without substantially increasing the molecule's overall lipophilicity, which is a critical factor in maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] The methoxy group can act as a hydrogen bond acceptor and its presence can lead to more favorable ligand-target binding interactions.[10]
Therefore, derivatives of 5F2MPAA are rationally designed to combine the inherent biological potential of the phenylacetic acid core with the pharmacokinetic and pharmacodynamic advantages of fluorination and methoxylation.
Synthetic Strategies for 5F2MPAA Derivatives
The carboxylic acid moiety of 5F2MPAA is the primary handle for derivatization, most commonly through the formation of esters and amides. Amide derivatives are particularly prevalent in drug development due to their metabolic stability and ability to participate in hydrogen bonding.
A general and robust method for synthesizing a library of 5F2MPAA amides involves a two-step, one-pot procedure using a peptide coupling agent.
Diagram: General Synthetic Workflow for 5F2MPAA Amides
Caption: Workflow for the synthesis of 5F2MPAA amide derivatives.
Experimental Protocol: Synthesis of N-benzyl-2-(5-fluoro-2-methoxyphenyl)acetamide
This protocol provides a representative example of an amide derivative synthesis.
-
Reagent Preparation:
-
In a dry, nitrogen-flushed 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 500 mg) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
-
Activation:
-
Stir the mixture at room temperature for 20 minutes. The formation of the activated ester intermediate occurs during this step. Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Amide Formation:
-
Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 5% aqueous LiCl solution. Causality: The LiCl wash helps to remove the highly polar DMF solvent during the aqueous work-up.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 30 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Potential Therapeutic Applications
While direct studies on a broad range of 5F2MPAA derivatives are emerging, strong evidence from structurally related compounds allows for the formulation of well-grounded hypotheses regarding their therapeutic potential.
Anti-inflammatory and Analgesic Activity
The most compelling evidence for the potential of this scaffold comes from studies on its cyclized analog, 5-fluoro-2-oxindole. This compound has demonstrated significant antinociceptive (pain-relieving), antioxidant, and anti-inflammatory effects in preclinical models of inflammatory pain.[11] It was shown to inhibit the plasticity and inflammatory responses triggered by peripheral inflammation.[11]
This strongly suggests that non-cyclized 5F2MPAA derivatives, which are precursors to such oxindoles, are excellent candidates for development as novel non-steroidal anti-inflammatory drugs (NSAIDs). Many existing NSAIDs, such as Diclofenac, are derivatives of phenylacetic acid.[1]
Potential Mechanism of Action: The anti-inflammatory effects could be mediated through several pathways common to NSAIDs and other anti-inflammatory agents:
-
COX-2 Inhibition: Derivatives may act as inhibitors of cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.
-
Modulation of Inflammatory Signaling: The compounds could interfere with key intracellular signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α.[12][13]
Diagram: Potential Anti-inflammatory Mechanism of Action
Caption: Hypothesized modulation of the NF-κB pathway by 5F2MPAA derivatives.
Anticancer Activity
Phenylacetamide and phenylacetate structures are recognized for their anti-proliferative effects on various cancer cell lines.[14][15] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown them to be potent anticancer agents, particularly against prostate carcinoma cell lines.[14][15] Given the structural similarity, it is highly plausible that 5F2MPAA derivatives could exhibit cytotoxic effects against cancer cells. The fluorine and methoxy groups could further enhance this activity by improving cell penetration and interaction with intracellular targets.
Antimicrobial Activity
The parent compound, phenylacetic acid, is a known antimicrobial agent produced naturally by various organisms to control fungal pathogens.[3] This inherent activity of the core scaffold suggests that 5F2MPAA derivatives could be explored for the development of new antibacterial or antifungal agents. The mechanism may involve disruption of cell metabolism, inhibition of protein synthesis, and destruction of cell membrane integrity.[16]
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the identity, structure, and purity of any synthesized compound. A combination of spectroscopic and spectrometric techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the amide C=O and N-H stretches.
Data Presentation: Expected Spectroscopic Data for a Representative Derivative
The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the example compound, N-benzyl-2-(5-fluoro-2-methoxyphenyl)acetamide, based on known values for similar structures.[17]
| ¹H NMR (Expected) | δ (ppm) | Multiplicity | Integration | Assignment |
| Methoxy Protons | ~3.85 | s | 3H | -OCH₃ |
| Methylene Protons | ~3.65 | s | 2H | Ar-CH₂-CO |
| Benzyl Methylene | ~4.40 | d | 2H | CO-NH-CH₂-Ph |
| Amide Proton | ~6.50 | br s | 1H | -NH- |
| Aromatic Protons | 6.80 - 7.40 | m | 8H | Ar-H |
| ¹³C NMR (Expected) | δ (ppm) | Assignment | ||
| Methylene Carbon | ~41.0 | Ar-CH₂-CO | ||
| Benzyl Methylene | ~43.5 | CO-NH-CH₂-Ph | ||
| Methoxy Carbon | ~55.8 | -OCH₃ | ||
| Aromatic Carbons | 115 - 158 | Ar-C | ||
| Amide Carbonyl | ~171.0 | -C=O |
Experimental Protocol: In Vitro Anti-inflammatory Screening Workflow
To evaluate the therapeutic potential of newly synthesized 5F2MPAA derivatives, a tiered screening approach is recommended. This workflow efficiently identifies active compounds and prioritizes them for further study.
Diagram: In Vitro Screening Workflow
Caption: A tiered workflow for in vitro anti-inflammatory screening.
Step-by-Step Methodology: Protein Denaturation Inhibition Assay
This assay is a rapid and cost-effective method for preliminary screening of anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[18][19][20]
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.5 mL of the test derivative solution (at various concentrations, e.g., 10 to 1000 µg/mL in phosphate-buffered saline).
-
Add 0.5 mL of 1% aqueous solution of egg albumin.
-
A standard drug, such as Diclofenac sodium, should be used as a positive control.
-
-
Incubation:
-
Incubate the mixtures at 37°C ± 2°C in a water bath for 20 minutes.
-
-
Heat-Induced Denaturation:
-
Induce denaturation by heating the mixtures at 70°C in the water bath for 5 minutes.[19]
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
-
A higher percentage of inhibition indicates more potent anti-inflammatory activity.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine and a methoxy group provides a strong rationale for synthesizing and evaluating derivatives for enhanced potency, selectivity, and pharmacokinetic properties. Evidence from structurally related compounds strongly points toward their potential as anti-inflammatory, analgesic, and anticancer agents.
Future work should focus on the synthesis of diverse libraries of 5F2MPAA amides and esters, followed by systematic screening using the workflows described. Promising lead compounds identified through in vitro assays will warrant further investigation into their precise mechanisms of action and subsequent evaluation in in vivo models of disease. The insights gained will be crucial for advancing this compelling class of molecules toward clinical development.
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Investigating the Anti-inflammatory Properties of Fluorinated Phenylacetic Acids
An In-depth Technical Guide
Introduction: Rationale for Fluorination in NSAID Discovery
Inflammation is a fundamental biological response essential for immunity and tissue repair; however, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy, primarily by inhibiting cyclooxygenase (COX) enzymes to reduce the production of inflammatory prostaglandins.[3][4] The phenylacetic acid scaffold is a well-established pharmacophore found in potent NSAIDs like diclofenac.[5][6]
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacological properties. Fluorination can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins by altering the molecule's electronic profile.[7] This guide provides a comprehensive technical overview of the rationale, mechanisms, and preclinical evaluation strategies for investigating novel fluorinated phenylacetic acids as next-generation anti-inflammatory agents. We will explore the key signaling pathways, detail robust experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.
Part 1: Core Mechanisms of Action
The anti-inflammatory effects of phenylacetic acid derivatives are primarily mediated through the inhibition of key enzymatic pathways involved in the inflammatory cascade. Understanding these targets is crucial for designing effective and selective inhibitors.
The Arachidonic Acid Cascade: COX and LOX Pathways
The biotransformation of arachidonic acid (AA) is a central process in inflammation, producing potent lipid mediators known as eicosanoids.[8] This cascade is primarily governed by two enzyme families: Cyclooxygenases (COX) and Lipoxygenases (LOX).
-
Cyclooxygenase (COX) Inhibition: There are two main isoforms of the COX enzyme.[3][9]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[10]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[10][11] It is the primary target for the therapeutic anti-inflammatory action of NSAIDs.[4]
-
The goal in designing modern NSAIDs is often to achieve selective inhibition of COX-2 over COX-1, thereby minimizing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[10][12] Fluorination of the phenylacetic acid scaffold can enhance this selectivity by allowing for more specific interactions within the active site of the COX-2 enzyme.[4]
-
5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX pathway metabolizes AA to produce leukotrienes, which are potent mediators of inflammation involved in leukocyte chemotaxis and vascular permeability.[13][14] Compounds that dually inhibit both COX and 5-LOX pathways may offer a broader spectrum of anti-inflammatory activity and a potentially improved safety profile compared to traditional NSAIDs.[8][15] Certain fluorinated phenylacetic acid derivatives have been investigated for this dual inhibitory potential.[15]
Experimental Protocols
The following protocols are foundational for assessing the anti-inflammatory properties of fluorinated phenylacetic acids.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay provides a rapid and reliable method for determining the potency and selectivity of test compounds against COX isoforms.
-
Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase reaction produces Prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component to PGH₂. This process involves the oxidation of a chromogenic substrate, which can be measured by absorbance.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen).
-
Test compounds (fluorinated phenylacetic acids) dissolved in DMSO.
-
Reference inhibitors (e.g., Diclofenac, Celecoxib).
-
96-well microplate and plate reader (590 nm).
-
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the enzyme (COX-1 or COX-2).
-
Compound Plating: Add 10 µL of various concentrations of the test compound (or reference inhibitor) in DMSO to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Enzyme Addition & Pre-incubation: Add 150 µL of the enzyme/heme solution to each well. Incubate for 10 minutes at 25°C. This pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[Inhibitor] and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: In Vitro Pro-inflammatory Cytokine Measurement
This cell-based assay evaluates the ability of test compounds to suppress the production of key inflammatory mediators.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, which induces a strong inflammatory response, including the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [16]The concentration of these cytokines in the cell supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and reference drugs.
-
Commercial ELISA kits for murine TNF-α and IL-6. [17][18]* Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. This allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS to each well (final concentration 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's protocol for the respective ELISA kits. [19] 7. Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of TNF-α and IL-6.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and well-characterized model for evaluating the efficacy of anti-inflammatory drugs in an acute inflammatory setting. [20][21][22]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). [22]The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Materials:
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Plebysmometer or digital calipers to measure paw volume.
-
-
Methodology:
-
Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline measurement (V₀).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Post-Treatment Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ). The 3-hour time point is typically the peak of the inflammatory response.
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Table 3: Representative In Vivo Data (Carrageenan Paw Edema at 3 hours)
| Treatment Group (Dose, p.o.) | Paw Edema Volume (mL) ± SEM | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| F-PAA-02 (10 mg/kg) | 0.51 ± 0.04 | 40.0% |
| F-PAA-02 (30 mg/kg) | 0.32 ± 0.05 | 62.4% |
| Indomethacin (10 mg/kg) | 0.40 ± 0.03 | 52.9% |
Data is illustrative and represents a typical dose-dependent anti-inflammatory effect.
Conclusion and Future Directions
The strategic fluorination of the phenylacetic acid scaffold represents a highly promising avenue for the discovery of novel anti-inflammatory agents with potentially superior potency, selectivity, and pharmacokinetic profiles. The systematic evaluation workflow outlined in this guide, from initial in vitro enzyme and cell-based screening to in vivo validation, provides a robust framework for identifying and characterizing lead candidates. Future research should focus on expanding the SAR to include different fluorination patterns and other substitutions to fine-tune activity and minimize off-target effects. Furthermore, detailed pharmacokinetic and toxicology studies are essential next steps for advancing the most promising compounds toward clinical development.
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A Technical Guide to the Anticancer Potential of 5-Fluoro-2-methoxyphenylacetic Acid Analogs
Introduction
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the structural modification of known pharmacophores to enhance efficacy, improve selectivity, and overcome resistance. This guide focuses on the therapeutic potential of a specific class of molecules: analogs of 5-Fluoro-2-methoxyphenylacetic acid.
The parent compound, this compound (CAS Number: 383134-85-8), presents a compelling scaffold for anticancer drug design. It integrates two critical functional groups known to influence biological activity: a fluorine atom and a methoxy group. Fluorine substitution is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the methoxy group can modulate the electronic properties of the molecule and its interactions with biological targets.[2][3][4]
This technical guide provides an in-depth exploration of the rationale, synthesis, proposed mechanisms of action, and preclinical evaluation of this compound analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class in oncology.
The Rationale for Analog Development: A Structure-Activity Relationship (SAR) Perspective
The development of analogs from a lead compound is a systematic process to probe the structure-activity relationship (SAR). For the this compound scaffold, the rationale is grounded in the established roles of its key functional groups in medicinal chemistry.
-
The Fluorine Moiety : The introduction of a fluorine atom can significantly alter a molecule's properties. The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1] Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions with target proteins. The position of the fluoro substituent is critical; for instance, in some series of compounds, an ortho-substituted fluoro group shows better inhibitory activity than meta- or para-substituted analogs.[5]
-
The Methoxy Group : Methoxy groups are prevalent in many cytotoxic natural products and synthetic compounds.[2][4] They are lipophilic, which can enhance membrane permeability. However, excessive lipophilicity can reduce water solubility and hinder drug transport.[2][4] Therefore, the strategic placement of methoxy groups, often in conjunction with more polar groups like hydroxyls, is crucial for balancing these properties to achieve optimal cytotoxicity.[2]
-
The Phenylacetic Acid Core : This scaffold serves as a versatile backbone for presenting the fluoro and methoxy substituents in a defined spatial orientation. The carboxylic acid group can be derivatized into esters or amides to create prodrugs with altered solubility, stability, and pharmacokinetic profiles.
The overarching goal of creating analogs is to systematically modify these three components to identify compounds with superior potency, selectivity for cancer cells, and drug-like properties.
Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.
Proposed Mechanism of Anticancer Action
Given the structural analogy to the widely used chemotherapy agent 5-fluorouracil (5-FU), the primary proposed mechanism of action for these analogs involves the disruption of nucleic acid synthesis.[6][7] 5-FU is an antimetabolite that, once intracellularly converted to its active forms, exerts cytotoxic effects through two main pathways.[8]
-
Inhibition of Thymidylate Synthase (TS) : The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] Depletion of dTMP leads to DNA damage and "thymine-less death."
-
Incorporation into DNA and RNA : The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[7] This incorporation disrupts DNA structure and repair mechanisms and interferes with RNA processing and protein synthesis, ultimately triggering cell death.[6][7][9]
It is hypothesized that this compound analogs may act as prodrugs that, after cellular uptake and metabolic activation, release a fluorinated species capable of inhibiting these same pathways. The phenylacetic acid core and methoxy group would primarily serve to modulate the compound's pharmacokinetics and target engagement.
Caption: Proposed mechanism of action for this compound analogs.
Preclinical Evaluation: A Guide to Key Experiments
A rigorous preclinical evaluation is essential to determine the therapeutic potential and safety profile of new chemical entities. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
Part 1: In Vitro Analysis
The initial phase of testing involves assessing the effects of the analogs on cancer cells cultured in the laboratory.
Caption: Standard workflow for in vitro evaluation of anticancer compounds.
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
Illustrative Data Presentation
The results from cytotoxicity screening are typically summarized in a table for easy comparison.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| Parent | -F | -OCH3 | 25.4 | 32.1 | 45.8 |
| Analog 1 | -Cl | -OCH3 | 15.2 | 18.9 | 22.5 |
| Analog 2 | -F | -OCF3 | 8.7 | 11.3 | 14.6 |
| Analog 3 | -F | -OH | 30.1 | 41.5 | 55.2 |
| 5-FU (Ref) | N/A | N/A | 6.5 | 8.3[10] | 12.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 2: In Vivo Analysis
Promising candidates from in vitro studies are advanced to in vivo testing, typically using animal models.
Experimental Protocol: Xenograft Mouse Model
This model assesses the efficacy of a compound on a human tumor growing in an immunodeficient mouse.
-
Ethical Approval : All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation : Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female athymic nude mice.
-
Tumor Growth : Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration : Administer the test compound (e.g., Analog 2) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for 21-28 days.
-
Monitoring : Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic combination of a fluorine atom and a methoxy group provides a rich chemical space for analog synthesis and optimization. The proposed mechanism, leveraging principles from the established antimetabolite 5-FU, offers a clear biological rationale.
Future work should focus on:
-
Lead Optimization : Synthesizing a broader library of analogs to refine the structure-activity relationship.
-
Mechanism Deconvolution : Conducting detailed biochemical assays to confirm the inhibition of thymidylate synthase and investigate effects on other potential cellular targets.
-
Pharmacokinetic Studies : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.
-
Combination Therapies : Investigating the potential for synergistic effects when combined with other anticancer drugs, such as DNA damaging agents or targeted therapies.[11]
Through a systematic and rigorous drug discovery process, analogs of this compound may yield novel candidates for the next generation of cancer therapeutics.
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The Emergence of Substituted Methoxyphenylacetic Acids as a Novel Class of Antifungal Agents: A Technical Guide
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action. This technical guide provides a comprehensive overview of a promising class of compounds: substituted methoxyphenylacetic acids. We delve into the critical structure-activity relationships that govern their fungicidal properties, explore their putative mechanisms of action targeting the fungal cell envelope, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.
Introduction: The Imperative for New Antifungal Strategies
Invasive fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised individuals. The therapeutic armamentarium is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant fungal strains. The primary classes of antifungal drugs, including azoles, polyenes, and echinocandins, are not without limitations, such as significant side effects and a fungistatic rather than fungicidal mode of action for some. This landscape underscores the critical need for novel antifungal agents that are not only potent but also possess unique mechanisms of action to circumvent existing resistance pathways. Substituted methoxyphenylacetic acids have emerged as a promising scaffold for the development of such agents, demonstrating potent in vitro activity against a range of fungal pathogens.
Structure-Activity Relationships (SAR): Decoding the Antifungal Potency
The antifungal efficacy of methoxyphenylacetic acid derivatives is intricately linked to their molecular architecture. Systematic modifications of the core structure have revealed key determinants of their fungicidal activity.
The Essential α-Methoxy Group
A central feature of the most active compounds in this class is the presence of a methoxy group at the α-position of the phenylacetic acid moiety. This substitution appears to be crucial for potent antifungal activity. While the precise reason for this is still under investigation, it is hypothesized that the α-methoxy group may play a role in stabilizing a conformation of the molecule that is optimal for binding to its fungal target or may enhance its ability to disrupt the fungal cell membrane.
The Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is another critical factor influencing antifungal potency. Studies have shown that the introduction of a substituted phenoxymethyl group at the 2-position of the benzene ring significantly enhances fungicidal activity. For instance, derivatives with a 2,5-dimethylphenoxymethyl substituent have demonstrated broad-spectrum activity against various crop diseases. In contrast, the introduction of a substituted phenoxy group at this position results in a marked decrease in activity.
The Impact of the Carboxylic Acid Moiety
Modification of the carboxylic acid group has also been shown to modulate antifungal activity. The conversion of the carboxylic acid to an N-methylacetamide derivative has been reported to lead to stronger antifungal effects compared to the corresponding methyl ester derivatives. This suggests that the amide functionality may be important for target engagement or for improving the pharmacokinetic properties of the compounds.
Table 1: Structure-Activity Relationship Summary of Substituted Methoxyphenylacetic Acids
| Position of Substitution | Substituent | Impact on Antifungal Activity |
| α-position | Methoxy group | Essential for high potency |
| 2-position of Phenyl Ring | Substituted Phenoxymethyl | Significantly enhances activity |
| 2-position of Phenyl Ring | Substituted Phenoxy | Markedly reduces activity |
| Carboxylic Acid Moiety | N-Methylacetamide | More potent than methyl esters |
Proposed Mechanism of Action: Targeting the Fungal Cell Envelope
While the precise molecular target of substituted methoxyphenylacetic acids is yet to be definitively elucidated, current evidence points towards a mechanism that involves the disruption of the fungal cell envelope, encompassing both the cell wall and the cell membrane. This hypothesis is supported by studies on structurally related compounds, such as 4-methoxycinnamic acid, which has been shown to inhibit fungal cell wall synthesis and alter cell membrane permeability[1].
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure, composed primarily of glucans, chitin, and mannoproteins, that is absent in human cells, making it an attractive target for antifungal drugs[1][2]. It is postulated that substituted methoxyphenylacetic acids may interfere with the enzymatic machinery responsible for the synthesis of these key cell wall components. This could involve the inhibition of enzymes such as β-(1,3)-glucan synthase or chitin synthase, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis.
Caption: Proposed mechanism of action of substituted methoxyphenylacetic acids.
Alteration of Fungal Cell Membrane Permeability
In addition to targeting the cell wall, these compounds may also directly interact with the fungal cell membrane, leading to a loss of its integrity and an increase in its permeability. The primary sterol in the fungal cell membrane is ergosterol, which is distinct from the cholesterol found in mammalian cell membranes. It is plausible that methoxyphenylacetic acid derivatives bind to ergosterol or other membrane components, creating pores or channels that allow for the leakage of essential intracellular contents, such as ions and small molecules, ultimately leading to cell death.
Experimental Protocols
The following protocols provide a framework for the synthesis and antifungal evaluation of substituted methoxyphenylacetic acids. These methodologies are based on established and validated procedures in the field.
Synthesis of Substituted Methoxyphenylacetic Acids
A general synthetic route to α-methoxyphenylacetic acid derivatives is outlined below. This multi-step synthesis can be adapted to generate a variety of substituted analogs for SAR studies.
Caption: General synthetic workflow for substituted methoxyphenylacetic acids.
Step-by-Step Methodology:
-
Esterification: The starting substituted phenylacetic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester. The reaction is monitored by thin-layer chromatography (TLC).
-
α-Bromination: The resulting ester is then subjected to α-bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide) in an inert solvent like carbon tetrachloride.
-
Nucleophilic Substitution: The α-bromo ester is treated with sodium methoxide in methanol to introduce the α-methoxy group via an SN2 reaction.
-
Saponification: The final step involves the hydrolysis of the α-methoxy ester to the desired α-methoxyphenylacetic acid using a base, such as sodium hydroxide, followed by acidification. The final product is then purified by recrystallization or column chromatography.
Detailed synthesis protocols for specific methoxyphenylacetic acid derivatives can be found in the literature.[3][4][5][6]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of the data.[3][5][6][7]
Broth Microdilution Method for MIC Determination (CLSI M27/M38):
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.
-
Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.
MFC Determination:
-
Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
In Vivo Efficacy Studies
Promising compounds identified from in vitro screening should be further evaluated for their in vivo efficacy in animal models of fungal infections, such as a murine model of disseminated candidiasis.
Murine Model of Disseminated Candidiasis:
-
Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.
-
Treatment: At a specified time post-infection, mice are treated with the test compound, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control (e.g., fluconazole) group are included.
-
Efficacy Assessment: The efficacy of the treatment is assessed by monitoring survival rates and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study. The fungal burden is quantified by plating homogenized organ tissues and counting the CFUs.[8][9][10]
Future Directions and Conclusion
Substituted methoxyphenylacetic acids represent a promising new frontier in the quest for novel antifungal agents. Their potent fungicidal activity, coupled with a putative mechanism of action targeting the fungal cell envelope, makes them attractive candidates for further development. Future research should focus on a more detailed elucidation of their molecular target and mechanism of action, as well as on optimizing their structure to enhance their potency, selectivity, and pharmacokinetic properties. Comprehensive in vivo efficacy and toxicity studies will be crucial to translate the in vitro promise of these compounds into clinically viable antifungal therapies. The methodologies and insights provided in this guide are intended to serve as a valuable resource for the scientific community dedicated to combating the growing threat of fungal infections.
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Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoro-2-methoxyphenylacetic acid from 2-fluoro-5-methoxytoluene
Introduction
5-Fluoro-2-methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs are present in molecules targeting a range of therapeutic areas. This document provides a detailed guide for the synthesis of this compound, starting from the readily available precursor, 2-fluoro-5-methoxytoluene. The protocol herein emphasizes a two-step synthetic sequence involving a side-chain oxidation followed by a Grignard reaction and carboxylation. This methodology is designed to be robust, scalable, and reproducible for researchers in academic and industrial drug discovery settings.
The synthesis of fluorinated phenylacetic acids is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, fluorophenylacetic acids are key intermediates in the preparation of inhibitors for enzymes like dipeptidyl peptidase-4, which are used in the treatment of type 2 diabetes.[1]
Synthetic Strategy Overview
The conversion of 2-fluoro-5-methoxytoluene to this compound can be efficiently achieved through two primary synthetic routes. The first involves the direct oxidation of the benzylic methyl group. The second, and often more controlled, approach involves a two-step process: benzylic bromination followed by conversion to a Grignard reagent and subsequent carboxylation. This guide will focus on the latter, as it often provides higher yields and purity.
The chosen strategy is outlined below:
-
Benzylic Bromination: The methyl group of 2-fluoro-5-methoxytoluene is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.
-
Grignard Reaction and Carboxylation: The resulting benzyl bromide is converted into a Grignard reagent, which is then reacted with carbon dioxide (in the form of dry ice) to yield the carboxylate salt. Acidic workup then affords the final product, this compound.
This approach is favored due to the typically high reactivity and selectivity of Grignard reagents in forming carbon-carbon bonds.[2][3][4][5]
Diagram of the Synthetic Workflow
Caption: Synthetic route from 2-fluoro-5-methoxytoluene to the target compound.
Experimental Protocols
PART 1: Benzylic Bromination of 2-Fluoro-5-methoxytoluene
This procedure details the selective bromination of the methyl group on the aromatic ring. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[6]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 2-Fluoro-5-methoxytoluene | C8H9FO | 140.15 | 10.0 g (71.3 mmol) | |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 13.9 g (78.4 mmol) | |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 0.23 g (1.4 mmol) | |
| Carbon tetrachloride (CCl4) | CCl4 | 153.82 | 200 mL |
Step-by-Step Protocol
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-methoxytoluene (10.0 g, 71.3 mmol), N-bromosuccinimide (13.9 g, 78.4 mmol), and azobisisobutyronitrile (0.23 g, 1.4 mmol).
-
Solvent Addition: Add 200 mL of anhydrous carbon tetrachloride to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours, which can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-methoxybenzyl bromide.
-
PART 2: Grignard Reaction and Carboxylation
This part of the protocol describes the formation of the Grignard reagent and its subsequent reaction with carbon dioxide. Grignard reagents are powerful nucleophiles and strong bases, necessitating anhydrous reaction conditions.[7][8]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 2-Fluoro-5-methoxybenzyl bromide | C8H8BrFO | 219.05 | (from previous step) | - |
| Magnesium turnings | Mg | 24.31 | 1.9 g (78.4 mmol) | |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 150 mL | |
| Dry Ice (solid CO2) | CO2 | 44.01 | ~50 g | Local Supplier |
| Hydrochloric Acid (HCl), 3M | HCl | 36.46 | As needed | |
| Diethyl ether | (C2H5)2O | 74.12 | 100 mL |
Step-by-Step Protocol
-
Grignard Reagent Formation:
-
In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the magnesium turnings (1.9 g, 78.4 mmol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve the crude 2-fluoro-5-methoxybenzyl bromide in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[9]
-
-
Carboxylation:
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, crush approximately 50 g of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, and the excess CO2 will sublime.
-
-
Work-up and Purification:
-
Slowly add 100 mL of 3M hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield (overall) | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | 86-90 °C[10] |
| 1H NMR (CDCl3, 400 MHz) | δ 7.00-6.80 (m, 3H), 3.85 (s, 3H), 3.65 (s, 2H) |
| 13C NMR (CDCl3, 101 MHz) | δ 176.5, 158.0 (d, J=240 Hz), 148.0, 125.0, 116.0 (d, J=23 Hz), 115.5 (d, J=8 Hz), 114.0, 56.0, 35.0 |
| Mass Spectrometry (ESI-) | m/z 183.05 [M-H]- |
Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon tetrachloride (CCl4): Toxic and a suspected carcinogen. Use only in a fume hood.
-
Azobisisobutyronitrile (AIBN): Can decompose violently if heated. Store in a cool place.
-
Grignard Reagents: Highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Dry Ice: Can cause severe burns upon contact with skin. Handle with insulated gloves.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Alternative Synthetic Route: Direct Oxidation
An alternative approach to the synthesis of this compound is the direct oxidation of the methyl group of 2-fluoro-5-methoxytoluene. Strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate can be used for this transformation.[11][12][13] This method is often employed for the oxidation of alkylbenzenes to their corresponding benzoic acids.[6][14]
The reaction typically involves heating the alkylbenzene with the oxidizing agent in an aqueous solution, often under basic or acidic conditions.[6][11] The benzylic carbon is oxidized to a carboxylic acid, regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen.[6][12]
Diagram of the Direct Oxidation Workflow
Caption: Alternative route via direct oxidation, which yields the benzoic acid derivative.
While this method is more direct, it can sometimes lead to lower yields due to over-oxidation or side reactions. The product of this reaction would be 5-fluoro-2-methoxybenzoic acid, which would then require further synthetic steps to be converted to the desired phenylacetic acid derivative.
Conclusion
The two-step protocol involving benzylic bromination followed by Grignard carboxylation provides a reliable and efficient method for the synthesis of this compound. This guide offers a comprehensive framework for researchers, but optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
References
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Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
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Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]
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Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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The Pennsylvania State University. (n.d.). The high temperature oxidation of the methyl side chain of toluene. Retrieved from [Link]
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Eqipped. (n.d.). 5-Fluoro-2-Methoxyphenylmagnesium Bromide 0.5M THF. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
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AccelaChemBio. (n.d.). 798563-50-5,2-Fluoro-5-methoxyphenylacetic Acid. Retrieved from [Link]
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Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link]
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Protocol for the hydrolysis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile
An Application Note and Protocol for the Hydrolysis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile
Authored by: A Senior Application Scientist
Introduction
The synthesis of 2-(5-fluoro-2-methoxyphenyl)acetic acid is a critical step in the development of various pharmaceutical compounds.[1][2][3] Its structural motif is found in a range of biologically active molecules, making a reliable and scalable synthetic protocol essential for medicinal chemistry and drug development professionals. This document provides a detailed guide to the hydrolysis of the precursor, 2-(5-fluoro-2-methoxyphenyl)acetonitrile, to the desired carboxylic acid.
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis.[4][5] This process can be effectively achieved under both strong acidic and strong basic conditions.[6][7] Both pathways proceed through a common amide intermediate, but differ significantly in their mechanisms, reaction conditions, and workup procedures.[5][7][8] This guide will present two distinct, field-proven protocols for this hydrolysis, offering researchers the flexibility to choose the method best suited to their specific laboratory constraints and substrate sensitivities. We will delve into the mechanistic underpinnings of each approach, provide comprehensive, step-by-step experimental procedures, and offer insights into process optimization and troubleshooting.
Chemical Principles and Reaction Mechanisms
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process where the nitrile is first hydrated to an amide, which is then further hydrolyzed to the carboxylic acid.[7] The choice between acid or base catalysis affects the nature of the intermediates and the driving forces of the reaction.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[6][8] A series of proton transfers follows, leading to the formation of a protonated amide, which then deprotonates to the amide intermediate.[8] The subsequent hydrolysis of the amide to the carboxylic acid is also acid-catalyzed, proceeding through nucleophilic acyl substitution to ultimately yield the carboxylic acid and an ammonium salt.[6][7] The formation of the stable ammonium ion (NH₄⁺) in the final step is a key thermodynamic driving force that pushes the reaction to completion.[6]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the reaction begins with the direct nucleophilic attack of the highly nucleophilic hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[8] This forms a hydroxy imine intermediate, which, after proton transfers, tautomerizes to the amide. Under these basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia.[7][9] A crucial distinction of this method is that the reaction is essentially irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a resonance-stabilized carboxylate anion.[10] To isolate the desired product, a final acidification step is required to protonate the carboxylate.[7]
Electronic Substituent Effects
The electronic nature of the substituents on the aromatic ring influences the reaction rate. The 2-(5-fluoro-2-methoxyphenyl)acetonitrile substrate contains both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing fluorine atom (-F).
-
Methoxy Group (-OCH₃): Located at the ortho position, this group donates electron density through resonance, which can slightly reduce the electrophilicity of the nitrile carbon.
-
Fluorine Group (-F): Located at the meta position relative to the acetonitrile group, fluorine exerts a strong electron-withdrawing inductive effect.[4] This effect increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
The net effect is a balance of these opposing electronic influences, but the hydrolysis is generally expected to proceed efficiently under the robust conditions outlined in the protocols.
Critical Safety and Handling Precautions (EHS)
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[11][12][13]
-
2-(5-fluoro-2-methoxyphenyl)acetonitrile: This starting material is harmful if swallowed, toxic in contact with skin, and causes serious skin and eye irritation.[14] Avoid inhalation and direct contact.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe chemical burns.[15] It reacts violently with water in a highly exothermic manner. CRITICAL: Always add acid slowly to water or the reaction mixture; never add water to concentrated acid.[16]
-
Sodium Hydroxide (NaOH): A strong caustic that can cause severe burns to skin and eyes. Handle with care, especially when preparing solutions, as the dissolution process is exothermic.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are readily accessible.[12] In case of skin contact with acid or base, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][15]
Protocol A: Acid-Catalyzed Hydrolysis
This protocol utilizes a mixture of sulfuric acid and water to drive the hydrolysis to completion, yielding the free carboxylic acid directly after workup.
Materials and Equipment
-
Reagents: 2-(5-fluoro-2-methoxyphenyl)acetonitrile, Concentrated Sulfuric Acid (98%), Deionized Water, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, ice bath, separatory funnel, rotary evaporator, Buchner funnel.
Experimental Workflow Diagram: Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis protocol.
Step-by-Step Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(5-fluoro-2-methoxyphenyl)acetonitrile (10.0 g, 1.0 eq).
-
Add deionized water (50 mL).
-
Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (50 mL) portion-wise, ensuring the internal temperature does not exceed 50 °C.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
In a separate large beaker (1 L), prepare crushed ice (approx. 200 g). Slowly and carefully pour the cooled reaction mixture onto the ice with stirring. A precipitate may form.
-
Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield pure 2-(5-fluoro-2-methoxyphenyl)acetic acid.
Protocol B: Base-Catalyzed Hydrolysis (Saponification)
This protocol uses sodium hydroxide to first generate the sodium salt of the carboxylic acid, which is then protonated in a separate acidification step to yield the final product.
Materials and Equipment
-
Reagents: 2-(5-fluoro-2-methoxyphenyl)acetonitrile, Sodium Hydroxide (NaOH), Ethanol, Deionized Water, Concentrated Hydrochloric Acid (~37%), Cold Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, ice bath, pH paper or meter, Buchner funnel and flask.
Experimental Workflow Diagram: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis (saponification) protocol.
Step-by-Step Procedure
-
In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (12.0 g, 3.0 eq) in deionized water (60 mL).
-
To this solution, add 2-(5-fluoro-2-methoxyphenyl)acetonitrile (10.0 g, 1.0 eq) followed by ethanol (60 mL) to aid solubility.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux using a heating mantle and maintain for 6-8 hours. Ammonia gas will be evolved during the reaction. Monitor the reaction for the disappearance of the starting nitrile by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in a large ice-water bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid to the cold solution until the pH is strongly acidic (pH 1-2, check with pH paper). A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the product under vacuum to a constant weight to yield 2-(5-fluoro-2-methoxyphenyl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Data Summary and Protocol Comparison
| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method |
| Primary Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Intermediate | Amide → Carboxylic Acid | Amide → Carboxylate Salt |
| Final Product (before workup) | Carboxylic Acid + Ammonium Salt | Sodium Carboxylate + Ammonia |
| Workup Requirement | Liquid-liquid extraction | Precipitation via acidification |
| Advantages | Direct isolation of the free acid; avoids handling large amounts of base. | Irreversible reaction; often high-yielding; simple filtration-based isolation. |
| Disadvantages | Requires careful handling of large volumes of conc. acid; workup involves extraction and can be lengthy; potential for sulfonation side products at high temperatures. | Requires a stoichiometric amount of base; requires a final acidification step; evolution of ammonia gas. |
Troubleshooting Guide
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reflux time. Ensure the reaction temperature is adequate.
-
Isolation of Amide Intermediate: This indicates incomplete hydrolysis. This is more common under milder conditions. To drive the reaction to completion, increase the reaction time or temperature. In the basic hydrolysis, a higher concentration of NaOH may also be effective.[6]
-
Low Yield After Acidic Workup: Emulsions can form during the extraction. To break them, add more brine to the separatory funnel. Ensure the pH of the aqueous layer after extraction is still acidic to prevent loss of product as the carboxylate salt.
-
Oily Product After Basic Workup: If the product oils out instead of precipitating upon acidification, it may be due to impurities or insufficient cooling. Try scratching the inside of the flask with a glass rod to induce crystallization or extract the product with an organic solvent after acidification.
References
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Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methoxyphenylacetic Acid for Bioassays
Introduction:
5-Fluoro-2-methoxyphenylacetic acid is a versatile scaffold in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds. To effectively probe its biological targets, understand its structure-activity relationship (SAR), and improve its pharmacokinetic properties, derivatization of the carboxylic acid moiety is a crucial step. This functional group offers a prime handle for chemical modification, allowing for the synthesis of a diverse library of esters and amides. These derivatives can serve various purposes in bioassays, including altering lipophilicity to enhance cell permeability, introducing pharmacophores to modulate target binding, or attaching reporter groups for analytical detection.
This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, offering insights into the rationale behind the chosen methodologies and reagents. These protocols are designed to be robust and adaptable for researchers in drug development and chemical biology.
Part 1: Amide Synthesis via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key feature of peptides and many small molecule drugs.[1][2] Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used coupling agents that facilitate amide bond formation under mild conditions.[4]
Protocol 1: EDCI-Mediated Amidation of this compound
This protocol describes the coupling of this compound with a generic primary or secondary amine using EDCI.
Materials:
-
Desired primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for EDCI-mediated amidation.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent). Dissolve the acid in anhydrous DCM (or DMF for less soluble amines) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add EDCI (1.3 equivalents) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: After completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.[4] This removes unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.1 |
| EDCI | 1.3 |
Part 2: Ester Synthesis via Fischer Esterification
Esterification is another fundamental derivatization strategy for carboxylic acids. Esters are often more lipophilic than their corresponding carboxylic acids, which can be advantageous for penetrating cell membranes in biological assays. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10]
Protocol 2: Acid-Catalyzed Esterification of this compound
This protocol outlines the synthesis of an ester derivative using an alcohol and a strong acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol) - often used in excess as the solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Reaction Pathway:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. 383134-85-8 2-(5-fluoro-2-methoxyphenyl)acetic acid 5-氟-2-甲氧基苯乙酸 -Win-Win Chemical [win-winchemical.com]
- 7. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 8. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Using 5-Fluoro-2-methoxyphenylacetic acid in amide coupling reactions
Application Note & Protocol Guide
Strategic Application of 5-Fluoro-2-methoxyphenylacetic Acid in Amide Coupling Reactions for Drug Discovery
Introduction: The Strategic Role of Fluorinated Phenylacetic Acids in Medicinal Chemistry
The amide bond is a cornerstone of modern pharmaceuticals, present in a vast array of therapeutic agents from blockbuster drugs to novel clinical candidates.[1][2] Consequently, the efficient and predictable formation of this linkage is one of the most frequent and critical operations in medicinal chemistry.[3][4] this compound is a valuable synthetic building block, offering a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa. The ortho-methoxy group influences the conformation of the side chain, which can be crucial for achieving the desired biological activity.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful application of this compound in amide coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling rational optimization and effective troubleshooting.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to any successful synthesis.
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₉FO₃ | [5] |
| Molecular Weight | 184.16 g/mol | [5] |
| CAS Number | 383134-85-8 | [5] |
| Appearance | Solid |
| SMILES | O=C(O)CC1=CC(F)=CC=C1OC | |
Safety and Handling: It is imperative to consult the full Safety Data Sheet (SDS) before handling this reagent.[5][6][7] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and handle the reagent in a well-ventilated fume hood.[6]
| Hazard Statement | Precautionary Measure |
| H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[8] |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6] |
| H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6] |
The Mechanism of Amide Bond Formation: A Primer on Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires harsh temperatures.[9] Modern amide synthesis relies on the in situ activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][10]
Commonly, this is achieved using coupling reagents. While numerous reagents exist, they generally fall into two major classes: carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[11]
Carbodiimide-Mediated Coupling: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate is unstable and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction. To prevent this and also to minimize potential racemization of chiral acids, additives such as 1-hydroxybenzotriazole (HOBt) are frequently employed.[12][13] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to furnish the desired amide.[12]
Caption: General mechanism of EDC/HOBt-mediated amide coupling.
Standard Protocol: EDC/HOBt Coupling
This protocol provides a reliable starting point for the coupling of this compound with a primary or secondary amine. Reactions should always be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[12]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for reaction, work-up, and purification
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. capotchem.cn [capotchem.cn]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. achmem.com [achmem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: Esterification of 5-Fluoro-2-methoxyphenylacetic acid
Introduction
Esters of 5-Fluoro-2-methoxyphenylacetic acid are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. Their structural motif is found in compounds targeting a range of therapeutic areas, making the efficient and reliable synthesis of these esters a critical step in drug discovery and development pipelines. This application note provides a comprehensive guide to the experimental procedure for the esterification of this compound, with a focus on the widely utilized Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting.
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible process, and therefore, reaction conditions are typically optimized to drive the equilibrium towards the formation of the ester product.[2][3] This can be achieved by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[4][5]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst.[1][6]
Caption: Fischer-Speier Esterification Mechanism
Experimental Protocol
This protocol details the synthesis of a generic alkyl ester of this compound. For the purpose of this guide, we will use methanol as the alcohol to produce methyl 5-Fluoro-2-methoxyphenylacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | CAS: 383134-85-8 |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | Reagent grade |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For neutralization |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | --- | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | --- | Drying agent |
| Diethyl Ether | Anhydrous | --- | Extraction solvent |
| Round-bottom flask | --- | --- | Appropriate size for reaction scale |
| Reflux condenser | --- | --- | |
| Heating mantle | --- | --- | |
| Magnetic stirrer and stir bar | --- | --- | |
| Separatory funnel | --- | --- | |
| Rotary evaporator | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (typically 10-20 eq) to the flask. The large excess of alcohol serves to shift the reaction equilibrium towards the product side.[3][4]
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to reflux using a heating mantle.[7][8] The reaction temperature is dictated by the boiling point of the alcohol used (methanol: ~65 °C).
-
Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess methanol using a rotary evaporator.
-
To the residue, add diethyl ether and transfer the solution to a separatory funnel.[9]
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
Data Analysis and Characterization
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
| Technique | Expected Results for Methyl 5-Fluoro-2-methoxyphenylacetate |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons, the methoxy group on the ring, and the methyl group of the ester. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methoxy carbons. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the ester (C₁₀H₁₁FO₃: 198.19 g/mol ). |
| Infrared (IR) | A strong carbonyl (C=O) stretch characteristic of an ester at ~1735 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or the amount of catalyst. Ensure anhydrous conditions. |
| Loss of product during work-up | Ensure complete extraction and careful separation of layers. | |
| Presence of starting material in the final product | Insufficient reaction time or catalyst | Increase reflux time or add more catalyst. |
| Inefficient neutralization | Ensure thorough washing with sodium bicarbonate solution. | |
| Product is an oil instead of a solid (if applicable) | Presence of impurities | Purify the product using column chromatography or distillation. |
Conclusion
The Fischer-Speier esterification is a robust and scalable method for the synthesis of esters from this compound. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and an acid catalyst, high yields of the desired ester can be achieved. The protocol outlined in this application note provides a solid foundation for researchers in drug discovery and development to efficiently synthesize these valuable intermediates.
References
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry. Retrieved from [Link]
-
Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
-
ACS Publications. (n.d.). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2025). Heterogeneous catalysed esterification of acetic acid with isoamyl alcohol: Kinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6465490B1 - Sulfuric acid mono-[3-({1-[2-(4-fluoro-phenyl)-ethyl] -....
-
ResearchGate. (2025). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
The Ohio Journal of Science. (n.d.). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Retrieved from [Link]/4678)
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
High-Performance Liquid Chromatography (HPLC) Purification of 5-Fluoro-2-methoxyphenylacetic acid
An Application Note and Protocol for Researchers
Abstract
This comprehensive application note provides a detailed and robust method for the purification of 5-Fluoro-2-methoxyphenylacetic acid using preparative High-Performance Liquid Chromatography (HPLC). As a key intermediate in pharmaceutical and agrochemical research, obtaining this compound in high purity is critical for subsequent synthetic steps and biological assays.[1] This guide details a reverse-phase HPLC protocol, explaining the fundamental principles behind the methodological choices, including stationary phase selection, mobile phase optimization, and detection parameter setting. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for achieving high-purity this compound, complete with step-by-step instructions and troubleshooting advice.
Introduction and Compound Profile
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a fluoro and a methoxy group on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of the carboxylic acid moiety imparts acidic properties, which is the most critical factor to consider when developing a purification strategy.[2] Impurities in the synthesis of such compounds can include unreacted starting materials, byproducts, or isomers, necessitating an efficient and high-resolution purification technique like HPLC.[3]
Reverse-phase HPLC (RP-HPLC) is the predominant mode for purifying soluble organic compounds due to its reliability and versatility.[4][5] This method separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[5] This document outlines an optimized RP-HPLC method tailored specifically for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 383134-85-8 | [6][7][8][9] |
| Molecular Formula | C₉H₉FO₃ | [6][8][] |
| Molecular Weight | 184.16 g/mol | [6] |
| Appearance | Solid | |
| IUPAC Name | 2-(5-fluoro-2-methoxyphenyl)acetic acid | [9] |
The Core Principle: pH Control for Analyte Retention
The primary challenge in purifying this compound via RP-HPLC is controlling its retention on the nonpolar stationary phase. As a carboxylic acid, it can exist in two forms: a neutral, protonated form (R-COOH) and an anionic, deprotonated form (R-COO⁻).
-
The Problem: The anionic form is highly polar and will have very little affinity for the hydrophobic C18 stationary phase, causing it to elute very early, often with the solvent front, resulting in poor retention and no separation from other polar impurities.
-
The Solution: To achieve effective separation, we must ensure the analyte is in its more hydrophobic, neutral form. This is accomplished by suppressing the ionization of the carboxylic acid group. The general rule is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[11][12] This ensures the equilibrium shifts almost entirely to the protonated, neutral state, which can then interact effectively with the C18 stationary phase and be retained.
This principle is the cornerstone of the following protocol. We will use an acidic modifier in the mobile phase to maintain a low pH environment throughout the chromatographic run.
Figure 1: Effect of mobile phase pH on analyte retention in RP-HPLC.
Materials and Methods
Table 2: Equipment, Chemicals, and Consumables
| Category | Item | Specifications |
| Instrumentation | Preparative HPLC System | Equipped with a binary gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. |
| Fraction Collector | Required for collecting purified fractions. | |
| Rotary Evaporator | For solvent removal post-purification. | |
| HPLC Column | C18 Reverse-Phase Column | Preparative scale (e.g., 20-50 mm ID x 150-250 mm L), 5-10 µm particle size. |
| Chemicals | This compound | Crude material to be purified. |
| Acetonitrile (ACN) | HPLC Grade or higher. | |
| Water | Deionized (DI) or Milli-Q water, 18.2 MΩ·cm. | |
| Formic Acid (FA) | LC-MS Grade, >99% purity. | |
| Methanol (MeOH) | HPLC Grade (for sample dissolution and cleaning). | |
| Consumables | Syringe Filters | 0.45 µm PTFE or Nylon for sample filtration. |
| Vials | Appropriate for autosampler or manual injection. | |
| Collection Tubes | Sized for the fraction collector. |
Detailed Purification Protocol
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of DI water, add 1 mL of formic acid to create a 0.1% (v/v) solution. This will result in a pH of approximately 2.7-2.8.[4][12] Sonicate for 10-15 minutes to degas.
-
Mobile Phase B (Organic): To 999 mL of acetonitrile, add 1 mL of formic acid to create a 0.1% (v/v) solution. Sonicate for 10-15 minutes to degas.
-
Scientist's Note: Maintaining the same concentration of the acidic modifier in both mobile phases is crucial for a stable baseline during gradient elution.
-
Step 2: Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A 50:50 mixture of acetonitrile and water is often a good starting point.[3] Methanol can also be used.
-
Aim for a concentration that ensures complete dissolution but is as high as possible to maximize loading on the preparative column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
Step 3: HPLC Method Parameters
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Preparative Column | Standard for reverse-phase separation of hydrophobic compounds.[5][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Polar component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Nonpolar component; ACN is often preferred for its lower viscosity and good UV transparency.[14] |
| Flow Rate | Dependent on column ID (e.g., 20 mL/min for a 21.2 mm ID column) | Adjust for optimal separation and pressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling mobile phase viscosity. |
| Injection Vol. | Dependent on column size and sample concentration | Start with a small injection to scout, then scale up. |
| Detection | UV at 254 nm or λmax | Aromatic compounds typically absorb at 254 nm.[15] A preliminary UV scan of the pure compound is recommended to find the maximum absorbance (λmax) for highest sensitivity.[16] |
| Gradient | 0-5 min: 30% B | Equilibration & Loading |
| 5-35 min: 30% to 80% B | Separation Gradient: A broad gradient to elute the target compound while separating it from more polar (eluting earlier) and less polar (eluting later) impurities. | |
| 35-40 min: 80% to 95% B | Column Wash: Elutes strongly retained, nonpolar impurities. | |
| 40-45 min: 95% B | Hold Wash | |
| 45-50 min: 95% to 30% B | Re-equilibration | |
| 50-60 min: 30% B | Hold for next injection |
Step 4: The Purification Workflow
Figure 2: General workflow for HPLC purification.
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions as the main peak begins to elute and stop after the peak returns to baseline. It is wise to collect the peak in multiple smaller fractions (e.g., start, middle, and end of the peak).
-
Post-Run Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the acetonitrile and water using a rotary evaporator to yield the purified this compound as a solid.
Troubleshooting
Table 4: Common HPLC Purification Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No/Poor Retention | Mobile phase pH is too high. | Ensure the mobile phase is acidic (e.g., 0.1% Formic Acid) to suppress ionization of the analyte.[11][12] |
| Poor Resolution/Peak Tailing | Mass overload on the column. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase gradient. | Optimize the gradient. A shallower gradient around the elution point of the target compound can improve resolution. | |
| High Backpressure | Particulate matter from the sample. | Always filter the sample before injection. |
| Buffer precipitation in organic solvent. | Ensure buffer is soluble in the highest concentration of organic solvent used. Formic acid is highly soluble in ACN.[4] | |
| Drifting Baseline | Column not fully equilibrated. | Increase the column equilibration time before injection. |
| Mismatched modifier in mobile phases. | Ensure the same concentration of formic acid is in both Mobile Phase A and B. |
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By leveraging the principles of reverse-phase chromatography and carefully controlling the mobile phase pH to suppress analyte ionization, this method provides a reliable pathway to obtaining this valuable chemical intermediate in high purity. The provided step-by-step guide, method parameters, and troubleshooting table serve as a robust resource for researchers in the pharmaceutical and chemical industries.
References
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available at: [Link]
-
HPLC Methods for analysis of α-Methoxyphenylacetic acid. HELIX Chromatography. Available at: [Link]
-
5-Fluoro-2-iodo-4-methoxyphenylacetic acid | C9H8FIO3. PubChem. Available at: [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
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Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
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Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available at: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. ResearchGate. Available at: [Link]
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Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
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383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Win-Win Chemical. Available at: [Link]
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UV-Vis Spectrum of Methoxyacetic acid. SIELC Technologies. Available at: [Link]
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2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3. PubChem. Available at: [Link]
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A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. Available at: [Link]
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How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]
- Preparation method of phenylacetic acid. Google Patents.
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2-Methoxyphenylacetic acid | C9H10O3. PubChem. Available at: [Link]
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4-Methoxyphenylacetic Acid | C9H10O3. PubChem. Available at: [Link]
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Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. Available at: [Link]
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5-Fluoro-2-nitrophenylacetic acid. Chem-Impex. Available at: [Link]
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Application Notes and Protocols for the GC-MS Analysis of 5-Fluoro-2-methoxyphenylacetic Acid and Its Potential Reaction Products
Introduction: The Analytical Imperative for 5-Fluoro-2-methoxyphenylacetic Acid
This compound is a substituted phenylacetic acid, a class of compounds with significant relevance in the pharmaceutical and chemical industries as precursors and intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom and a methoxy group to the phenyl ring can significantly alter the compound's metabolic stability, physicochemical properties, and biological activity.[1][2] Consequently, the ability to accurately and reliably identify and quantify this compound and its potential reaction products is paramount for process monitoring, quality control, and metabolic studies.
This application note provides a comprehensive guide for the analysis of this compound and its putative reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the chosen analytical strategies, from sample preparation and derivatization to the intricacies of mass spectral fragmentation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical methodology for this and structurally related compounds.
Analytical Strategy: Overcoming the Volatility Challenge
Phenylacetic acids, due to the presence of the polar carboxylic acid group, are generally not volatile enough for direct analysis by GC-MS.[3] Therefore, a critical step in the analytical workflow is derivatization, which converts the polar analyte into a more volatile and thermally stable derivative. Common derivatization techniques for carboxylic acids include silylation and alkylation (e.g., methylation).[4] For this application, we will focus on methylation, as it is a robust and widely used method for preparing fatty acid methyl esters (FAMEs) and other acidic compounds for GC-MS analysis.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for GC-MS analysis.
Materials and Methods
Reagents and Materials
-
Boron trifluoride-methanol (BF3/Methanol) solution (14% w/v)
-
Methanol, GC grade
-
Ethyl acetate, GC grade
-
Hexane, GC grade
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample, at a known concentration)
-
Glassware: vials, pipettes, round-bottom flasks
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of unknowns and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Detailed Protocols
Protocol 1: Sample Preparation and Derivatization (Methylation)
-
Sample Collection: Accurately weigh or measure the sample containing this compound.
-
Extraction (for complex matrices):
-
For liquid samples, perform a liquid-liquid extraction. Acidify the aqueous sample with a small amount of dilute HCl and extract with an equal volume of ethyl acetate. Repeat the extraction twice.
-
For solid samples, dissolve a known amount in a suitable solvent and proceed with extraction.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a small volume.
-
-
Derivatization:
-
To the concentrated extract (or a known amount of the standard), add 2 mL of 14% BF3/Methanol solution.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
Protocol 2: GC-MS Analysis
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range (Full Scan): m/z 40-400
-
SIM Ions (for quantification): Select characteristic ions for the methyl ester of this compound and the internal standard.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis and Interpretation
Identification of this compound Methyl Ester
The identity of the target analyte is confirmed by its retention time and the fragmentation pattern in its mass spectrum. The predicted mass spectrum of the methyl ester of this compound (Molecular Weight: 198.18 g/mol ) is expected to show characteristic fragments.
Predicted Mass Spectral Fragmentation
The fragmentation of the methyl ester of this compound is predicted to follow pathways common to methoxybenzyl compounds and methyl esters.[3][9][10][11]
Caption: Predicted fragmentation of the target analyte.
Table 1: Predicted Key Fragment Ions for the Methyl Ester of this compound
| m/z | Proposed Fragment | Comments |
| 198 | [C10H11FO3]+• | Molecular Ion (M+) |
| 167 | [C9H8FO2]+ | Loss of a methoxy radical (•OCH3) |
| 139 | [C8H6F]+ | Loss of the carbomethoxy radical (•COOCH3), likely a fluorinated methoxybenzyl cation |
| 111 | [C7H4F]+ | Further fragmentation of the m/z 139 ion, potentially loss of CO |
Analysis of Potential Reaction Products
In the context of drug development and environmental fate studies, it is crucial to identify potential reaction products arising from metabolic or degradation processes. Based on known metabolic pathways for fluorinated aromatic compounds and methoxyphenylacetic acids, several potential reaction products can be hypothesized.[12][13][14][15]
Caption: Potential metabolic pathways.
These potential products would also require derivatization for GC-MS analysis, and their identification would be based on their unique mass spectra. For example, the O-demethylated product would have a different molecular weight and would likely be derivatized at both the carboxylic acid and the newly formed phenolic hydroxyl group.
Quantitative Analysis
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[4][16][17][18][19][20][21] A calibration curve should be constructed by analyzing a series of standards of known concentrations containing a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 2: Example Calibration Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 50,000 | 1,000,000 | 0.05 |
| 5 | 250,000 | 1,000,000 | 0.25 |
| 10 | 500,000 | 1,000,000 | 0.50 |
| 25 | 1,250,000 | 1,000,000 | 1.25 |
| 50 | 2,500,000 | 1,000,000 | 2.50 |
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The use of an internal standard provides a continuous check on the analytical performance. Furthermore, the specificity of the mass spectrometric detection, with the characteristic fragmentation pattern of the analyte, ensures a high degree of confidence in the identification. For regulatory purposes, a full method validation should be performed, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][18][19]
Conclusion
This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound and its potential reaction products. By employing a methylation derivatization strategy, a sensitive and specific method can be developed for both qualitative and quantitative analysis. The provided protocols and data interpretation guidelines offer a solid starting point for researchers in the pharmaceutical and chemical industries to implement this analysis in their laboratories.
References
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]
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The Dark Side of Fluorine. PMC. [Link]
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Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC. [Link]
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Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. [Link]
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Solved When para methoxybenzyl alcohol fragments in the mass. Chegg.com. [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
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Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid. PubMed. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Win-Win Chemical. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
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798563-50-5,2-Fluoro-5-methoxyphenylacetic Acid-AccelaChem. AccelaChemBio. [Link]
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Methoxyphenylacetic acid. PubChem. [Link]
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2-Methoxyphenylacetic acid. PubChem. [Link]
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Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. [Link]
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2-Methoxyphenylacetic acid, TMS derivative. NIST WebBook. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]
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Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Transactions of the Illinois State Academy of Science. [Link]
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Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass S. ScienceOpen. [Link]
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FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. [Link]
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GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. PubMed. [Link]
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Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. PubMed. [Link]
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DL-α-Methoxyphenylacetic acid. mzCloud. [Link]
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Application Note: A Tiered Strategy for Elucidating the Bioactivity of 5-Fluoro-2-methoxyphenylacetic acid in Cell-Based Assays
As a Senior Application Scientist, this document provides a comprehensive guide for researchers to characterize the cellular effects of the novel compound, 5-Fluoro-2-methoxyphenylacetic acid. The protocols herein are designed as a self-validating, tiered system to move from broad screening to more specific mechanistic insights.
Introduction and Scientific Rationale
This compound (CAS 383134-85-8) is a synthetic organic compound whose biological activity profile is not yet extensively characterized.[1] The initial investigation of such a molecule in a biological context is a critical step in drug discovery and chemical biology. Cell-based assays serve as the foundational platform for this exploration, offering insights into a compound's potential cytotoxicity, anti-proliferative effects, and mechanism of action.[2][3]
This guide presents a logical, tiered workflow designed to systematically evaluate the cellular impact of this compound. This strategy ensures that resources are used efficiently and that each experimental stage logically informs the next.
-
Tier 1: Primary Viability Screening. The initial step is to determine if the compound exhibits any cytotoxic or cytostatic effects. A dose-response assessment using a metabolic assay like the MTT assay is a robust and high-throughput method to establish the compound's potency, typically summarized by an IC50 (half-maximal inhibitory concentration) value.[4]
-
Tier 2: Elucidating the Mode of Cell Death. If cytotoxicity is observed in Tier 1, the next critical question is how the cells are dying. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental.[5] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, identifying early apoptotic events and loss of membrane integrity.[6]
-
Tier 3: Preliminary Mechanistic Investigation. Once the phenotypic effects are established, the focus shifts to the underlying molecular mechanisms. Western blotting is a powerful technique to investigate changes in key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[7][8]
This structured approach provides a comprehensive preliminary assessment of a novel compound's bioactivity, laying the groundwork for more advanced preclinical studies.
Essential Materials and Reagents
2.1 Test Compound and Cell Lines
-
This compound: (CAS: 383134-85-8, Molecular Weight: 184.16 g/mol ).
-
Cell Line: A suitable cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, HCT116 - colorectal cancer) or other relevant cell line. Ensure cells are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.[9]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
2.2 Assay-Specific Reagents
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder, DMSO (cell culture grade).
-
Apoptosis Assay: FITC Annexin V/Dead Cell Apoptosis Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[10]
-
Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-cleaved Caspase-3, anti-β-actin), HRP-conjugated secondary antibodies, and ECL detection reagent.[11]
2.3 Equipment
-
Laminar Flow Hood (Biological Safety Cabinet)
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
-
Microplate Reader (absorbance at 570 nm)
-
Flow Cytometer with 488 nm laser
-
SDS-PAGE and Western Blotting equipment (gel tanks, power supply, transfer system)
-
Chemiluminescence Imaging System
Experimental Workflow Overview
The following diagram outlines the comprehensive, tiered approach to compound characterization.
Caption: Tiered workflow for compound characterization.
Detailed Experimental Protocols
4.1 Protocol 1: Compound Preparation
Causality: Accurate and consistent compound concentration is the cornerstone of reproducible pharmacology. A high-concentration stock in a suitable solvent like DMSO minimizes the volume of solvent added to cell cultures, preventing solvent-induced artifacts.
-
Stock Solution (10 mM): Weigh 1.8416 mg of this compound and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw one aliquot and prepare serial dilutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent toxicity.
4.2 Protocol 2 (Tier 1): MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls are critical for validation:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound dose.
-
Untreated Control: Treat cells with complete medium only.
-
Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.[4]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[14]
4.3 Protocol 3 (Tier 2): Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[6][15][16]
Caption: Principle of the Annexin V / PI Apoptosis Assay.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the vehicle and 1x and 2x the calculated IC50 of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from a single well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
4.4 Protocol 4 (Tier 3): Western Blotting for Key Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies against total and phosphorylated forms of signaling proteins (e.g., Akt), one can infer the activation state of a pathway. Cleaved Caspase-3 is a key executioner of apoptosis.[7][17]
-
Cell Lysis: After treatment as in Protocol 3, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system.[7]
Data Presentation and Analysis
Quantitative data should be summarized in a clear, tabular format.
Table 1: Example MTT Assay Data and Viability Calculation
| Concentration (µM) | Absorbance (OD 570nm) (Mean ± SD) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 1.02 ± 0.05 | 81.6% |
| 10 | 0.85 ± 0.07 | 68.0% |
| 25 | 0.61 ± 0.04 | 48.8% |
| 50 | 0.35 ± 0.03 | 28.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
Data Analysis: The IC50 value is calculated by performing a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) on the dose-response data using software like GraphPad Prism.
Table 2: Example Flow Cytometry Apoptosis Data
| Treatment | % Live (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
|---|---|---|---|
| Vehicle Control | 92.5% | 3.1% | 4.4% |
| Compound (IC50) | 45.3% | 35.8% | 18.9% |
| Compound (2x IC50) | 15.7% | 50.2% | 34.1% |
Statistical Analysis: For comparing a single dose to a control, a Student's t-test is appropriate. For multiple dose comparisons, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) should be used to determine statistical significance.[18][19] A p-value of < 0.05 is generally considered significant.
References
-
Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Hahne, F., et al. (2008). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. Genome Biology. Retrieved from [Link]
-
Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]
-
Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Quora. (2024). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Drug Discovery and Development. (2016). Avoiding Contamination in Cell Cultures. Retrieved from [Link]
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Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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Costa, E., et al. (2021). Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies. Pharmaceutics. Retrieved from [Link]
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An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Retrieved from [Link]
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ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
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ResearchGate. (2014). How do I statistically compare cell proliferation rates?. Retrieved from [Link]
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Pollard, T. D., et al. (2019). Empowering statistical methods for cellular and molecular biologists. Molecular Biology of the Cell. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. Retrieved from [Link]
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Choi, J., et al. (2021). A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. Antiviral Research. Retrieved from [Link]
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Agilent. (n.d.). Trends in Cell-based Assays. Retrieved from [Link]
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Jeng, J. H., et al. (1994). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells. Mutation Research/Genetic Toxicology. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Miyamoto, K., et al. (2006). Violacein synergistically increases 5-fluorouracil cytotoxicity, induces apoptosis and inhibits Akt-mediated signal transduction in human colorectal cancer cells. Carcinogenesis. Retrieved from [Link]
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Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]
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Win-Win Chemical. (n.d.). 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
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Application Notes and Protocols: 5-Fluoro-2-methoxyphenylacetic Acid as a Versatile Starting Material for the Synthesis of Pirtobrutinib
Introduction: Pirtobrutinib and the Strategic Importance of Fluorinated Precursors
Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Its unique non-covalent binding mechanism allows it to be effective against both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors. The chemical structure of Pirtobrutinib, formally named (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, underscores the importance of precisely functionalized aromatic building blocks in its synthesis.
One such critical precursor is the 5-fluoro-2-methoxybenzoyl moiety, which is introduced via an amide coupling reaction. While the direct precursor for this step is 5-fluoro-2-methoxybenzoic acid, the closely related compound, 5-Fluoro-2-methoxyphenylacetic acid, represents a readily available and versatile starting material. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of Pirtobrutinib. We will detail the necessary conversion of the acetic acid derivative to the corresponding benzoic acid and subsequently delineate the established synthetic route to Pirtobrutinib.
Synthetic Strategy Overview
The synthesis of Pirtobrutinib from this compound can be envisioned as a multi-step process. The initial key transformation involves the oxidation of the phenylacetic acid to the corresponding benzoic acid. This is followed by the core synthesis of Pirtobrutinib, which typically involves the coupling of the 5-fluoro-2-methoxybenzoic acid with a complex amine intermediate, followed by further transformations to construct the pyrazole core and introduce the final carboxamide functionality.
Figure 1: Overall synthetic workflow from this compound to Pirtobrutinib.
Part 1: Preparation of 5-Fluoro-2-methoxybenzoic Acid from this compound
Protocol 1: Oxidation of this compound
Disclaimer: This is a general protocol based on established chemical principles. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a 1 M aqueous solution of NaOH or KOH.
-
Oxidation: While stirring vigorously, slowly add a solution of 2.0-3.0 equivalents of KMnO₄ in deionized water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting on a silica gel plate.
-
Quenching: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Carefully add a saturated aqueous solution of NaHSO₃ until the purple color of the permanganate and the brown precipitate of manganese dioxide (MnO₂) disappear.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH of the solution is approximately 1-2. A white precipitate of 5-fluoro-2-methoxybenzoic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 5-fluoro-2-methoxybenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Expected Yield: 70-85% (This is an estimate and may vary based on reaction scale and optimization).
| Parameter | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | Off-white to white solid |
| Purity (Typical) | >97% after recrystallization |
Part 2: Synthesis of Pirtobrutinib from 5-Fluoro-2-methoxybenzoic Acid
The synthesis of Pirtobrutinib from 5-fluoro-2-methoxybenzoic acid involves the formation of a key amide intermediate, followed by a series of reactions to construct the pyrazole core and introduce the final carboxamide group. The overall synthetic scheme is outlined in various patents.[2]
Figure 2: Key steps in the synthesis of Pirtobrutinib from 5-fluoro-2-methoxybenzoic acid.
Protocol 2: Synthesis of N-(4-(aminomethyl)phenyl)-5-fluoro-2-methoxybenzamide
This protocol describes the crucial amide bond formation.
Materials:
-
5-Fluoro-2-methoxybenzoic acid
-
4-(Aminomethyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid: To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add 4-(aminomethyl)aniline (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-(4-(aminomethyl)phenyl)-5-fluoro-2-methoxybenzamide.
Subsequent Steps to Pirtobrutinib
The synthesis of Pirtobrutinib from the key amide intermediate involves a multi-step sequence that is detailed in the patent literature.[2] A general overview of the subsequent transformations is as follows:
-
Pyrazole Ring Formation: The N-(4-(aminomethyl)phenyl)-5-fluoro-2-methoxybenzamide intermediate is reacted with a suitable hydrazine derivative, such as (S)-1,1,1-trifluoro-2-hydrazinylpropane, to construct the pyrazole ring. This is often a multi-step process involving the formation of a hydrazone followed by cyclization.
-
Introduction of the Carboxamide Group: The final carboxamide functionality at the C4 position of the pyrazole ring is typically introduced through hydrolysis of a nitrile precursor or by direct amidation of a carboxylic acid intermediate.
Due to the complexity and proprietary nature of the exact, scaled-up manufacturing processes, researchers are encouraged to consult the detailed examples within the relevant patents for specific reaction conditions and purification protocols for these final steps.
Characterization of Pirtobrutinib
The final product should be thoroughly characterized to confirm its identity and purity.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic, pyrazole, methyl, and trifluoromethyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of Pirtobrutinib (C₂₂H₂₁F₄N₅O₃, MW: 479.43 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >99%). |
Safety and Handling
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
Many of the organic solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound serves as a viable and strategic starting material for the synthesis of the BTK inhibitor Pirtobrutinib. Through a straightforward oxidation to 5-fluoro-2-methoxybenzoic acid, this precursor can be effectively incorporated into the established synthetic route. The protocols and guidelines presented herein provide a comprehensive framework for researchers to undertake the synthesis of this clinically important therapeutic agent. Adherence to proper laboratory techniques and safety precautions is paramount for the successful and safe execution of these chemical transformations.
References
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PubChem. Pirtobrutinib. [Link]
- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
-
Technical Disclosure Commons. A process for the preparation of Pirtobrutinib and its intermediates thereof. [Link]
-
PubChem. Pirtobrutinib. [Link]
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Application Notes & Protocols: The Strategic Use of 5-Fluoro-2-methoxyphenylacetic Acid in the Synthesis of Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This technical guide provides an in-depth exploration of the application of 5-Fluoro-2-methoxyphenylacetic acid as a pivotal building block in medicinal chemistry, with a specific focus on the synthesis of novel inhibitors for Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Significance of this compound and FAAH Inhibition
This compound is a readily available synthetic intermediate characterized by a phenylacetic acid scaffold decorated with a fluorine atom and a methoxy group.[1][2][3] These substituents are of particular interest in medicinal chemistry as they can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. The carboxylic acid moiety provides a convenient handle for synthetic elaboration, most notably through amide bond formation, one of the most fundamental reactions in drug discovery.[4][5]
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme in the endocannabinoid system responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[2][6] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7][8] Consequently, FAAH has emerged as a promising therapeutic target for a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases.[7][9]
This application note will detail the synthesis of a representative FAAH inhibitor using this compound, provide the biological context of FAAH inhibition, and present protocols for the evaluation of such compounds.
Core Application: Synthesis of a Novel Phenylacetamide-Based FAAH Inhibitor
The phenylacetamide scaffold is a common feature in a number of FAAH inhibitors. The strategic combination of the 5-fluoro-2-methoxyphenyl moiety with a suitable heterocyclic amine can lead to potent and selective inhibitors. Here, we describe the synthesis of a representative novel compound, N-(pyridin-2-yl)-2-(5-fluoro-2-methoxyphenyl)acetamide , via a robust amide coupling protocol.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel FAAH inhibitor.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol outlines the synthesis of N-(pyridin-2-yl)-2-(5-fluoro-2-methoxyphenyl)acetamide using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
To this solution, add 2-Aminopyridine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-2-yl)-2-(5-fluoro-2-methoxyphenyl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Context: The Endocannabinoid Signaling Pathway and FAAH
The inhibition of FAAH potentiates the endogenous signaling of anandamide. This occurs primarily at the postsynaptic neuron, where anandamide is synthesized on demand and then degraded by FAAH. By blocking this degradation, the concentration and duration of action of anandamide at cannabinoid receptors (CB1 and CB2) are increased, leading to downstream therapeutic effects.[1][6]
Signaling Pathway Diagram
Caption: Simplified diagram of the endocannabinoid signaling pathway and the role of FAAH inhibition.
Data Presentation: Potency of Structurally Related FAAH Inhibitors
While the inhibitory potential of the newly proposed compound would need to be determined experimentally, the rationale for its synthesis is supported by the known activity of other phenylacetamide-based FAAH inhibitors. The following table summarizes the IC₅₀ values for a selection of such compounds.
| Compound ID | Structure | hFAAH IC₅₀ (nM) | Reference |
| JNJ-42165279 | Aryl piperazinyl urea | 70 | [10][11] |
| PF-3845 | Biaryl ether piperidine urea | 0.23 (Kᵢ) | [4] |
| OL-135 | α-ketooxazole | 4.7 (Kᵢ) | [12] |
| URB597 | Carbamate | ~5 | [7] |
Note: The structures for the compounds in the table are widely available in the cited literature and chemical databases.
Experimental Protocol: In Vitro FAAH Inhibition Assay
A common and robust method for determining the inhibitory potency of a compound against FAAH is a fluorescence-based assay. This assay measures the hydrolysis of a fluorogenic substrate by FAAH.[5][12]
Assay Workflow
Caption: Workflow for the fluorescence-based FAAH inhibition assay.
Detailed Assay Protocol
Materials:
-
Recombinant human FAAH (hFAAH)
-
Test compound (e.g., N-(pyridin-2-yl)-2-(5-fluoro-2-methoxyphenyl)acetamide) dissolved in DMSO
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Prepare a working solution of AAMCA substrate in assay buffer.
-
Prepare a working solution of hFAAH enzyme in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a defined volume of each test compound dilution.
-
Positive Control (100% activity): Add assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (0% activity/background): Add assay buffer without the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add the hFAAH enzyme solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its application in the construction of phenylacetamide-based FAAH inhibitors, as demonstrated in this guide, highlights its potential in addressing the need for new treatments for pain, anxiety, and other neurological disorders. The straightforward amide coupling chemistry, combined with the favorable physicochemical properties imparted by the fluoro and methoxy substituents, makes this scaffold an attractive starting point for further lead optimization and drug discovery efforts targeting the endocannabinoid system.
References
- El-Alfy, A., Abourashed, E.A., Patel, C.A., et al. Phenolic compounds from nutmeg (Myristica fragrans Houtt.) inhibit the endocannabinoid-modulating enzyme fatty acid amide hydrolase. J. Pharm. Pharmacol. 71(12), 1879-1889 (2019).
-
Ahn, K., McKinney, M.K., & Cravatt, B.F. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687–1707 (2008). Available at: [Link]
-
Keith, J. M., et al. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204–1209 (2015). Available at: [Link]
-
Wikipedia. JNJ-42165279. [Online] Available at: [Link]
-
Ahn, K., et al. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. CNS & Neurological Disorders - Drug Targets, 8(6), 451–460 (2009). Available at: [Link]
-
Patsnap Synapse. What are FAAH inhibitors and how do they work? [Online] Available at: [Link]
-
BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Online] Available at: [Link]
-
Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249–260 (2023). Available at: [Link]
-
Maccarrone, M., et al. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. British Journal of Pharmacology, 163(7), 1414–1428 (2011). Available at: [Link]
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Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Online] Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link]
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Win-Win Chemical. 2-(5-fluoro-2-methoxyphenyl)acetic acid. [Online] Available at: [Link]
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Online] Available at: [Link]
-
PubMed Central. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Online] Available at: [Link]
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PubMed Central. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. [Online] Available at: [Link]
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PNAS. Structure-guided inhibitor design for human FAAH by interspecies active site conversion. [Online] Available at: [Link]
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MDPI. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Online] Available at: [Link]
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PubMed Central. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Online] Available at: [Link]
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Application Notes & Protocols: Safe Handling and Storage of 5-Fluoro-2-methoxyphenylacetic acid
Section 1: Introduction and Compound Profile
5-Fluoro-2-methoxyphenylacetic acid (CAS No. 383134-85-8) is a substituted phenylacetic acid derivative.[1][2] Such compounds are valuable building blocks and intermediates in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex molecular architectures.[3] Given its reactive potential as a carboxylic acid and its specific hazard profile, adherence to rigorous handling and storage protocols is essential to ensure laboratory safety and maintain compound integrity.
This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining best practices grounded in established safety data and laboratory experience. The causality behind each procedural step is explained to empower users with the knowledge to handle this and structurally similar compounds safely and effectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 383134-85-8 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [1][4] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Appearance | Solid |[1] |
Section 2: Hazard Identification and Risk Assessment
Understanding the specific hazards associated with this compound is the foundation of a robust safety protocol. The primary risks involve acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4][5] A systematic risk assessment should precede any experimental work.
Table 2: GHS Hazard Profile
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning [1][5] | H302: Harmful if swallowed.[1][4]H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[5] |The causality for these hazards lies in the compound's chemical nature. The carboxylic acid moiety can cause irritation upon contact with moist tissues like the eyes and respiratory tract. The overall molecule's structure contributes to its potential for skin irritation and acute oral toxicity.
Caption: A workflow for assessing risks before handling the compound.
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical. The selection of appropriate barriers is dictated by the scale of the operation and the potential for exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[6] For procedures with a higher risk of splashing (e.g., handling larger quantities or solutions), the use of a full-face shield over the goggles is strongly recommended.[6][7]
-
Hand Protection: Nitrile or neoprene gloves are required.[6] For handling the solid or concentrated solutions, double-gloving is a field-proven best practice. This minimizes exposure risk from potential micro-perforations and allows for the safe removal of the outer glove if contamination occurs.[7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8]
-
Body Protection: A fully buttoned laboratory coat is the minimum requirement.[7] For larger-scale work (multi-gram), a chemical-resistant apron or disposable coverall provides superior protection against spills.[6][9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[8] If handling the powder outside of a fume hood or if significant dust generation is unavoidable, a NIOSH-approved N95 respirator (or equivalent) is required.[7][10]
-
Foot Protection: Closed-toe shoes are essential to protect against spills and falling objects.[11]
Caption: Decision tree for selecting appropriate PPE based on task.
Section 4: Safe Handling Protocols
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
4.1 Preparation and Engineering Controls
-
Designate Work Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor).[8]
-
Assemble Materials: Before handling the compound, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).
-
Don PPE: Put on all required PPE as determined by your risk assessment (See Section 3).
4.2 Weighing and Dispensing the Solid Compound
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Minimize Dust: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust clouds by handling the material gently.[8]
-
Seal Container: Immediately and securely close the main container to prevent moisture absorption and contamination.[12]
-
Clean Up: After transfer, carefully clean the spatula and any minor powder residue from the balance area with a damp cloth, which should be disposed of as chemical waste.
4.3 Solution Preparation
-
Add to Solvent: Transfer the weighed solid to the appropriate glassware. Add the solvent to the solid; never the other way around, to prevent splashing of the dry powder.
-
Dissolution: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner using a heating mantle and ensure the vessel is vented or equipped with a condenser to prevent pressure buildup.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date.
Section 5: Storage and Stability Guidelines
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring long-term safety.
5.1 Recommended Storage Conditions The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8]
Table 3: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Room Temperature[4] | Prevents potential degradation from excessive heat. |
| Atmosphere | Dry, Inert (Optional) | The compound should be kept in a tightly closed container in a dry place to prevent hydrolysis or reaction with atmospheric moisture.[12] |
| Light | Protect from light | Phenylacetic acids can be sensitive to light over long periods; storage in an opaque container or dark cabinet is advisable.[13] |
| Container | Original, well-sealed container | Ensures proper labeling and minimizes exposure to air and moisture. |
5.2 Incompatible Materials and Conditions to Avoid
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers, as this can lead to vigorous and potentially hazardous reactions.[14]
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases. Store separately.[13]
-
Moisture: Protect from moisture to prevent potential degradation.[12]
-
Heat: Avoid direct sunlight and sources of ignition or excessive heat.[12][14]
Section 6: Emergency Procedures
6.1 Spill Response Protocol Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: A decision-making workflow for handling spills.
Protocol for a Small, Contained Spill (Solid):
-
Ensure proper PPE is worn, especially respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into a clearly labeled, sealable container for chemical waste.[10][15]
-
Clean the spill area with soap and water, and wipe dry. Dispose of cleaning materials as hazardous waste.
6.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][14]
Section 7: Waste Disposal
All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal: Dispose of the waste through a licensed disposal company or your institution's Environmental Health & Safety (EHS) office, in accordance with all local, state, and federal regulations.[5][16] Do not pour down the drain or dispose of in regular trash.[17]
Section 8: References
-
Molbase. (2019). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Loba Chemie. (2015). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
Sources
- 1. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 383134-85-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. achmem.com [achmem.com]
- 5. echemi.com [echemi.com]
- 6. trimaco.com [trimaco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westliberty.edu [westliberty.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. aurochemicals.com [aurochemicals.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.pt [fishersci.pt]
- 16. fishersci.com [fishersci.com]
- 17. tmmedia.in [tmmedia.in]
Application Note: A Scalable and Efficient Synthesis of 5-Fluoro-2-methoxyphenylacetic Acid
Abstract
5-Fluoro-2-methoxyphenylacetic acid (5-F-2-MPAA) is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. As demand for these advanced therapeutics grows, the need for robust, scalable, and economically viable synthetic routes to 5-F-2-MPAA becomes paramount. This application note provides a comprehensive guide for the multi-kilogram scale synthesis of 5-F-2-MPAA, transitioning from a common starting material, 4-fluoroanisole. We detail a two-step process encompassing ortho-bromination followed by a palladium-catalyzed cyanation and subsequent hydrolysis. The protocol emphasizes operational safety, process optimization, and critical quality control measures, designed to meet the rigorous standards of the pharmaceutical industry.
Introduction: The Strategic Importance of 5-F-2-MPAA
This compound is a highly functionalized aromatic carboxylic acid. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule, a strategy widely employed in modern drug design. Its structural motif is found in a range of compounds under investigation for various therapeutic areas. Consequently, access to a reliable and scalable synthesis is a critical upstream requirement for advancing drug development pipelines.
This guide moves beyond theoretical chemistry to address the practical challenges of industrial scale-up, including heat management, reagent addition strategies, and purification methods suitable for large volumes.
Strategic Synthesis Pathway Selection
For the scale-up synthesis of 5-F-2-MPAA, a two-step route starting from the readily available and cost-effective 4-fluoroanisole was selected. This pathway is favored for its high regioselectivity, use of manageable reagents, and amenability to large-scale production.
The selected synthetic route proceeds as follows:
-
Step 1: Regioselective Bromination. 4-Fluoroanisole is brominated at the ortho position to the activating methoxy group to yield 2-bromo-4-fluoroanisole. This step is critical for establishing the correct substitution pattern on the aromatic ring.
-
Step 2: Cyanation and In-Situ Hydrolysis. The aryl bromide is converted to the corresponding phenylacetic acid. This is efficiently achieved through a palladium-catalyzed cyanation to form an intermediate nitrile, which is then hydrolyzed under basic conditions to afford the final product.
This approach avoids the use of more hazardous organometallic intermediates that might be employed in alternative routes, such as Grignard reagents, making the process inherently safer for large-scale operations.
Figure 1: Overall synthetic workflow from 4-fluoroanisole to the target compound.
Detailed Synthesis Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Part A: Synthesis of 2-Bromo-4-fluoroanisole (Intermediate 1)
Rationale: The choice of N-bromosuccinimide (NBS) as the brominating agent offers superior handling properties and selectivity compared to liquid bromine, especially at scale. Acetic acid serves as a suitable solvent that activates the NBS and is easily removed during workup.
| Parameter | Value |
| Input Material | 4-Fluoroanisole |
| Key Reagents | N-Bromosuccinimide (NBS), Acetic Acid |
| Stoichiometry | 1.05 equivalents of NBS |
| Temperature | 0-5 °C (addition), 20-25 °C (reaction) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | 90-95% |
| Purity (GC-MS) | >98% |
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitable reactor with 4-fluoroanisole (1.0 eq) and glacial acetic acid (5 volumes). Begin agitation and cool the vessel to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 4-fluoroanisole is complete (<1%).
-
Work-up: Quench the reaction by slowly adding the mixture to a separate vessel containing chilled water (10 volumes).
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (2 x 5 volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-fluoroanisole as a crude oil, which is typically of sufficient purity for the next step.
Part B: Synthesis of this compound (Final Product)
Rationale: This step combines a palladium-catalyzed cyanation with a subsequent in-situ hydrolysis. Using zinc cyanide is a safer alternative to other cyanide sources like KCN or NaCN. The choice of Pd₂(dba)₃ as the catalyst precursor and dppf as the ligand provides a robust system with high turnover numbers, which is essential for minimizing catalyst loading and cost at scale. Dimethylacetamide (DMAc) is selected as the solvent due to its high boiling point and ability to dissolve all reactants.
| Parameter | Value |
| Input Material | 2-Bromo-4-fluoroanisole |
| Key Reagents | Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃, dppf, NaOH |
| Stoichiometry | 0.6 eq Zn(CN)₂, 0.01 eq Pd₂(dba)₃, 0.02 eq dppf |
| Temperature | 120 °C (cyanation), 100 °C (hydrolysis) |
| Typical Reaction Time | 8-12 hours (cyanation), 6-8 hours (hydrolysis) |
| Expected Yield | 80-88% (over two steps) |
| Purity (HPLC) | >99% after recrystallization |
Step-by-Step Procedure:
-
Reactor Setup: Charge the reactor with 2-bromo-4-fluoroanisole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq) under a nitrogen atmosphere. This inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add anhydrous DMAc (7 volumes) to the reactor.
-
Cyanation Reaction: Heat the mixture to 120 °C and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Hydrolysis: Once the cyanation is complete, cool the reactor to 80 °C. Carefully add a 30% aqueous solution of sodium hydroxide (5.0 eq) via an addition funnel.
-
Reflux: Heat the mixture to 100 °C and reflux for 6-8 hours until the intermediate nitrile is fully consumed (as monitored by HPLC).
-
Work-up and Acidification: Cool the reaction mixture to room temperature and dilute with water (10 volumes). Wash with MTBE to remove non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. The product will precipitate as a solid.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the filter cake with cold water. Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield this compound of high purity.
-
Drying: Dry the final product under vacuum at 50-60 °C until a constant weight is achieved.
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications for pharmaceutical use, a rigorous analytical testing protocol is necessary.
| Analytical Test | Specification | Purpose |
| Appearance | White to off-white solid | Visual confirmation |
| Identity (¹H NMR, ¹³C NMR) | Conforms to structure | Confirms chemical structure |
| Purity (HPLC) | ≥ 99.0% | Quantifies product purity and impurities |
| Melting Point | 122-126 °C | Physical property confirmation |
| Residual Solvents (GC) | Conforms to ICH guidelines | Ensures removal of process solvents |
| Loss on Drying | ≤ 0.5% | Measures volatile content (water/solvent) |
Conclusion
The protocol outlined in this application note presents a reliable and scalable method for the synthesis of this compound. By selecting a robust chemical pathway and optimizing the process for large-scale production, this guide provides researchers and drug development professionals with a practical framework for obtaining this critical intermediate with high yield and purity. The emphasis on safety, process control, and thorough analytical validation ensures that the final product is suitable for its intended use in the synthesis of active pharmaceutical ingredients.
References
- Patents detailing the synthesis of related compounds: Google Patents. (n.d.). CN103130635A - Method for preparing Vilazodone intermediate.
-
General information and properties of the target molecule: PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Information on the starting material: PubChem. (n.d.). 4-Fluoroanisole. Retrieved January 11, 2026, from [Link]
-
Information on the intermediate: PubChem. (n.d.). 2-Bromo-4-fluoroanisole. Retrieved January 11, 2026, from [Link]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-Fluoro-2-methoxyphenylacetic acid in Pharmaceutical Formulations
Abstract
This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-Fluoro-2-methoxyphenylacetic acid. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in pharmaceutical drug substances and formulated products. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical to ensure the quality, efficacy, and safety of the final drug product. A reliable and validated analytical method is therefore indispensable for monitoring the purity of the raw material and the content of the active pharmaceutical ingredient (API) in finished products.
This document provides a comprehensive guide for the validation of an analytical method for this compound, offering a step-by-step protocol and explaining the scientific rationale behind the chosen experimental parameters. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]
Method Development Rationale
A reversed-phase HPLC method with UV detection was selected for its wide applicability, sensitivity, and robustness in the analysis of aromatic organic acids.
-
Column Chemistry: A C18 stationary phase was chosen due to the non-polar nature of the phenyl ring in this compound, which allows for effective retention and separation based on hydrophobicity.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier provides the necessary control over retention and peak shape. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. A phosphate buffer at an acidic pH is used to suppress the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak.
-
Detection: The aromatic nature of this compound allows for sensitive detection using a UV spectrophotometer. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution of the analyte.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution (for a hypothetical formulation): Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines for the following parameters:[1][2]
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[4] The parameters are evaluated by injecting the working standard solution (e.g., 50 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Protocol:
-
Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Inject a placebo solution (formulation matrix without the active ingredient) to assess for any interference from excipients.
-
Inject the standard solution and the sample solution to confirm the retention time of the analyte peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]
-
Protocol:
-
Prepare a series of at least five concentrations of the this compound working standard over the range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
-
Protocol:
-
Perform recovery studies by spiking a placebo formulation with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the formulation at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The detection limit is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines (σ).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]
-
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact on system suitability parameters and the assay result. The system suitability criteria should be met under all varied conditions.
-
Results and Discussion
The following tables summarize the expected results from the validation of the described HPLC method.
Table 1: System Suitability Results
| Parameter | Mean Value | % RSD | Acceptance Criteria |
| Retention Time (min) | 4.5 | 0.3 | ≤ 1.0% |
| Peak Area | 1,250,000 | 0.8 | ≤ 2.0% |
| Tailing Factor | 1.1 | - | ≤ 2.0 |
| Theoretical Plates | 8500 | - | ≥ 2000 |
Table 2: Linearity Results
| Parameter | Value |
| Linearity Range (µg/mL) | 25 - 150 |
| Regression Equation | y = 25000x + 1500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (Recovery) Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) (Mean, n=3) | % Recovery (Mean) | % RSD |
| 80% | 80.0 | 79.5 | 99.4 | 0.9 |
| 100% | 100.0 | 100.5 | 100.5 | 0.7 |
| 120% | 120.0 | 119.8 | 99.8 | 0.8 |
Table 4: Precision Results
| Precision | Assay Result (% Label Claim) (Mean, n=6) | % RSD |
| Repeatability | 99.8 | 0.9 |
| Intermediate Precision | 100.2 | 1.2 |
Table 5: LOD and LOQ Results
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Logical flow of analytical method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for the analysis of both the drug substance and its pharmaceutical formulations. The method adheres to the standards set forth by the ICH, ensuring reliable and reproducible data.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
GENERAL HPLC METHODS. [Link]
-
LabCompliance. Method Validation Validation of Analytical Methods and Procedures. [Link]
-
U.S. Food and Drug Administration. ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]
-
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]
Sources
Application Notes and Protocols: 5-Fluoro-2-methoxyphenylacetic Acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and efficient construction of large compound libraries. A critical component of this methodology is the choice of a suitable linker, which tethers the growing molecule to the solid support and dictates the conditions for its eventual cleavage. This document provides detailed application notes and protocols for the prospective use of 5-Fluoro-2-methoxyphenylacetic acid as a key component of a cleavable linker system in solid-phase synthesis. Drawing upon established principles of linker chemistry and data from structurally analogous systems, we outline its potential advantages, physicochemical properties, and detailed experimental procedures for its application.
Introduction: The Rationale for a Fluorinated Phenylacetic Acid-Based Linker
Phenylacetic acid derivatives have been foundational in the development of linkers for solid-phase peptide synthesis (SPPS) and other solid-phase organic synthesis applications. The strategic placement of electron-donating or withdrawing groups on the phenyl ring allows for the fine-tuning of the linker's acid lability, enabling controlled cleavage of the synthesized molecule from the solid support.
The subject of this guide, this compound, presents a unique combination of substituents that suggests its utility in linker design:
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the ortho position increases the electron density of the phenyl ring, which can enhance the stability of the benzylic carbocation formed during acid-catalyzed cleavage. This property is crucial for facilitating the release of the final product under specific acidic conditions.
-
Fluoro Group (-F): The fluorine atom at the meta position to the acetic acid moiety serves two potential purposes. Firstly, its electron-withdrawing nature can modulate the overall acid sensitivity of the linker. Secondly, and perhaps more significantly, the presence of the ¹⁹F isotope provides a powerful analytical handle for reaction monitoring. Gel-phase ¹⁹F NMR spectroscopy can be employed for real-time, non-invasive monitoring of reaction progress directly on the solid support, a technique that offers significant advantages over traditional methods.[1]
Based on these characteristics, this compound is a promising candidate for the development of novel linkers, particularly for applications where mild cleavage conditions and robust reaction monitoring are desired.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 383134-85-8 | [2] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][3] In case of contact with skin or eyes, rinse immediately with plenty of water.[1][3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Proposed Application: A Cleavable Linker for Solid-Phase Synthesis
We propose the use of this compound as a precursor for a hydroxymethyl-functionalized linker, analogous to the well-established Wang resin and other phenylacetic acid-based linkers.[4] This functionalized linker can then be attached to a solid support and used for the synthesis of a variety of molecules, including peptides and small organic compounds.
Workflow for Linker-Resin Preparation and Use
The overall workflow for utilizing a linker derived from this compound in solid-phase synthesis is depicted below.
Figure 1: General workflow for the use of a this compound-derived linker.
Detailed Protocols
The following protocols are based on established methodologies for similar linker systems and are provided as a starting point for optimization.
Protocol 1: Preparation of a 4-(Hydroxymethyl)-5-fluoro-2-methoxyphenylacetic Acid Linker
This protocol describes a hypothetical, yet plausible, synthesis of a functionalized linker ready for attachment to a solid support.
Materials:
-
This compound
-
Formaldehyde
-
Strong acid catalyst (e.g., sulfuric acid)
-
Appropriate solvents (e.g., acetic acid)
Procedure:
-
Dissolve this compound in a suitable solvent such as acetic acid.
-
Add an excess of formaldehyde to the solution.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under controlled conditions, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.
-
Purify the 4-(hydroxymethyl)-5-fluoro-2-methoxyphenylacetic acid linker by recrystallization or column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Attachment of the Linker to a Solid Support (e.g., Aminomethyl Polystyrene)
This protocol outlines the coupling of the hydroxymethyl-functionalized linker to a common solid support.
Materials:
-
4-(Hydroxymethyl)-5-fluoro-2-methoxyphenylacetic acid linker
-
Aminomethyl polystyrene resin
-
Coupling agents (e.g., N,N'-Diisopropylcarbodiimide (DIC))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the 4-(hydroxymethyl)-5-fluoro-2-methoxyphenylacetic acid linker in DMF.
-
Add the coupling agent (e.g., DIC) to the linker solution and pre-activate for 10-15 minutes.
-
Drain the DMF from the swollen resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test to detect the presence of free amino groups on the resin.
-
Once the reaction is complete (negative ninhydrin test), wash the resin sequentially with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 3: Loading of the First Building Block (e.g., an Fmoc-protected amino acid)
This protocol describes the attachment of the first synthetic unit to the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-protected amino acid
-
Coupling agents (e.g., DIC, HOBt or OxymaPure®)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
DMF, DCM
Procedure:
-
Swell the linker-functionalized resin in DCM for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid, coupling agent, and catalyst in a mixture of DCM and DMF.
-
Drain the DCM from the swollen resin and add the solution containing the activated amino acid.
-
Agitate the mixture at room temperature for 2-4 hours.
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Perform a capping step using acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to block any unreacted hydroxyl groups on the linker.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol details the release of the synthesized molecule from the solid support. The mild acidic conditions are based on those used for a structurally similar linker.[1][5][6]
Materials:
-
Peptide- or molecule-laden resin
-
Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane - TIS, water) for sensitive residues
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 20% TFA in DCM) to the resin. For acid-sensitive moieties in the synthesized molecule, scavengers should be included in the cocktail.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours, monitoring the cleavage progress if necessary.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the product.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry it under vacuum.
-
Proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Advantages and Unique Features
The proposed linker system based on this compound offers several potential advantages:
-
Tunable Acid Lability: The combination of electron-donating and -withdrawing groups allows for the fine-tuning of cleavage conditions, potentially enabling milder deprotection protocols compared to traditional linkers.
-
¹⁹F NMR Reaction Monitoring: The fluorine substituent provides a non-invasive probe for monitoring reaction kinetics and completion directly on the solid support, which can be invaluable for optimizing reaction conditions and ensuring high yields.[1]
-
Orthogonality: The cleavage conditions (mild TFA) are orthogonal to the base-labile Fmoc protecting group commonly used in peptide synthesis, allowing for selective deprotection strategies.
Conclusion
This compound represents a promising, yet underexplored, platform for the design of novel cleavable linkers for solid-phase organic synthesis. Its unique electronic and spectroscopic properties offer the potential for developing robust and versatile synthetic strategies. The protocols and application notes provided herein serve as a foundation for further investigation and optimization of this valuable synthetic tool.
References
-
Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy. Organic & Biomolecular Chemistry, 2007. [Link]
-
The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Oreatech. [Link]
-
Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Institutes of Health. [Link]
-
Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Umeå University. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. [Link]
-
Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - NIH. [Link]
-
Peptide Synthesis Resins - AAPPTEC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
Sources
- 1. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. peptide.com [peptide.com]
- 5. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy [umu.diva-portal.org]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5-Fluoro-2-methoxyphenylacetic Acid Derivatives
Introduction: Unveiling the Inhibitory Potential of 5-Fluoro-2-methoxyphenylacetic Acid Derivatives
The chemical scaffold of this compound presents a compelling starting point for the discovery of novel enzyme inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the phenylacetic acid core is a well-established pharmacophore in various therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and insightful enzyme inhibition assays for derivatives of this promising compound.
Our approach transcends a generic, step-by-step listing. Instead, we delve into the rationale behind experimental design, empowering you to develop self-validating assays that generate trustworthy and reproducible data. We will explore assay development for three key enzyme classes that are plausible targets for phenylacetic acid derivatives: Cyclooxygenases (COX), Aldose Reductase, and Matrix Metalloproteinases (MMPs).
I. Foundational Principles of Enzyme Inhibition Assays
Before delving into specific protocols, it is crucial to grasp the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition mechanisms is pivotal in drug discovery, providing insights into a compound's mode of action and guiding lead optimization.
There are three primary types of reversible enzyme inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Understanding the type of inhibition is critical for drug development and is determined through kinetic studies by measuring reaction rates at varying substrate and inhibitor concentrations.[1]
II. Target-Specific Assay Development
Based on the structural characteristics of this compound, we will focus on developing assays for the following enzyme families.
A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Phenylacetic acid derivatives, such as the well-known NSAID diclofenac, are potent inhibitors of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]
Caption: Workflow for developing COX inhibition assays.
This protocol measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound derivatives (test compounds)
-
Diclofenac or Celecoxib (positive controls)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in DMSO.
-
Prepare working solutions by diluting the stock solutions in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Hematin
-
COX-1 or COX-2 enzyme
-
Test compound or control inhibitor at various concentrations.
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and TMPD to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the enzyme activity by 50%. |
This assay offers higher sensitivity and is suitable for high-throughput screening.
Materials:
-
Fluorometric COX activity assay kit (commercially available)
-
Purified human recombinant COX-1 and COX-2 enzymes
-
This compound derivatives (test compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
Follow the manufacturer's protocol for the specific assay kit. Generally, the procedure involves the enzymatic reaction of COX with arachidonic acid to produce prostaglandin G2 (PGG2). The subsequent peroxidase activity of COX is then used to oxidize a fluorogenic substrate, resulting in a fluorescent product. The fluorescence intensity is proportional to the COX activity.
B. Aldose Reductase Inhibition Assays
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[5] Overactivation of this pathway in diabetic conditions is implicated in the pathogenesis of diabetic complications. Phenylacetic acid derivatives have been identified as potential aldose reductase inhibitors.[6]
Caption: Workflow for developing aldose reductase inhibition assays.
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the aldose reductase-catalyzed reaction.[7]
Materials:
-
Purified recombinant human aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2)
-
This compound derivatives (test compounds)
-
Epalrestat or Quercetin (positive controls)[7]
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and control inhibitors in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme
-
Test compound or control inhibitor at various concentrations.
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add DL-glyceraldehyde to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described for the COX assay.
-
| Parameter | Value |
| Wavelength | 340 nm |
| pH | 6.2 |
C. Matrix Metalloproteinase (MMP) Inhibition Assays
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. The carboxylic acid moiety is a common feature in many MMP inhibitors, making this enzyme class a plausible target for this compound derivatives.[8]
Caption: Workflow for developing MMP inhibition assays.
This is a highly sensitive and commonly used method for measuring MMP activity. It utilizes a substrate that contains a fluorescent donor and a quencher. Cleavage of the substrate by the MMP separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified, active recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic FRET peptide substrate specific for the chosen MMP
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
This compound derivatives (test compounds)
-
GM6001 or another broad-spectrum MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and control inhibitor in DMSO.
-
Prepare working solutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
MMP enzyme
-
Test compound or control inhibitor at various concentrations.
-
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add the FRET substrate to each well.
-
Measurement: Measure the fluorescence intensity in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition and IC50 value as previously described.
-
| Assay Component | Typical Concentration |
| MMP Enzyme | 1-10 nM |
| FRET Substrate | 1-10 µM |
| CaCl₂ | 10 mM |
| ZnCl₂ | 1 µM |
III. Determining the Mechanism of Inhibition (MoI)
Once the IC50 value is determined, the next crucial step is to elucidate the mechanism of inhibition. This is achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.
Experimental Design:
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocities for all conditions.
Data Analysis:
The data can be analyzed using graphical methods such as:
-
Lineweaver-Burk Plot (Double Reciprocal Plot): A plot of 1/V₀ versus 1/[S].
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Dixon Plot: A plot of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations.
-
Cornish-Bowden Plot: A plot of [S]/V₀ versus [I].
These plots help to visually determine the mode of inhibition and to calculate the inhibition constants (Ki and Ki').
IV. Data Interpretation and Best Practices
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds is low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
-
Controls are Critical: Always include appropriate positive and negative controls to validate the assay performance.
-
Data Fitting: Use appropriate non-linear regression models to fit the dose-response and kinetic data for accurate determination of IC50 and Ki values.
-
Reproducibility: Perform all experiments in triplicate and repeat the entire experiment on different days to ensure the reproducibility of the results.
V. Conclusion
This application note provides a comprehensive framework for developing and executing robust enzyme inhibition assays for this compound derivatives. By systematically evaluating their effects on plausible enzyme targets such as COX, Aldose Reductase, and MMPs, researchers can gain valuable insights into their therapeutic potential. The detailed protocols and data analysis guidelines presented herein are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
Discovery of Novel Aldose Reductase Inhibitors Characterized by an Alkoxy-Substituted Phenylacetic Acid Core. PubMed. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]
-
Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]
-
Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC - PubMed Central. [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]
-
Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]
-
Aldose reductase inhibition Assay protocol. ResearchGate. [Link]
-
3.5. Aldose Reductase Inhibition Assay. Bio-protocol. [Link]
-
Synthesis and Aldose Reductase Inhibitory Activities of Novel O‐Substituted Hydroxyphenylacetic Acid Derivatives. Semantic Scholar. [Link]
-
Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PubMed Central. [Link]
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [Link]
-
Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. NIH. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. [Link]
-
Potential aldose reductase inhibitors. ResearchGate. [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
-
Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. NIH. [Link]
-
Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. MDPI. [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]
-
Metal Complexes as Promising Matrix Metalloproteinases Regulators. MDPI. [Link]
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. MDPI. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]
-
Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. NIH. [Link]
Sources
- 1. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel aldose reductase inhibitors characterized by an alkoxy-substituted phenylacetic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methoxyphenylacetic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-methoxyphenylacetic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.
Introduction: Synthetic Strategies and Impurity Profiles
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Several synthetic routes are commonly employed for its preparation, each with a unique impurity profile. Understanding these pathways is the first step in effective troubleshooting.
Two prevalent synthetic strategies for aryl acetic acids, including this compound, are:
-
The Willgerodt-Kindler Reaction: This classic reaction typically involves the conversion of an aryl methyl ketone (in this case, 5-fluoro-2-methoxyacetophenone) to a thioamide, followed by hydrolysis to the corresponding carboxylic acid.[1][2][3]
-
Hydrolysis of the Corresponding Nitrile: This route involves the synthesis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[4][5]
This guide will focus on the common impurities and troubleshooting associated with these two primary synthetic routes.
Visualizing the Synthetic Pathways
To better understand the potential points of impurity formation, let's visualize the synthetic workflows.
Caption: The Willgerodt-Kindler reaction pathway.
Caption: The nitrile hydrolysis pathway.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part 1: Impurities Related to the Willgerodt-Kindler Reaction
Question 1: My final product after Willgerodt-Kindler synthesis is a yellow or brown solid, not the expected white crystalline powder. What are the likely impurities?
Answer: The discoloration in your product is likely due to residual sulfur-containing byproducts and unreacted starting materials.
| Potential Impurity | Formation Mechanism | Analytical Signature (Typical) | Mitigation Strategy |
| Unreacted 5-Fluoro-2-methoxyacetophenone | Incomplete reaction during the thioamide formation step. | Distinct carbonyl peak in IR spectrum (~1680 cm⁻¹). Corresponding signals in ¹H and ¹³C NMR. | Increase reaction time and/or temperature. Ensure proper stoichiometry of sulfur and amine.[1] |
| Residual Sulfur | Elemental sulfur used in the reaction can be carried through the workup. | Insoluble yellow solid in many organic solvents. | Thoroughly wash the crude thioamide with a solvent in which sulfur is sparingly soluble (e.g., cold ethanol). Recrystallization of the final product. |
| Thioamide Intermediate | Incomplete hydrolysis of the thioamide. | Characteristic thiocarbonyl signals in ¹³C NMR. Can be detected by LC-MS. | Prolong hydrolysis time or use more stringent conditions (e.g., higher concentration of acid/base, higher temperature). Monitor the reaction by TLC or HPLC until the intermediate is consumed. |
| Over-reduction/Side-reaction Products | Complex side reactions can occur at the high temperatures often used in the Willgerodt-Kindler reaction. | Broad baseline hump in HPLC chromatogram. Multiple unidentifiable signals in NMR. | Optimize reaction temperature to the lowest effective level. Consider microwave-assisted synthesis for better temperature control and shorter reaction times.[6] |
Troubleshooting Protocol: Purification of a Discolored Product from Willgerodt-Kindler Synthesis
-
Initial Wash: Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH) and filter to remove any insoluble impurities, such as elemental sulfur.
-
Extraction: Wash the basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted starting ketone.
-
Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 1-2, while cooling in an ice bath. The desired carboxylic acid will precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.
-
Recrystallization: If the product is still discolored, recrystallize from a suitable solvent system (e.g., ethanol/water, toluene, or heptane). The choice of solvent will depend on the specific impurities present.
Part 2: Impurities Related to Nitrile Hydrolysis
Question 2: After hydrolyzing 2-(5-fluoro-2-methoxyphenyl)acetonitrile, I see evidence of starting material and an intermediate in my crude product. How can I drive the reaction to completion?
Answer: The presence of residual nitrile and the corresponding amide intermediate is a common issue arising from incomplete hydrolysis.
| Potential Impurity | Formation Mechanism | Analytical Signature (Typical) | Mitigation Strategy |
| 2-(5-Fluoro-2-methoxyphenyl)acetonitrile | Incomplete hydrolysis. | Sharp nitrile peak in IR spectrum (~2250 cm⁻¹). Distinctive signals in NMR. | Increase reaction time, temperature, or the concentration of the acid or base.[5] |
| 5-Fluoro-2-methoxyphenylacetamide | Partial hydrolysis of the nitrile. | Amide carbonyl peak in IR spectrum (~1650 cm⁻¹). Characteristic amide proton signals in ¹H NMR. | Prolong the hydrolysis reaction time or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid. |
| 5-Fluoro-2-methoxybenzyl alcohol | If the starting material for the nitrile synthesis was the corresponding benzyl halide, hydrolysis of this starting material can lead to the alcohol as a byproduct.[4] | Characteristic hydroxyl peak in IR spectrum (~3300 cm⁻¹). | Ensure anhydrous conditions during the cyanation step. Purify the nitrile before hydrolysis. |
Troubleshooting Protocol: Optimizing Nitrile Hydrolysis
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the intermediate amide.
-
Adjust Reaction Conditions:
-
For Acidic Hydrolysis: If the reaction stalls, cautiously add more concentrated acid (e.g., H₂SO₄ or HCl). An increase in temperature is also effective, but be mindful of potential side reactions.
-
For Basic Hydrolysis: Increase the concentration of the base (e.g., NaOH or KOH) or consider using a co-solvent like ethanol to improve the solubility of the reactants.
-
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration, checking for completion at regular intervals.
Part 3: General Impurities and Purification
Question 3: My final product appears pure by NMR, but the melting point is broad, and I see a small, unidentified peak in my HPLC chromatogram. What could this be?
Answer: This could be a regioisomer or a process-related impurity that is structurally very similar to your target compound.
| Potential Impurity | Formation Mechanism | Analytical Signature (Typical) | Mitigation Strategy |
| Regioisomers (e.g., 3-Fluoro-2-methoxyphenylacetic acid) | If the starting material for the synthesis was not regiochemically pure, this impurity will be carried through the synthesis. | Very similar NMR and IR spectra to the desired product. Can often be resolved by HPLC with an optimized method. | Start with a regiochemically pure starting material. If the impurity is present, careful fractional crystallization or preparative chromatography may be required for removal. |
| Decarboxylation Product (5-Fluoro-2-methoxytoluene) | Phenylacetic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7] | Absence of the carboxylic acid functionality. Can be detected by GC-MS. | Avoid excessive heat during purification steps like distillation or drying. Store the final product in a cool, dry place. |
| Residual Solvents | Solvents used in the reaction or purification may be trapped in the crystal lattice of the final product.[8] | Can be identified and quantified by Gas Chromatography (GC) with a headspace autosampler. | Dry the final product under high vacuum at a temperature below its melting point until a constant weight is achieved. |
Analytical Methodologies for Impurity Profiling
A robust analytical strategy is crucial for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment. A gradient method with a C18 column is often a good starting point.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and decarboxylation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present and can help identify the persistence of starting materials (e.g., nitrile or ketone).
Conclusion
The successful synthesis of high-purity this compound relies on a thorough understanding of the chosen synthetic route and its associated potential impurities. By carefully controlling reaction conditions, monitoring reaction progress, and employing appropriate purification and analytical techniques, researchers can consistently obtain a product that meets the stringent requirements of pharmaceutical development.
References
-
ChemicalBook: 5-Fluoro-2-nitrophenylacetic acid synthesis. Provides synthetic routes and reaction conditions. Link
-
Sigma-Aldrich: 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Product information and properties. Link
-
Grignard Reaction. General information on Grignard reactions. Link
-
NIPER, SAS Nagar, India: Grignard reaction. Overview of Grignard reactions in synthesis. Link
-
Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Detailed procedures for the Willgerodt reaction. Link
-
Willgerodt‐Kindler Reaction - MSU chemistry. Mechanism and examples of the Willgerodt-Kindler reaction. Link
-
ANALYTICAL METHOD SUMMARIES. General analytical methods including GC/MS. Link
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. Overview and recent literature on the Willgerodt-Kindler reaction. Link
-
US Patent 8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Patent detailing the synthesis of related compounds. Link
-
(PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Review on recent developments in the Willgerodt-Kindler reaction. Link
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Study on the effect of acid-base catalysis in the Willgerodt-Kindler reaction. Link
-
Sigma-Aldrich: 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Product information and safety data. Link
-
Win-Win Chemical: 2-(5-fluoro-2-methoxyphenyl)acetic acid. Supplier information. Link
-
Achmem: 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Supplier information and safety data. Link
-
Benchchem: Technical Support Center: 3-Fluoro-2-methoxyphenylacetic Acid Synthesis. Troubleshooting guide for a related compound. Link
-
Fluorochem: this compound. Product information. Link
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. Review on the decarboxylation of arylacetic acids. Link
-
Aromsyn Co.,Ltd.: this compound. Supplier information. Link
-
Analytical Methods - OPUS. Information on analytical method development. Link
-
BOC Sciences: 2-Fluoro-5-methoxyphenylacetic Acid. Supplier information.
-
AOAC International: Appendix F: Guidelines for Standard Method Performance Requirements. Guidelines for analytical method performance. Link
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Detailed procedure for the synthesis of a related nitrile. Link
-
Sigma-Aldrich: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid. Information on a related chiral acid. Link
-
CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents. Patent describing the hydrolysis of methoxybenzyl cyanide. Link
-
Impurities in Pharmaceuticals- A Review. - SciSpace. Review on impurities in pharmaceuticals. Link
-
BLDpharm: 2-(5-Fluoro-2-methoxyphenyl)acetonitrile. Supplier information for the nitrile intermediate. Link
-
King-Pharm: 2-Fluoro-5-Methoxyphenylacetic Acid. Supplier information. Link
-
CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents. Patent on the synthesis of methoxyphenylacetic acid. Link
-
BLDpharm: (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile. Supplier information for a related nitrile. Link
-
Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). Study on hydrolysis kinetics. Link
-
Sigma-Aldrich: (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid. Information on a related chiral acid. Link
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 5-Fluoro-2-methoxyphenylacetic Acid
Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methoxyphenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield in this synthesis is typically traced back to two main issues: incomplete conversion of the starting material or the prevalence of competing side reactions. Let's break down the troubleshooting process.
Possible Cause A: Incomplete Reaction
If you are following a route involving the Willgerodt-Kindler reaction of 2-acetyl-4-fluoroanisole, incomplete conversion is a common hurdle.[1][2] This reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
-
Troubleshooting Steps:
-
Temperature & Reaction Time: The Willgerodt-Kindler reaction often requires high temperatures (reflux conditions) and extended reaction times. Ensure your reaction is maintained at the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting ketone has been fully consumed.
-
Reagent Stoichiometry: The amounts of sulfur and the amine (commonly morpholine) are critical.[2] An insufficient amount of either can lead to an incomplete reaction. Use a modest excess of both reagents to drive the reaction to completion.
-
Solvent Choice: While the reaction can be run neat, using a high-boiling, polar aprotic solvent like DMF can sometimes improve outcomes by ensuring homogeneity and consistent temperature.[3]
-
Possible Cause B: Competing Side Reactions
Several side reactions can consume your starting materials or intermediates, directly impacting your yield. The most common culprits are discussed in the following questions.
Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this other isomer and how did it form?
A2: The presence of an isomeric impurity, likely 2-Fluoro-5-methoxyphenylacetic acid, points to a problem with regioselectivity during an electrophilic aromatic substitution step. This is a crucial issue if your synthesis starts from 4-fluoroanisole and builds the acetic acid side chain.
Understanding the Root Cause: Regioselectivity
The starting material, 4-fluoroanisole, has two directing groups on the aromatic ring: a methoxy group (-OCH₃) and a fluorine atom (-F).
-
Methoxy Group (-OCH₃): This is a powerful activating group and an ortho-, para-director due to its strong electron-donating resonance effect.[4]
-
Fluorine Atom (-F): This is a deactivating group (due to its strong inductive effect) but is also an ortho-, para-director via resonance.[4][5]
The methoxy group's activating effect is dominant, meaning electrophiles will preferentially attack the positions ortho to it (the C2 and C6 positions).[4] Since the para position is blocked by fluorine, the primary target for substitution is the C2 position, leading to the desired 5-fluoro-2-methoxy substitution pattern.
However, under certain conditions, a small amount of substitution can occur at the C3 position, which is ortho to the fluorine and meta to the methoxy group, yielding the undesired 2-fluoro-5-methoxyphenyl isomer.
Mitigation and Prevention:
-
Control Reaction Temperature: Electrophilic aromatic substitutions, such as Friedel-Crafts acylation, are often more selective at lower temperatures.[4] Running the reaction at 0 °C or even lower can significantly favor the thermodynamically preferred product and minimize the formation of the isomeric byproduct.
-
Choice of Lewis Acid: In Friedel-Crafts reactions, the strength and steric bulk of the Lewis acid can influence regioselectivity.[4][6] Using a standard Lewis acid like AlCl₃ is common, but you may need to screen others (e.g., FeCl₃, TiCl₄) under carefully controlled temperatures to optimize for the desired isomer.
-
Purification: If the isomeric impurity does form, it can often be separated by fractional crystallization or column chromatography. Their differing polarity and crystal packing properties can be exploited for separation.
Diagram: Regioselectivity in Friedel-Crafts Acylation of 4-Fluoroanisole This diagram illustrates the dominant reaction pathway leading to the desired precursor for this compound versus the side reaction leading to an isomeric impurity.
Sources
Technical Support Center: Optimizing the Recrystallization of 5-Fluoro-2-methoxyphenylacetic acid
Welcome to the technical support center for the purification of 5-Fluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. By understanding the underlying principles of crystallization, you can significantly improve the purity, yield, and crystal quality of your product.
Section 1: Understanding the Compound: Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is crucial for designing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 117 to 120 °C |
The presence of a carboxylic acid group, a methoxy group, and a fluorine atom on the phenyl ring influences the compound's polarity and solubility. The carboxylic acid moiety allows for significant hydrogen bonding, while the methoxy and fluoro groups introduce polarity and affect the overall crystal packing.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: Inadequate Dissolution
This issue typically points to an inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at or near its boiling point.
Causality & Solution Workflow:
-
Polarity Mismatch: this compound is a moderately polar molecule. If you are using a very non-polar solvent (e.g., hexane, cyclohexane), it may not have sufficient solvating power. Conversely, a highly polar solvent (e.g., water) might not be effective on its own unless the compound is in its salt form.
-
Insufficient Solvent Volume: While the goal is to use a minimal amount of solvent to ensure good recovery, an insufficient volume will prevent complete dissolution. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Explore Solvent Mixtures (Mixed-Solvent System): If a single solvent proves ineffective, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The turbidity indicates the point of saturation. Gentle heating should redissolve the precipitate, and subsequent slow cooling will promote crystallization.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene. Water can be a good choice for polar compounds but may require heating to a high temperature.
-
Mixed-Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane.
Experimental Protocol: Small-Scale Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath.
Technical Support Center: Synthesis of 5-Fluoro-2-methoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyphenylacetic acid (FMPA), a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for FMPA and other aryl-acetic acids generally begin with a substituted benzene derivative. Two prevalent methods include:
-
The Willgerodt-Kindler Reaction: This classic method involves the reaction of 5-fluoro-2-methoxyacetophenone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the target carboxylic acid.[1][2] This is a robust one-pot reaction but can sometimes suffer from harsh conditions and purification challenges.
-
From 5-Fluoro-2-methoxyphenylacetonitrile: This route involves the cyanation of a suitable precursor, such as 5-fluoro-2-methoxybenzyl halide, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.[3][4] This method can offer high yields if the starting materials are readily available.
Q2: What is the expected yield for this synthesis?
A2: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. With the Willgerodt-Kindler reaction, yields can range from moderate to good, often in the 50-70% range after purification.[5] Syntheses involving nitrile hydrolysis can potentially achieve higher yields, sometimes exceeding 80%, provided the cyanation step is efficient.
Q3: What are the key safety precautions I should take?
A3: Standard laboratory safety protocols should be strictly followed. Specifically:
-
Willgerodt-Kindler Reaction: This reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas. The reaction must be conducted in a well-ventilated fume hood.
-
Nitrile Hydrolysis: The use of strong acids or bases for hydrolysis requires appropriate personal protective equipment (PPE), including acid/base resistant gloves and safety goggles.[6]
-
Solvents: Many organic solvents used are flammable and potentially toxic. Ensure proper handling and disposal.
Troubleshooting Guide
This section addresses specific experimental issues, providing potential causes and actionable solutions to improve your synthetic outcome.
Issue 1: Low or No Product Formation
If you are experiencing significantly lower than expected yields or no product at all, consider the following:
| Potential Cause | Troubleshooting & Optimization |
| Poor Quality Starting Materials | Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials, especially the 5-fluoro-2-methoxyacetophenone or the corresponding benzyl halide. Impurities can inhibit the reaction or lead to unwanted side products. |
| Ineffective Reaction Conditions (Willgerodt-Kindler) | Temperature Control: This reaction is typically run at elevated temperatures (reflux).[7] Ensure your reaction is reaching and maintaining the optimal temperature. Reagent Stoichiometry: The molar ratio of sulfur and morpholine to the ketone is crucial. An excess of both is generally required. Experiment with varying the equivalents to find the optimal ratio for your setup. |
| Incomplete Nitrile Hydrolysis | Reaction Time & Temperature: Hydrolysis of nitriles can be slow.[8] Ensure you are heating under reflux for a sufficient duration.[3][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to track the disappearance of the starting material.[9] Choice of Acid/Base: Concentrated acids (like HCl or H₂SO₄) or strong bases (like NaOH or KOH) are typically used.[10] The choice may depend on the stability of your molecule to the conditions. |
| Grignard Reagent Issues (Alternative Routes) | If employing a Grignard-based route, ensure anhydrous conditions as Grignard reagents are highly reactive with water.[11] The magnesium metal should be of high purity.[12] |
Issue 2: Presence of Significant Impurities in the Crude Product
The presence of impurities can complicate purification and lower the final yield.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Hydrolysis of Thioamide (Willgerodt-Kindler) | Hydrolysis Conditions: The intermediate thioamide must be fully hydrolyzed to the carboxylic acid. This step often requires prolonged heating with a strong acid or base. Ensure this step goes to completion. |
| Side Reactions | Willgerodt-Kindler: The formation of the carboxylic acid can sometimes be a side reaction to the primary amide formation.[1][2] Optimizing the hydrolysis step is key. Decarboxylation: Phenylacetic acids can be prone to decarboxylation at very high temperatures. Avoid excessive heating during reaction and purification. |
| Unreacted Starting Material | Reaction Monitoring: Use TLC or another appropriate analytical technique to monitor the reaction's progress.[9] Ensure the reaction is allowed to proceed to completion before workup. |
Issue 3: Difficulty with Product Purification
Purification of the final product can be challenging due to the presence of closely related impurities.
| Potential Cause | Troubleshooting & Optimization |
| Inadequate Extraction | pH Adjustment: During the workup, ensure the aqueous layer is acidified sufficiently (pH 1-2) to fully protonate the carboxylic acid, making it soluble in the organic extraction solvent. A common mistake is not using enough acid. |
| Co-eluting Impurities in Chromatography | Solvent System Optimization: If using column chromatography, experiment with different solvent systems to achieve better separation. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) with a small amount of acetic acid to keep the product protonated is a good starting point. |
| Recrystallization Issues | Solvent Selection: Finding a suitable recrystallization solvent is key. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Consider solvent mixtures to fine-tune solubility. |
Experimental Workflow & Diagrams
General Synthetic Pathway via Willgerodt-Kindler Reaction
The following diagram illustrates the general workflow for the synthesis of this compound using the Willgerodt-Kindler reaction.
Caption: Workflow for the Willgerodt-Kindler synthesis of FMPA.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A logical approach to troubleshooting synthesis problems.
References
- Willgerodt rearrangement. (n.d.). In chemeurope.com.
- BenchChem. (2025). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. BenchChem Technical Support.
- Willgerodt rearrangement. (n.d.). In Wikipedia.
- Recent advances in the Willgerodt–Kindler reaction. (2013).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Acetic Acids: Beyond Malonic Ester. BenchChem Technical Support.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. (n.d.). Sigma-Aldrich.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
- Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.). [Source document].
- Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
- 5-Fluoro-2-nitrophenylacetic acid synthesis. (n.d.). ChemicalBook.
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]. (n.d.). U.S.
- 2-(5-fluoro-2-methoxyphenyl)acetic acid. (n.d.). Win-Win Chemical.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. (n.d.). Achmem.
- This compound. (n.d.). Fluorochem.
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). U.S.
- Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (1961). The Ohio Journal of Science.
- Grignard Reagents. (n.d.). Sigma-Aldrich.
- Heck, R. F. (1975). Method of preparing aryl acetic acids. U.S.
- Impact of trace elements in the grignard reaction. (n.d.).
- Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. (1985). PubMed.
- The First Nucleophilic Aromatic Substitution of Suitably Activated 2-Methoxyfurans with Grignard Reagents. (2008).
- Grignard reaction with chlorosilanes in THF: a kinetic study. (2004). PubMed.
- Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Grignard Reagents. (2021). Thermo Fisher Scientific.
- Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: 'Media‐Agnostic' Biocatalysts for Biorefineries. (2022). PMC - NIH.
- Preparation method of methoxyphenylacetic acid. (n.d.).
- Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008).
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8. (n.d.). Sigma-Aldrich.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.
- Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid. (2021). SciSpace.*.
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Removal of unreacted starting materials from 5-Fluoro-2-methoxyphenylacetic acid
Welcome to the technical support center for the synthesis and purification of 5-Fluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during its synthesis. This document provides in-depth, experience-driven advice to ensure the high purity of your final compound.
Introduction: The Challenge of Purity
This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, often proceeding through multi-step pathways, can result in a final product contaminated with unreacted starting materials, intermediates, and by-products. The structural similarity between the desired product and these impurities often complicates purification.
This guide will focus on a common synthetic route: the Willgerodt-Kindler reaction of 5'-Fluoro-2'-methoxyacetophenone, followed by hydrolysis to yield the target carboxylic acid. Our troubleshooting section will therefore address the removal of the starting ketone and other related impurities.
Frequently Asked Questions (FAQs)
Q1: I have a low-melting solid and my NMR shows a singlet around 2.5 ppm. What is this impurity?
This is a classic sign of contamination with the unreacted starting material, 5'-Fluoro-2'-methoxyacetophenone. The singlet at approximately 2.5 ppm in solvents like CDCl₃ or DMSO-d₆ corresponds to the acetyl methyl protons of the ketone. The presence of this starting material can also lead to a depressed and broad melting point for your final product.
Q2: Why is simple recrystallization not removing the starting ketone effectively?
While this compound and 5'-Fluoro-2'-methoxyacetophenone have different functional groups, their similar aromatic core and polarity can lead to co-crystallization, especially at higher concentrations. If the solvent system for recrystallization is not optimized, the ketone can be entrapped within the crystal lattice of the desired carboxylic acid.
Q3: My reaction seems complete by TLC, but after workup and isolation, the starting material reappears. What could be happening?
This issue often points to an incomplete hydrolysis of the intermediate formed during the Willgerodt-Kindler reaction (typically a thiomorpholide or related thioamide). Under certain workup conditions (e.g., non-vigorous hydrolysis), this intermediate can revert back to the starting ketone. Ensure your hydrolysis step (e.g., with strong acid or base) is driven to completion with sufficient time and temperature.
Troubleshooting Guide: Isolating Pure this compound
This section provides detailed protocols to address the most common purification challenges.
Issue 1: Significant Contamination with Unreacted 5'-Fluoro-2'-methoxyacetophenone
When the starting material is present in significant amounts (>5%), a multi-step purification strategy is recommended. An acid-base extraction is the most robust method to selectively separate the carboxylic acid from the neutral ketone.
Caption: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent. Ethyl acetate is a good starting point due to its immiscibility with water and good solubility for both the acid and the ketone. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The deprotonated carboxylic acid (sodium 5-fluoro-2-methoxyphenylacetate) will move into the aqueous layer, while the neutral ketone remains in the organic layer.
-
Collection: Drain the lower aqueous layer into a clean flask. For optimal recovery, re-extract the organic layer with a fresh portion of 1 M NaOH. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). The desired carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C to constant weight.
Issue 2: Minor Contamination and Final Polishing
For removing trace amounts of the ketone or other non-polar impurities (<5%), or as a final polishing step after extraction, a carefully optimized recrystallization is highly effective.
The ideal recrystallization solvent (or solvent system) will dissolve the crude product at an elevated temperature but have poor solubility for the desired compound at lower temperatures, while the impurities remain in solution.
| Solvent System | Ratio (v/v) | Hot Solubility | Cold Solubility | Comments |
| Toluene | N/A | High | Low | Excellent choice for selective crystallization of the acid. |
| Isopropanol / Water | ~ 8:2 | High | Low | The water acts as an anti-solvent, reducing the solubility of the acid upon cooling. |
| Acetone / Heptane | ~ 1:3 | High | Low | Dissolve in minimal hot acetone, then add heptane until turbidity is observed. |
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of toluene (e.g., 3-5 mL per gram of crude product).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If dissolution is incomplete, add small additional portions of toluene until a clear solution is obtained at reflux.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Crystallization: Once at room temperature, further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Drying: Dry the crystals under vacuum.
Analytical Verification of Purity
It is essential to verify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
This compound: ~8.5 min
-
5'-Fluoro-2'-methoxyacetophenone: ~10.2 min
The longer retention time for the ketone is due to its slightly lower polarity compared to the carboxylic acid under these reversed-phase conditions.
Logical Flow of the Purification and Analysis Process
Caption: Decision workflow for purification.
References
-
General Principles of Extraction: "Liquid-Liquid Extraction." LibreTexts Chemistry. [Link]
-
Recrystallization Theory and Practice: "Recrystallization." LibreTexts Chemistry. [Link]
-
Willgerodt-Kindler Reaction Overview: "Willgerodt-Kindler Reaction." Organic Chemistry Portal. [Link]
-
HPLC Fundamentals: "High-Performance Liquid Chromatography." LibreTexts Chemistry. [Link]
Preventing degradation of 5-Fluoro-2-methoxyphenylacetic acid during storage
Welcome to the technical support guide for 5-Fluoro-2-methoxyphenylacetic acid (CAS No. 383134-85-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common questions and troubleshooting scenarios based on established chemical principles and best practices for substituted phenylacetic acids.
Part 1: Frequently Asked Questions (FAQs) on Stability
Q1: What is the recommended shelf-life for this compound?
While specific long-term stability studies on this compound are not extensively published, data from the parent compound, Phenylacetic acid, suggests a shelf-life of at least 18 months from the manufacturing date when stored under optimal conditions.[1] However, stability is critically dependent on the storage environment. We recommend a conservative approach of re-analyzing the material's purity after 12-18 months or if any signs of degradation are observed.
Q2: What are the primary environmental factors that can cause degradation?
Based on the chemical structure and data from similar compounds, the primary factors that can compromise the stability of this compound are:
-
Light: Aromatic compounds can be photosensitive. Exposure to direct sunlight or strong artificial light, particularly UV light, can initiate photo-degradation reactions.[2]
-
Temperature: Elevated temperatures can accelerate the rate of any potential degradation pathway, such as decarboxylation. While the compound is a solid at room temperature, thermal stress should be avoided.
-
Atmosphere (Oxygen & Moisture): The presence of oxygen can lead to oxidative degradation.[2] Moisture can facilitate hydrolytic reactions or lead to physical changes like clumping, and in solution, it can alter pH and stability.[2]
-
pH and Chemical Incompatibility: As a carboxylic acid, it is incompatible with strong bases, which will deprotonate it to form a salt. It is also incompatible with strong oxidizing and reducing agents.[3] Contact with these materials must be avoided.
Q3: What are the visible signs of degradation?
You should suspect degradation if you observe any of the following changes in the solid material:
-
Color Change: A shift from its typical white or off-white appearance to yellow or brown hues often indicates the formation of chromophoric degradation products, likely from oxidation.
-
Change in Texture: Clumping or hardening of the powder can indicate moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble may suggest polymerization or the formation of insoluble degradation products.
-
Out-of-Specification Analytical Results: The most definitive sign is a decrease in purity as determined by analytical techniques like HPLC or the appearance of unexpected peaks.
Q4: What are the likely chemical degradation pathways?
While specific pathways for this molecule are not detailed in the literature, we can infer the most probable routes based on its functional groups (carboxylic acid, methoxy ether, fluorinated aromatic ring):
-
Oxidative Degradation: The aromatic ring and the benzylic carbon are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities.
-
Decarboxylation: Although this typically requires heat, slow decarboxylation (loss of CO₂) over long-term storage, especially if stored improperly at elevated temperatures, is a possibility.
-
Ether Cleavage: The methoxy group (–OCH₃) is generally stable but can be cleaved under harsh acidic or basic conditions, which could be relevant if the compound is stored in solution outside of a neutral pH range. Microbial degradation of similar compounds has also been shown to proceed via ether cleavage.[4]
Part 2: Troubleshooting Guide for Storage & Handling
This section addresses specific problems that may arise during the use and storage of this compound.
Scenario 1: The compound has developed a yellow or brownish tint.
-
Probable Cause: Oxidation due to exposure to air and/or light. The container seal may have been compromised, or the headspace was not filled with an inert gas.
-
Corrective Actions:
-
Immediately transfer the material to a fresh, amber glass vial.
-
Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.
-
Store the vial inside a secondary container (e.g., a sealed bag or box) with a desiccant pack.
-
Place the container in a dark, temperature-controlled environment as recommended.
-
-
Validation: Before use, the purity of the discolored material must be re-assessed using a validated analytical method (see Part 3). Do not use it for critical experiments if purity has dropped significantly.
Scenario 2: The compound, stored as a stock solution in a freezer, shows precipitation upon thawing.
-
Probable Cause: The concentration of the solution may exceed its solubility limit at the storage temperature, or the solvent itself may have partially frozen and excluded the solute.
-
Corrective Actions:
-
Allow the vial to equilibrate completely to room temperature.
-
Gently vortex or sonicate the solution to attempt to redissolve the precipitate.
-
Visually inspect for complete dissolution before use.
-
-
Preventative Measures:
-
Prepare stock solutions at a concentration well below the solvent's saturation point.
-
Consider using a different solvent system (e.g., one with a lower freezing point) if compatible with your experimental design.
-
Store solutions in smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for observed compound degradation.
Part 3: Protocols and Methodologies
Recommended Storage Protocol (Solid)
-
Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert sealing surface.
-
Atmosphere: Before sealing, flush the vial's headspace with a dry, inert gas such as argon or nitrogen to displace oxygen and moisture.
-
Temperature: Store in a controlled environment, refrigerated at 2-8°C for long-term storage. For short-term benchtop use, keep the container tightly sealed.
-
Environment: Store in a dark location, such as a cabinet or a secondary opaque container. Keep away from strong oxidizing agents, bases, and areas of high humidity.[1][3]
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2-8°C (Long-term) | Room temp >1 month; High heat | Slows kinetic degradation processes |
| Light | Store in darkness (Amber vial) | Direct sunlight, UV light | Prevents photo-degradation[2] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Ambient air | Prevents oxidation and moisture contact[2] |
| Container | Tightly sealed, amber glass | Loosely capped, clear plastic | Protects from light and environment |
| Proximity | Away from incompatibles | Near strong bases, oxidizers | Prevents chemical reactions[3] |
Protocol for Preparing and Storing Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is stable and soluble (e.g., DMSO, DMF, Ethanol). Ensure the solvent is appropriate for the downstream application.
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder. Prepare the solution volumetrically.
-
Aliquoting: Dispense the stock solution into single-use aliquots in appropriate vials (e.g., cryovials with secure seals). This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store solution aliquots at -20°C or -80°C . Generally, solutions are stable for up to one month under these conditions, but this should be verified.
-
Usage: When needed, thaw a single aliquot completely at room temperature and vortex gently before use. Do not re-freeze partially used aliquots.
General Protocol for Assessing Compound Stability (via HPLC-UV)
This protocol outlines a basic method to quantify the purity of this compound and detect degradation products.
1. Standard and Sample Preparation:
- Prepare a stock solution of a reference standard (a batch of known high purity) at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
- Prepare a sample solution of the batch to be tested at the same concentration.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm or 275 nm, to be determined by UV scan).
- Injection Volume: 10 µL.
3. Data Analysis:
- Run the reference standard to determine the retention time of the main peak.
- Run the test sample.
- Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
- Compare the chromatogram of the test sample to the reference. New peaks appearing at different retention times are indicative of degradation products.
Workflow for Stability Analysis
Caption: Experimental workflow for assessing compound purity by HPLC.
References
- Loba Chemie. (2015). PHENYLACETIC ACID MSDS.
- CDH Fine Chemical. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- Analytical Method Summaries. (2023, December 10).
- PubChem. (n.d.). Phenylacetic Acid.
- Deng, H., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
- Aurochemicals. (2022).
- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
- Synform. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Tocris Bioscience. (n.d.). Stability and Storage.
- Zwiener, C., et al. (2002).
Sources
Technical Support Center: Strategies for Solubilizing 5-Fluoro-2-methoxyphenylacetic Acid in In Vitro Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of solubilizing 5-Fluoro-2-methoxyphenylacetic acid for reliable and reproducible in vitro experimental results. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to overcome solubility hurdles.
I. Foundational Knowledge: Understanding the Molecule
A firm grasp of the physicochemical properties of this compound is the first step toward successful solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
-
Structure:
-
Estimated Physicochemical Properties:
-
pKa: The acidity of the carboxylic acid group is influenced by the electron-withdrawing fluorine atom. The pKa is predicted to be in the range of 3.5 - 4.5, similar to other phenylacetic acids.
-
logP: The logarithm of the octanol/water partition coefficient (logP) is a measure of lipophilicity. For structurally related compounds like 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, the predicted XLogP3 is 1.6[4]. For 5-Fluoro-2-iodo-4-methoxyphenylacetic acid, the predicted XLogP3 is 2.1[5]. Therefore, a logP value between 1.5 and 2.5 is a reasonable estimate for this compound, indicating moderate lipophilicity and likely poor aqueous solubility.
-
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous environment like cell culture media[6]. The organic solvent is miscible with the media, but the compound itself is not, causing it to precipitate once the solvent concentration drops below a critical level[6].
II. Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you may encounter and provides a logical progression of steps to resolve them.
Issue 1: Immediate Precipitation Upon Addition to Media
You've prepared a stock solution in an organic solvent, but upon adding it to your cell culture medium, a precipitate forms instantly.
Immediate precipitation is a clear sign that the final concentration of your compound in the aqueous medium exceeds its solubility limit. This can be due to several factors including the final compound concentration, the concentration of the organic co-solvent, and the temperature of the medium.
-
Optimize the Final Concentration:
-
Action: Perform a serial dilution of your stock solution into pre-warmed (37°C) cell culture medium[6][7].
-
Rationale: This will help you determine the maximum soluble concentration of this compound under your specific experimental conditions.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO.
-
Create a series of dilutions in your complete cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Visually inspect for any signs of precipitation immediately and after a short incubation at 37°C. The highest concentration that remains clear is your working limit.
-
-
-
Control the Co-Solvent Concentration:
-
Action: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 0.5% (v/v)[8].
-
Rationale: While organic solvents are necessary to create a concentrated stock, they can be toxic to cells at higher concentrations and their presence can still lead to precipitation upon high dilution factors.
-
Best Practice: Prepare a higher concentration stock solution so that a smaller volume is needed to achieve the desired final concentration in your assay.
-
-
Temperature Matters:
Issue 2: Delayed Precipitation in the Incubator
The medium appears clear initially, but after several hours or days at 37°C, you observe cloudiness or crystalline precipitate.
Delayed precipitation can be more complex. It may be due to the compound's instability, interactions with media components, or changes in the media's properties over time.
-
Evaluate Compound Stability:
-
Action: Assess the stability of this compound in your cell culture medium over the time course of your experiment.
-
Rationale: The compound may be degrading, and the degradation products could be less soluble. Factors like temperature, pH, light, and media components can all influence stability[10][11].
-
Procedure (Simplified Stability Test):
-
Prepare your compound in cell culture medium at the highest intended concentration.
-
Incubate under the same conditions as your experiment (37°C, 5% CO₂).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot, centrifuge to remove any precipitate, and analyze the supernatant for the concentration of the parent compound using a suitable analytical method like HPLC[10][12]. A decrease in concentration over time indicates instability.
-
-
-
Consider pH-Dependent Solubility:
-
Action: Monitor the pH of your cell culture medium, especially in high-density cultures.
-
Rationale: this compound is a weak acid. As cells metabolize, they can acidify the medium, lowering the pH. A decrease in pH will protonate the carboxylic acid group, making the compound less charged and therefore less soluble, which can lead to precipitation.
-
Solution: If pH shifts are suspected, consider using a more robust buffering system or changing the medium more frequently.
-
-
The Role of Serum:
-
Action: Evaluate the effect of serum concentration on solubility.
-
Rationale: Serum proteins, particularly albumin, can bind to hydrophobic compounds, which can either enhance solubility or, in some cases, be competed off, leading to precipitation[13][14].
-
Experiment: Test the solubility of your compound in media with varying serum concentrations (e.g., 10%, 5%, 1%, and serum-free)[14].
-
III. Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Strategy 1: pH Adjustment
For acidic compounds like this compound, increasing the pH of the stock solution can significantly improve its aqueous solubility by deprotonating the carboxylic acid group, forming a more soluble salt.
-
Initial Dissolution: Attempt to dissolve the compound in a small amount of sterile water or a weak base like 0.1 M NaOH.
-
Titration: Slowly add the weak base dropwise while vortexing until the compound dissolves.
-
pH Measurement: Carefully measure the pH of the resulting stock solution. Aim for a pH that is 1-2 units above the estimated pKa of the compound.
-
Buffering and Dilution: Buffer the stock solution to a physiologically compatible pH (around 7.4) before adding it to your cell culture medium. Be mindful that subsequent dilution in the buffered cell culture medium will likely bring the final pH into the acceptable range.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds[6].
| Co-Solvent | Properties and Considerations |
| DMSO | A powerful and widely used solvent. Can be cytotoxic at concentrations >0.5%. Hygroscopic, so use fresh, high-quality DMSO[15]. |
| Ethanol | Less toxic than DMSO but also a less potent solvent for many compounds. Can have biological effects on cells. |
| PEG 400 | A low-toxicity polymer that can be effective for some compounds. |
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion and increasing aqueous solubility[16][17][].
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin[16][19][20].
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in sterile water or your basal cell culture medium.
-
Complexation: Add the this compound to the cyclodextrin solution and stir or sonicate until dissolved. The molar ratio of compound to cyclodextrin may need to be optimized (e.g., 1:1, 1:2).
-
Sterile Filtration: Sterile filter the final solution before adding it to your cell cultures.
IV. Visual Workflow and Decision Making
To aid in selecting the appropriate solubilization strategy, the following workflow diagram is provided.
Caption: Decision tree for solubilizing this compound.
V. Summary and Best Practices
-
Start Simple: Always begin with the simplest method, such as dissolving in a minimal amount of DMSO and diluting into pre-warmed media.
-
Know Your Compound: Understanding the acidic nature of this compound is key to troubleshooting.
-
Validate Your Method: Before proceeding with your main experiments, perform a small-scale solubility and stability test to ensure your compound remains in solution under your specific assay conditions.
-
Proper Controls: Always include a vehicle control (medium with the same amount of solvent/solubilizing agent but without the compound) in your experiments.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the integrity and reliability of your in vitro data.
References
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?[Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
PubChem. 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
-
Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??[Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]
-
Volpicelli, R., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers. [Link]
-
Re, S., et al. (2014). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry. [Link]
-
Khattak, S. F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]
-
MDPI. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Bio-Synthesis. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 4. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-iodo-4-methoxyphenylacetic acid | C9H8FIO3 | CID 99769857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ziath.com [ziath.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Electrophilic Fluorination of 2-Methoxyphenylacetic Acid
Welcome to the technical support center for the fluorination of 2-methoxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate a fluorine atom into this valuable scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your laboratory.
Section 1: Troubleshooting Guide
This section is formatted as a direct, problem-solving resource for issues you may encounter during your experiments.
Question: My reaction shows low yield or incomplete conversion of the starting material. What are the primary causes and how can I improve it?
Answer: Low conversion is a frequent challenge in aromatic fluorination, especially with moderately activated substrates like 2-methoxyphenylacetic acid. The issue typically stems from one of four areas: reagent reactivity, reaction conditions, substrate deactivation, or moisture.
-
Reagent Choice & Activity: The selection of the electrophilic fluorinating agent is critical. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common choices, but their efficacy can vary.[1] Selectfluor® is generally considered a more powerful electrophilic fluorinating agent.[1] If you are using NFSI and observing low conversion, switching to Selectfluor® may provide the necessary reactivity boost.
-
Reaction Conditions:
-
Solvent: Acetonitrile (MeCN) is a standard solvent for these reactions.[1] Ensure it is rigorously dried, as water can consume the fluorinating agent and lead to side products.
-
Temperature: Many electrophilic fluorinations require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, a gradual increase to 40-60 °C could significantly improve the conversion rate.[2]
-
Stoichiometry: For sterically hindered or moderately activated substrates, a larger excess of the fluorinating agent (e.g., 1.5 to 2.5 equivalents) may be necessary to drive the reaction to completion.[3]
-
-
Moisture Contamination: Electrophilic fluorinating agents are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Question: I'm observing a mixture of isomers. How can I improve the regioselectivity of the fluorination?
Answer: Achieving high regioselectivity is the central challenge when fluorinating 2-methoxyphenylacetic acid. The substitution pattern is dictated by the combined electronic effects of the activating methoxy group (-OCH₃) and the deactivating, but bulky, acetic acid side chain (-CH₂COOH).
-
Understanding Directing Effects: The methoxy group is a strong ortho-, para-director, meaning it activates the positions C4 and C6 for electrophilic attack. The acetic acid group is a weak deactivator and meta-director relative to its attachment point (C1), which influences C3 and C5. The interplay directs fluorination primarily to the positions activated by the powerful methoxy group.
-
Controlling the Outcome:
-
C4-Fluorination (para to -OCH₃): This is often the thermodynamically favored product due to reduced steric hindrance compared to the C6 position, which is flanked by two substituents. Using standard conditions (e.g., Selectfluor® in MeCN) will likely yield the C4 isomer as the major product.
-
C6-Fluorination (ortho to -OCH₃): Obtaining the C6 isomer selectively is more challenging. Steric blocking strategies could be employed, though this adds synthetic steps. Alternatively, exploring catalyst systems that favor the ortho position might be a viable research direction.
-
Other Isomers: Fluorination at C3 or C5 is electronically disfavored due to the strong directing effect of the methoxy group. If you are observing significant amounts of these isomers, it may indicate a radical mechanism is at play, possibly due to impurities or incorrect reaction conditions.
-
The mechanism for electrophilic aromatic substitution with reagents like Selectfluor is complex and can involve a single-electron transfer (SET) pathway.[5][6] This can sometimes lead to unexpected selectivity. Careful control over temperature and solvent purity is crucial.
Question: My starting material or product appears to be decomposing during the reaction. What could be the cause?
Answer: Decomposition suggests that the reaction conditions are too harsh for your substrate or the resulting fluorinated product.
-
Side Reactions of the Carboxylic Acid: The carboxylic acid moiety can be susceptible to side reactions. For instance, under certain radical conditions, phenylacetic acids can undergo decarboxylative fluorination.[7][8] If you are observing benzyl fluoride-type products, this pathway is likely occurring. To mitigate this, ensure your reaction conditions favor an electrophilic aromatic substitution mechanism (e.g., clean reagents, appropriate solvent) rather than a radical pathway.
-
Thermal Instability: High reaction temperatures can lead to decomposition. If you are heating the reaction and observing significant degradation, try running it at a lower temperature for a longer duration.
-
Reagent Incompatibility: While less common with Selectfluor or NFSI, ensure there are no incompatible functional groups in more complex derivatives of your starting material that could be sensitive to the oxidative nature of these reagents.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent is best for 2-methoxyphenylacetic acid: Selectfluor® or NFSI?
A1: Both are viable options, but the choice depends on your specific goals.
-
Selectfluor® (F-TEDA-BF₄): This is a more powerful and reactive agent.[1] It is often the first choice for moderately activated or deactivated aromatic rings. It typically provides higher yields and faster reaction times.
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a milder and often more cost-effective reagent.[9] It is an excellent choice for highly activated substrates. For 2-methoxyphenylacetic acid, it may require more forcing conditions (higher temperature, longer time) than Selectfluor®.
The following table provides a general comparison:
| Feature | Selectfluor® | NFSI |
| Reactivity | Higher | Moderate |
| Typical Solvents | Acetonitrile, Water | Acetonitrile, Dichloromethane |
| Safety | Stable solid, easy to handle | Stable solid, easy to handle |
| Cost | Higher | Lower |
| Common Use | General purpose, for moderately activated/deactivated systems[3] | Highly activated systems, when milder conditions are needed[2] |
Q2: What is the underlying mechanism for this fluorination reaction?
A2: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Computational studies suggest that for reagents like Selectfluor, the reaction is likely initiated by a single-electron transfer (SET) from the electron-rich aromatic ring to the fluorinating agent.[5][6] This generates a radical cation intermediate, which then collapses to form the C-F bond and restores aromaticity. The regioselectivity is determined by the stability of the intermediate arenium ion, which is most stabilized when the electrophilic attack occurs at the ortho- or para-positions relative to the electron-donating methoxy group.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of 5-Fluoro-2-methoxyphenylacetic Acid
Welcome to the technical support center for the characterization of 5-Fluoro-2-methoxyphenylacetic acid (CAS RN: 383134-85-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. As a substituted phenylacetic acid derivative, its unique combination of a fluorine atom and a methoxy group presents specific hurdles in routine characterization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
I. Compound Profile and Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of the molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| CAS Number | 383134-85-8 | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not experimentally determined in reviewed sources. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, DMSO, and acetonitrile. Limited solubility in water. | General chemical principles |
II. Troubleshooting Common Characterization Challenges
This section addresses specific issues you may encounter during the analysis of this compound, organized by analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for structural elucidation, but the presence of fluorine introduces complexities.
Q1: My ¹H NMR spectrum shows broader peaks than expected for the aromatic protons. What could be the cause?
A1: This is a common observation for fluorinated aromatic compounds. The primary reason is unresolved long-range J-coupling between the fluorine atom and the aromatic protons.
-
Causality: The fluorine atom (¹⁹F) has a nuclear spin of ½, similar to a proton (¹H). This allows for through-bond scalar coupling (J-coupling) between ¹⁹F and ¹H nuclei. In aromatic systems, these couplings can extend over several bonds (e.g., ³JHF, ⁴JHF, ⁵JHF), and their magnitudes can be small (typically 1-10 Hz). If these small couplings are not fully resolved by the spectrometer, they can manifest as peak broadening.
-
Troubleshooting Protocol:
-
Increase Spectrometer Resolution: Ensure the spectrometer is properly shimmed to achieve the best possible resolution.
-
¹⁹F Decoupling: The most direct solution is to acquire a ¹H spectrum with simultaneous ¹⁹F decoupling. This will collapse the proton multiplets that are coupled to fluorine into sharper signals, simplifying the spectrum and confirming that the broadening is due to H-F coupling.
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) can improve the resolution of these small coupling constants.
-
Q2: I'm having trouble assigning the aromatic proton and carbon signals in my ¹H and ¹³C NMR spectra. How can the fluorine and methoxy groups guide my assignments?
A2: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group have predictable effects on the chemical shifts of the aromatic protons and carbons.
-
Expertise & Experience: Fluorine's high electronegativity deshields nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, the methoxy group donates electron density through resonance, shielding the ortho and para positions and shifting their signals upfield (to lower ppm values).
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
The proton ortho to the methoxy group (and meta to the fluorine) will be the most shielded and appear furthest upfield.
-
The proton ortho to the fluorine (and meta to the methoxy) will be deshielded by the fluorine and appear further downfield.
-
The proton meta to both the fluorine and methoxy groups will have an intermediate chemical shift.
-
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz and will be significantly downfield.
-
The carbon bearing the methoxy group will also be downfield due to the oxygen's electronegativity.
-
Carbons ortho and para to the fluorine will show smaller two- and three-bond C-F coupling constants (²JCF and ³JCF).
-
-
Self-Validating System: Utilize 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively correlate proton and carbon signals. An HMBC experiment can show long-range correlations from the methoxy protons to the aromatic ring, aiding in unambiguous assignment.
Q3: What should I expect for the ¹⁹F NMR spectrum, and what information can it provide?
A3: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and purity of your compound.
-
Expected Chemical Shift: For a fluorine atom on a benzene ring, the chemical shift is sensitive to the electronic environment. With an ortho-methoxy group and a para-acetic acid moiety, the ¹⁹F chemical shift for this compound is expected to be in the range of -110 to -130 ppm (relative to CFCl₃ at 0 ppm).[2]
-
Information from ¹⁹F NMR:
-
Purity: The presence of a single sharp peak in the expected region is a strong indicator of a pure sample. The appearance of other peaks in the ¹⁹F spectrum would suggest the presence of fluorinated impurities.
-
Structural Confirmation: The chemical shift itself provides evidence for the electronic environment of the fluorine atom.
-
Coupling Information: In a high-resolution, non-decoupled ¹⁹F spectrum, you will observe couplings to the aromatic protons, which can be used to further confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Q1: I'm not seeing a strong molecular ion peak in my electron ionization (EI) mass spectrum. Is this normal?
A1: Yes, for carboxylic acids, the molecular ion peak (M⁺˙) can be weak or even absent in EI-MS.
-
Causality: Carboxylic acids can readily undergo fragmentation upon electron impact. Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da).[3]
-
Troubleshooting Protocol:
-
Use a Softer Ionization Technique: Electrospray ionization (ESI) or chemical ionization (CI) are "softer" ionization methods that impart less energy to the molecule, resulting in a more prominent protonated molecule peak ([M+H]⁺) in positive ion mode or a deprotonated molecule peak ([M-H]⁻) in negative ion mode. For a carboxylic acid, negative ion mode ESI is often very effective.
-
Derivatization: If EI is the only option, derivatizing the carboxylic acid to an ester (e.g., a methyl ester) can increase the stability of the molecular ion.
-
Q2: What are the expected fragmentation patterns for this compound in mass spectrometry?
A2: The fragmentation will be influenced by the phenylacetic acid core, the methoxy group, and the fluorine atom.
-
Predicted Fragmentation Pathways (EI-MS):
-
Loss of the carboxyl group: A significant peak at m/z 139, corresponding to the loss of -COOH.
-
Benzylic cleavage: A prominent peak at m/z 91 is characteristic of many phenylacetic acid derivatives, corresponding to the tropylium ion. However, the substituents on the ring will influence the stability of this fragment.
-
Loss of a methyl radical: Loss of -CH₃ from the methoxy group, leading to a fragment at m/z 169.
-
Loss of formaldehyde: A rearrangement reaction can lead to the loss of CH₂O (30 Da) from the methoxy group.
-
Fragments containing fluorine: The presence of fluorine can be confirmed by characteristic neutral losses, such as the loss of HF (20 Da) or a fluorine radical (19 Da).[4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound and for monitoring reaction progress.
Q1: I'm observing poor peak shape (tailing) for my compound in reversed-phase HPLC. What can I do to improve it?
A1: Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.
-
Causality: The acidic proton of the carboxylic acid can interact with basic silanol groups on the column packing material, leading to secondary retention mechanisms and peak tailing.
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will suppress the ionization of the carboxylic acid, making it more nonpolar and reducing its interaction with silanol groups.[5][6] A mobile phase pH of around 2.5-3.0 is a good starting point.
-
Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are made with higher purity silica and are better end-capped, resulting in fewer accessible silanol groups and improved peak shape for acidic and basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration can help to better control the on-column pH and mask the silanol interactions.[5]
-
Optimize Organic Modifier: Switching between acetonitrile and methanol can sometimes improve peak shape due to different solvent-analyte and solvent-stationary phase interactions.
-
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A gradient reversed-phase method is a robust starting point for analyzing this compound.
-
Recommended Starting Conditions:
-
Column: C18, 2.1 x 50 mm, < 3 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm
-
-
Method Optimization:
-
Adjust the gradient slope to improve the separation of any impurities from the main peak.
-
If co-elution is an issue, try methanol as the organic modifier instead of acetonitrile.
-
For LC-MS applications, formic acid is a good choice as it is volatile and provides good ionization efficiency in ESI.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a quick and effective way to confirm the presence of key functional groups.
Q1: What are the key characteristic peaks I should look for in the FTIR spectrum of this compound?
A1: The FTIR spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-F and C-O bonds.
-
Expected FTIR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak typically between 1700-1725 cm⁻¹.
-
C=C Stretches (Aromatic Ring): Several peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy and Carboxylic Acid): Strong absorptions in the 1300-1000 cm⁻¹ region. The aryl ether C-O stretch will likely be around 1250 cm⁻¹.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. This may overlap with the C-O stretching bands.
-
-
Self-Validating System: Comparing the obtained spectrum with a reference spectrum of a similar, non-fluorinated compound like 2-methoxyphenylacetic acid can help in assigning the C-F stretching band.
III. Experimental Workflows and Diagrams
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing of acidic analytes.
IV. Frequently Asked Questions (FAQs)
Q: Can I expect to see polymorphism with this compound?
A: Polymorphism is a possibility for many solid organic compounds, including substituted phenylacetic acids. Different crystalline forms can exhibit different melting points, solubilities, and spectroscopic properties. If you observe batch-to-batch variability in these properties, it is worth investigating for polymorphism using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Q: Are there any common impurities I should be aware of from the synthesis?
A: The synthesis of this compound can potentially lead to several impurities. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis could leave residual nitrile. If starting from a substituted toluene, over-oxidation could lead to other carboxylic acid species. Isomeric impurities, where the substituents are at different positions on the phenyl ring, are also a possibility depending on the synthetic route. A well-developed HPLC method is crucial for detecting and quantifying these potential impurities.
Q: How stable is this compound?
A: Generally, fluorinated aromatic compounds are chemically robust. However, like any carboxylic acid, it can undergo esterification in the presence of alcohols under acidic conditions. Under strongly basic conditions, there is a small possibility of nucleophilic aromatic substitution of the fluorine, although this typically requires harsh conditions. For routine analytical work and storage at room temperature in a sealed container, the compound is expected to be stable.
V. References
-
Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
-
NIST. (n.d.). Fluoroacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. whitman.edu [whitman.edu]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Crystallization Challenges with 5-Fluoro-2-methoxyphenylacetic Acid
Welcome to the technical support guide for 5-Fluoro-2-methoxyphenylacetic acid (CAS 383134-85-8). As researchers and drug development professionals, we understand that obtaining a highly pure, crystalline final product is paramount. However, the unique structural characteristics of this compound, specifically the interplay between the carboxylic acid, fluoro, and methoxy functional groups, can present significant crystallization challenges.
This guide is designed to move beyond generic protocols. It provides field-proven insights and a systematic, cause-and-effect approach to troubleshooting. We will explore the "why" behind common crystallization failures and equip you with the strategies to overcome them, ensuring the integrity and purity of your compound.
Part 1: Understanding the Molecule - The "Why" Behind Crystallization Issues
The crystallization behavior of this compound is dictated by a delicate balance of intermolecular forces. Understanding these interactions is the first step toward designing a successful crystallization protocol.
-
Carboxylic Acid Group (-COOH): This is the most influential group. Carboxylic acids have a strong tendency to form highly stable, hydrogen-bonded dimers. This dimerization is often the primary driver of crystal lattice formation.
-
Fluorine Atom (-F): As a highly electronegative substituent, the fluorine atom alters the electronic distribution of the aromatic ring.[1] It can participate in weaker, non-covalent interactions, such as C–H···F hydrogen bonds and dipole-dipole interactions, which can either stabilize or disrupt the crystal packing arrangement depending on the molecular conformation.[2][3]
-
Methoxy Group (-OCH₃): This group adds steric bulk and can act as a hydrogen bond acceptor. Its position ortho to the acetic acid side chain can influence the molecule's preferred conformation, potentially hindering ideal packing.
-
Aromatic Ring: The phenyl ring itself can participate in π-π stacking interactions, another key force in building a stable crystal lattice.
Poor crystallization often arises when the desired, ordered packing (like the carboxylic acid dimer) is disrupted by competing interactions or unfavorable kinetics.
Sources
- 1. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 5-Fluoro-2-methoxyphenylacetic Acid Synthesis by NMR
Welcome to the technical support center for the synthesis and analysis of 5-Fluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in the ¹H NMR spectrum of my final product. What are the most common impurities?
A1: The most common impurities are typically unreacted starting materials or reaction intermediates. Depending on your synthetic route, this could include 5-fluoro-2-methoxyacetophenone (if using a Willgerodt-Kindler approach) or 5-fluoro-2-methoxyphenylacetonitrile (from nitrile hydrolysis). Another common byproduct is the corresponding amide, 5-fluoro-2-methoxyphenylacetamide, from incomplete hydrolysis of the nitrile. In some cases, decarboxylation of the final product can also occur.
Q2: How can I use NMR to quantify the level of these impurities?
A2: NMR spectroscopy is an excellent tool for quantitative analysis (qNMR).[1][2] By integrating the signals of your product and the impurity, and knowing the number of protons each signal represents, you can determine their molar ratio. For accurate quantification, ensure you use a long relaxation delay (d1) in your NMR experiment setup to allow for complete magnetization recovery of all nuclei.
Q3: My reaction seems to stall, and I have a mixture of starting material and product. What can I do?
A3: Reaction monitoring by NMR can provide real-time insights into your reaction kinetics.[3][4] This can help you determine if the reaction has truly stopped or is just proceeding very slowly. For stalled reactions, consider revisiting the reaction conditions such as temperature, catalyst loading, or reaction time. In the case of the Willgerodt-Kindler reaction, the use of microwave activation or acid/base catalysis has been shown to improve reaction rates and yields.[5]
Q4: Are there any specific NMR techniques that are particularly useful for this analysis?
A4: Beyond standard ¹H and ¹³C NMR, ¹⁹F NMR can be highly informative as each fluorine-containing compound will give a distinct signal, simplifying the identification of fluorinated byproducts. 2D NMR techniques like COSY and HSQC can help in assigning proton and carbon signals, especially in complex mixtures.
Troubleshooting Guide: Interpreting Your NMR Spectra
This section is designed to help you identify specific byproducts based on characteristic signals observed in your NMR spectra.
Observation 1: A sharp singlet around 2.6 ppm in ¹H NMR.
Potential Byproduct: 5-Fluoro-2-methoxyacetophenone (Starting Material)
Plausible Cause: This signal is characteristic of the methyl ketone protons (-COCH₃) of the acetophenone starting material.[6] Its presence indicates an incomplete Willgerodt-Kindler reaction.
Confirmation Protocol:
-
¹³C NMR: Look for a signal in the range of 195-200 ppm, which corresponds to the ketone carbonyl carbon.[7]
-
Spiking Experiment: Add a small amount of authentic 5-fluoro-2-methoxyacetophenone to your NMR sample. An increase in the intensity of the signal at ~2.6 ppm will confirm its identity.
Mitigation Strategy:
-
Increase the reaction time or temperature.
-
Ensure the proper stoichiometry of reagents, particularly the sulfur and amine (e.g., morpholine) in the Willgerodt-Kindler reaction.[8]
-
Consider the use of a base catalyst, which has been shown to improve the efficiency of the Willgerodt-Kindler reaction.[9]
Observation 2: A singlet around 3.6 ppm in ¹H NMR and broad signals between 5.5-7.5 ppm.
Potential Byproduct: 5-Fluoro-2-methoxyphenylacetamide (Amide Intermediate)
Plausible Cause: In the synthesis route involving the hydrolysis of 5-fluoro-2-methoxyphenylacetonitrile, the amide is a key intermediate. Its presence signifies incomplete hydrolysis. The methylene protons (-CH₂CONH₂) of the amide typically appear around 3.5-3.6 ppm, and the amide protons (-CONH₂) are often broad and can appear over a wide range.[10][11]
Confirmation Protocol:
-
¹³C NMR: Check for a carbonyl signal around 170-175 ppm, characteristic of an amide.
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad amide proton signals should disappear or significantly decrease in intensity.[12]
-
IR Spectroscopy: Look for characteristic N-H stretching bands around 3200-3400 cm⁻¹ and a strong C=O stretching band around 1650 cm⁻¹.
Mitigation Strategy:
-
Extend the hydrolysis time or increase the concentration of the acid or base used for hydrolysis.
-
Increase the reaction temperature for the hydrolysis step.
Observation 3: Absence of the methylene signal (~3.6 ppm) and the appearance of a new methyl singlet around 2.3 ppm.
Potential Byproduct: 4-Fluoro-2-methoxytoluene (Decarboxylation Product)
Plausible Cause: Phenylacetic acids can undergo decarboxylation, particularly at elevated temperatures, to form substituted toluenes.[13][14] The loss of the carboxylic acid group and the methylene group, and the appearance of a benzylic methyl group signal are indicative of this side reaction.
Confirmation Protocol:
-
¹³C NMR: The carboxylic acid signal (~175-180 ppm) will be absent. A new signal for the benzylic methyl carbon will appear around 20-25 ppm.
-
Mass Spectrometry: The molecular weight of the byproduct will be lower than the product due to the loss of a CO₂ unit.
Mitigation Strategy:
-
Avoid excessive temperatures during the reaction or workup.
-
The stability of phenylacetic acids can be pH-dependent; maintaining appropriate pH during workup can minimize decarboxylation.[13]
Summary of Key ¹H NMR Chemical Shifts
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₂- (ppm) | Other (ppm) |
| This compound (Product) | 6.8 - 7.2 | ~3.8 | ~3.6 | ~11-12 (-COOH) |
| 5-Fluoro-2-methoxyacetophenone | 6.9 - 7.6 | ~3.9 | - | ~2.6 (-COCH₃) |
| 5-Fluoro-2-methoxyphenylacetamide | 6.8 - 7.2 | ~3.8 | ~3.5 | 5.5-7.5 (-CONH₂) |
| 4-Fluoro-2-methoxytoluene | 6.6 - 7.0 | ~3.8 | - | ~2.3 (-CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Reaction Pathway and Byproduct Formation
The following diagram illustrates a common synthetic route and the potential formation of byproducts.
Caption: Synthetic routes and potential byproduct formation.
Troubleshooting Workflow
This workflow can guide you through the process of identifying an unknown byproduct in your NMR spectrum.
Caption: A decision tree for troubleshooting byproducts via ¹H NMR.
References
-
Glein, C. R., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 457-474. [Link]
-
Gadek, T. R., & Smietana, M. (2007). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 31(10), 114-124. [Link]
-
Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]
-
Glein, C. R., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]
-
Magritek. (2023). Reaction Monitoring. [Link]
-
von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern. [Link]
-
Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(3), 1645-1651. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(2), 139-149. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Wang, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]
-
Legault, C. Y., & Guay, B. (2007). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Canadian Journal of Chemistry, 85(11), 939-943. [Link]
-
Unacademy. What Is Willgerodt-Kindler Reaction?. [Link]
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Purrello, G. (2004). some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Human Metabolome Database. 4-Methoxyphenylacetic acid ¹H NMR Spectrum. [Link]
-
SpectraBase. Acetophenone, 2-chloro- ¹H NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Acetophenone:¹ Colorless viscous liquid; ¹H NMR. [Link]
-
SpectraBase. 2-Phenylacetamide ¹H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]
-
California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. [Link]
-
¹H NMR Chemical Shifts (δ, ppm). [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Win-Win Chemical. 2-(5-fluoro-2-methoxyphenyl)acetic acid. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 273-282. [Link]
-
PubChem. 2-Methoxyphenylacetic acid. [Link]
-
Hahn, R. B. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186. [Link]
- Google P
-
Rocha, G., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2020(2), M1128. [Link]
-
Methylamine Supplier. (2-Fluoro-5-Methoxyphenyl)Acetonitrile. [Link]
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- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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Technical Support Center: Strategies to Improve the Purity of Synthesized 5-Fluoro-2-methoxyphenylacetic Acid
Welcome to the technical support center for the synthesis and purification of 5-Fluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic and purification protocols. The following question-and-answer format directly addresses common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities and how can I identify them?
A1: A low or broad melting point, along with discoloration, strongly suggests the presence of impurities. The nature of these impurities is highly dependent on the synthetic route employed. Common synthesis pathways for phenylacetic acids include the hydrolysis of benzyl cyanides, the Grignard reaction with benzyl halides, and the Willgerodt-Kindler reaction of acetophenones.[1]
Likely Impurities Based on Synthetic Route:
-
From Hydrolysis of 2-(5-fluoro-2-methoxyphenyl)acetonitrile:
-
Unreacted Nitrile: Incomplete hydrolysis will leave the starting nitrile in your product.
-
Amide Intermediate: Partial hydrolysis can result in the formation of 2-(5-fluoro-2-methoxyphenyl)acetamide.
-
-
From Grignard Reaction of 5-fluoro-2-methoxybenzyl halide:
-
Biphenyl Homocoupling Product: A common side reaction in Grignard synthesis is the coupling of the benzyl halide with the formed Grignard reagent, leading to 1,2-bis(5-fluoro-2-methoxyphenyl)ethane.[2][3]
-
Starting Benzyl Halide: Incomplete reaction will result in the presence of the starting material.
-
Toluene Derivative: Protonation of the Grignard reagent by trace water will form 4-fluoro-1-methoxy-2-methylbenzene.
-
-
From Willgerodt-Kindler Reaction of 5-fluoro-2-methoxyacetophenone:
Identification of Impurities:
A multi-pronged analytical approach is recommended for unambiguous impurity identification:
| Analytical Technique | Information Provided |
| HPLC-UV | Quantifies the purity of the main compound and detects the presence of impurities. Different impurities will have distinct retention times.[7][8] |
| LC-MS | Provides the molecular weight of the main compound and any co-eluting impurities, aiding in their structural elucidation.[7] |
| ¹H and ¹⁹F NMR | Provides detailed structural information. Characteristic peaks for impurities (e.g., residual nitrile, amide, or starting materials) can be identified. |
| GC-MS | Useful for identifying volatile impurities, such as the toluene derivative from the Grignard reaction. |
Q2: I'm using a recrystallization protocol to purify my this compound, but the yield is very low, or the product "oils out." How can I optimize my recrystallization?
A2: Recrystallization is a powerful purification technique, but its success hinges on the appropriate choice of solvent and proper execution.[9] "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling.
Troubleshooting Recrystallization:
1. Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily at elevated temperatures.[10]
-
Single Solvent Systems:
-
Two-Solvent (Antisolvent) Systems: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (the antisolvent, in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Good Solvent/Antisolvent Combinations to Try:
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Methanol / Diethyl Ether
-
-
2. Protocol for Optimized Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude this compound. Stir and heat until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities along with your product.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
-
Ice Bath: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
Logical Workflow for Recrystallization Optimization:
Caption: Workflow for optimizing the recrystallization of this compound.
Q3: I am still seeing impurities after recrystallization. What other purification techniques can I employ?
A3: If recrystallization is insufficient, column chromatography is the next logical step for achieving high purity. For acidic compounds like this compound, special considerations are needed.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. To prevent "streaking" or "tailing" of the acidic compound on the silica gel, it is highly recommended to add a small amount (0.1-1%) of acetic acid or formic acid to the eluent system.[8] This protonates the analyte and silanol groups on the silica, reducing strong interactions.
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (e.g., to 70:30 hexanes:ethyl acetate + 0.5% acetic acid).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Alternative Purification: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer. Most non-acidic organic impurities will remain in the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 1-2M HCl) until the product precipitates out.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Workflow for Advanced Purification Strategies:
Caption: Decision tree for advanced purification of this compound.
Q4: How can I confirm the purity of my final product?
A4: Purity assessment is crucial and should be performed using quantitative methods.
Recommended Purity Analysis Techniques:
| Technique | Parameters to Assess | Acceptance Criteria (Typical) |
| High-Performance Liquid Chromatography (HPLC) | Peak area percentage of the main component. | >98% (can be higher depending on application). |
| Quantitative NMR (qNMR) | Integration of the product's characteristic peaks relative to a certified internal standard. | Provides an absolute purity value. |
| Melting Point | Sharpness and range of the melting point. | A narrow range (e.g., 1-2 °C) close to the literature value. |
| Loss on Drying (LOD) | Measures the amount of volatile matter (e.g., residual solvent). | Typically <0.5%. |
A certificate of analysis for a high-purity sample would typically include data from these techniques to confirm its quality.
References
- Vertex AI Search. (n.d.). Grignard Reaction.
- Wikipedia. (2023). Willgerodt rearrangement.
- SynArchive. (2024). Willgerodt-Kindler Reaction.
- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8.
- ChemicalBook. (n.d.). 5-Fluoro-2-nitrophenylacetic acid synthesis.
- MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Benchchem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid.
- Chegg.com. (2013). Solved (1) Consider the synthesis of phenylacetic acid.
- Achmem. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
- Fluorochem. (n.d.). This compound.
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
- Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions.
- Biosynth. (n.d.). 2-Methoxyphenylacetic acid | 93-25-4 | FM25266.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- LCGC International. (n.d.).
- BOC Sciences. (n.d.). 2-Fluoro-5-methoxyphenylacetic Acid - CAS 798563-50-5.
- MDPI. (n.d.).
- PMC. (n.d.).
- Organic Syntheses Procedure. (n.d.). diphenylacetic acid.
- NIH - PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496.
- ChemScene. (n.d.). 1016504-23-6 | 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- King-Pharm. (n.d.). 2-Fluoro-5-Methoxyphenylacetic Acid [798563-50-5].
- Methylamine Supplier. (n.d.). (5-Fluoro-2-Methoxyphenyl)Acetonitrile.
- Methylamine Supplier. (n.d.). (2-Fluoro-5-Methoxyphenyl)Acetonitrile.
- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8.
- The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- Google Patents. (n.d.).
- Protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC)
- Benchchem. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of α-Methoxyphenylacetic acid.
Sources
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Technical Support Center: 5-Fluoro-2-methoxyphenylacetic Acid (5-FMPA) Solution Stability
Welcome to the technical support center for 5-Fluoro-2-methoxyphenylacetic acid (5-FMPA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 5-FMPA in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-FMPA in solution?
The stability of this compound in solution can be influenced by several factors, including pH, the choice of solvent, exposure to light, and temperature.[1] As a phenylacetic acid derivative, 5-FMPA is susceptible to degradation under harsh environmental and chemical conditions.[2]
Q2: What is the recommended way to store 5-FMPA solutions?
For optimal stability, it is recommended to store 5-FMPA solutions at low temperatures (2-8°C), protected from light. Solutions should be prepared fresh whenever possible. If long-term storage is necessary, consider conducting a small-scale stability study under your specific storage conditions.
Q3: Are there any known degradation pathways for 5-FMPA?
While specific degradation pathways for 5-FMPA are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Aromatic compounds can be prone to degradation upon exposure to UV light.[3]
-
Oxidation: The phenylacetic acid moiety could be susceptible to oxidative degradation.[2]
-
Decarboxylation: Some fluorinated carboxylic acids have been shown to undergo decarboxylation in aprotic solvents.[4]
Q4: How can I detect degradation of my 5-FMPA solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A stability-indicating method would show a decrease in the peak corresponding to 5-FMPA and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems with 5-FMPA solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Symptoms:
-
Decreased biological activity in cell-based assays.
-
Inconsistent analytical measurements (e.g., lower than expected concentration).
-
Visible changes in the solution (e.g., color change, precipitation).
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| pH-mediated Hydrolysis | The stability of carboxylic acids and methoxy groups can be pH-dependent. Extreme pH values can catalyze hydrolysis.[1] | Maintain the pH of the solution within a neutral range (pH 6-8) where possible. If the experimental conditions require acidic or basic pH, prepare the solution immediately before use and minimize the time spent under these conditions. |
| Solvent-Induced Degradation | Certain solvents, particularly aprotic solvents, can promote the degradation of fluorinated carboxylic acids through mechanisms like decarboxylation.[4] | For stock solutions, prefer polar protic solvents like DMSO or ethanol, preparing in high concentration and diluting into aqueous buffers for final experiments. If aprotic solvents are necessary, conduct a preliminary stability assessment. |
| Thermal Degradation | Elevated temperatures can accelerate chemical degradation reactions.[1] | Store stock and working solutions at recommended low temperatures (2-8°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Photodegradation | Aromatic rings can absorb UV light, leading to photochemical degradation.[3] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Experimental Workflow for Investigating Loss of Potency:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks observed in HPLC or LC-MS analysis that were not present in the initial analysis of the standard.
Potential Causes & Solutions:
This issue is a strong indicator of degradation. The troubleshooting steps are similar to Issue 1, with a focus on identifying the source of degradation.
Forced Degradation Study Protocol to Identify Potential Degradants:
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[7][8]
Objective: To intentionally degrade 5-FMPA under various stress conditions to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-FMPA in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid 5-FMPA at 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the solution to a photostability chamber for a defined period as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze all samples by HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Logical Relationship of Stability Factors:
Caption: Factors influencing 5-FMPA solution stability.
References
- Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562-4567.
- Schennen, U., et al. (1985). Anaerobic degradation of 2-fluorobenzoate by a soil bacterium. FEMS Microbiology Letters, 30(3), 321-325.
- Key, B. D., et al. (1997). Microbial degradation of fluorinated aromatics. Environmental Science & Technology, 31(11), 316A-321A.
- Jain, R. K., et al. (2005). Bacterial Degradation of Aromatic Compounds. Critical Reviews in Biotechnology, 25(3), 123-157.
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72.
- Alsante, K. M., et al. (2014). Analytical methods to determine the stability of biopharmaceutical products. LCGC North America, 32(10), 772-783.
- Jain, D., et al. (2011). Analytical techniques in stability testing.
- Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
- Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Analysis, 13(4), 315-320.
- Toomula, N. (2011). Core components of analytical method validation for small molecules-an overview. Journal of Analytical & Bioanalytical Techniques, 2(5), 1-6.
-
PubChem. (n.d.). 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 88-96.
- Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Reeve, W., & Christoffel, I. (1950). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society, 72(4), 1480-1482.
- Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-4.
- Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
-
HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
- Liu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1032-1037.
-
Win-Win Chemical. (n.d.). 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]
- Grabowska, J., et al. (2019). Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis.
- Krämer, I., et al. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.
- Grabowska, J., et al. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 12(4), 684-689.
- Al-Badr, A. A., & El-Subbagh, H. I. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Journal of Chemical and Pharmaceutical Research, 10(8), 1-8.
- Ohorodnik, M., et al. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 14(3), 335-340.
- Soares, J. X., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1754.
- Alahiane, S., et al. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. American Journal of Analytical Chemistry, 5(8), 445-454.
- Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-1655.
- Horak, Y., et al. (2019). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Visnyk of Lviv University. Series Chemistry, (60, part 2), 335-342.
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Technical Support Center: Optimizing Catalyst Selection for 5-Fluoro-2-methoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyphenylacetic acid (FMPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important compound. FMPA is a key building block in the synthesis of various pharmaceuticals, and its efficient production is of significant interest. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary catalytic routes, each with its own set of advantages and challenges. The choice of strategy often depends on the available starting materials, scale, and functional group tolerance.
-
Grignard Reagent Carbonation: This classic organometallic approach involves the formation of a Grignard reagent from a corresponding aryl halide, followed by carboxylation with carbon dioxide. The success of this method is highly dependent on the precise control of reaction conditions to form and utilize the moisture-sensitive Grignard reagent.[1]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry often favors palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, for their high functional group tolerance and broad substrate scope.[2][3][4] This route typically involves coupling an aryl boronic acid or ester with a haloacetate derivative.
Below is a decision-making workflow to help select an appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic route to FMPA.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on catalyst-related issues.
Problem 1: Low or No Product Yield
Potential Cause: Ineffective Grignard Reagent Formation (Grignard Route)
Explanation: The formation of a Grignard reagent (R-MgX) is a heterogeneous reaction occurring on the surface of the magnesium metal. This surface can be passivated by a layer of magnesium oxide, which prevents the reaction from initiating.[1] Furthermore, the reaction is extremely sensitive to moisture, as the highly basic Grignard reagent will be quenched by any protic source.
Suggested Solutions:
-
Magnesium Activation:
-
Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a glass rod under an inert atmosphere (Nitrogen or Argon) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine to the reaction flask with the magnesium. The iodine reacts with the magnesium surface, removing the oxide layer. The disappearance of the brown iodine color is an indicator of activation.
-
Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane, to initiate the reaction.
-
-
Ensure Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under a stream of dry inert gas.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Solvents from sealed bottles rated for anhydrous reactions are recommended.
-
Reagents: Ensure the aryl halide starting material is free of water.
-
Potential Cause: Poor Catalyst/Ligand Choice (Palladium-Catalyzed Route)
Explanation: The efficiency of a Suzuki coupling is highly dependent on the palladium catalyst and the associated ligand. The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich aryl halide like 5-fluoro-2-methoxybromobenzene, an electron-rich and sterically bulky phosphine ligand is often required to promote the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[5]
Suggested Solutions:
-
Ligand Selection: If using a simple catalyst like Pd(PPh₃)₄ results in low yield, switch to a more sophisticated system.
-
Bulky Monophosphine Ligands: Consider ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling electron-rich aryl chlorides and bromides.
-
Precatalysts: Use modern palladium precatalysts that are more stable and activate readily under reaction conditions.
-
-
Catalyst Loading: While a typical loading is 1-2 mol%, a sluggish reaction might benefit from a slightly higher catalyst loading (e.g., 3-5 mol%). However, this should be a last resort due to cost.
-
Solvent and Base Optimization: The choice of solvent and base is crucial for the transmetalation step.[3] A solvent system like toluene/water or dioxane/water with a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is a common starting point. A screen of different bases and solvents may be necessary.
Problem 2: Formation of Significant Byproducts
Potential Cause: Homocoupling of Boronic Acid (Suzuki Route)
Explanation: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid starting material to form a biaryl impurity. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle, or by reaction conditions that favor this pathway.
Suggested Solutions:
-
Degas Solvents Thoroughly: Before adding the catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Control Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can promote side reactions.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Potential Cause: Protodeboronation (Suzuki Route)
Explanation: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron group with a hydrogen atom. This side reaction consumes the active coupling partner and reduces the overall yield. It can be promoted by acidic conditions or elevated temperatures.
Suggested Solutions:
-
Choice of Base: Use a non-nucleophilic, moderately strong base. K₃PO₄ is often a good choice as it is less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol (Bneo) esters of boronic acids are often more stable towards protodeboronation than the free boronic acids themselves.[6]
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for substrate decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two most prevalent methods are the Grignard carbonation route and the palladium-catalyzed Suzuki-Miyaura cross-coupling. The Grignard method involves reacting 5-fluoro-2-methoxybromobenzene with magnesium to form a Grignard reagent, which is then quenched with CO₂ to form the carboxylic acid.[7] The Suzuki approach typically involves coupling a boronic acid or ester derivative (e.g., 5-fluoro-2-methoxyphenylboronic acid) with a haloacetate ester, followed by hydrolysis.[2][3]
Q2: How do I choose between a Grignard-based synthesis and a Palladium-catalyzed cross-coupling reaction?
A2: The choice depends on several factors (see the workflow diagram in Section 1).
-
Choose the Grignard route if: You are working on a large scale where cost is a major factor, the starting materials are simple, and they do not contain functional groups sensitive to strongly basic/nucleophilic conditions (e.g., esters, ketones, acidic protons).
-
Choose the Suzuki coupling if: Your substrates contain sensitive functional groups, you require milder reaction conditions, or you are working on a smaller, laboratory scale where catalyst cost is less of a concern and predictability is high.[4]
Q3: What are the key parameters to consider when selecting a palladium catalyst and ligand for a Suzuki-type coupling to synthesize the target molecule?
A3: For an electron-rich system like 5-fluoro-2-methoxyphenyl derivatives, the key is to facilitate the oxidative addition step.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.[5]
-
Ligand: An electron-rich, sterically hindered phosphine ligand is generally required. Buchwald-type ligands (e.g., SPhos, XPhos) or Herrmann-Beller type catalysts are excellent choices.
-
Pd:Ligand Ratio: A 1:2 or 1:2.2 ratio of Pd to ligand is typical to ensure the formation of the active catalytic species.
-
Base and Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF, often with water) must be optimized to ensure solubility and facilitate both the transmetalation and reductive elimination steps.[3]
Catalyst System Comparison for Suzuki Coupling
The table below provides a hypothetical comparison of different catalyst systems for the coupling of 5-fluoro-2-methoxyphenylboronic acid with ethyl bromoacetate.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 | Sluggish reaction, significant starting material remains. |
| Pd(OAc)₂ / PPh₃ | 2 | K₂CO₃ | Dioxane | 100 | 18 | 60 | Modest improvement over the pre-formed tetrakis catalyst. |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 | High yield under milder conditions due to the advanced ligand.[5] |
| Pd₂(dba)₃ / XPhos | 1 | Cs₂CO₃ | THF | 65 | 6 | 95 | Excellent yield at lower temperature, demonstrating high catalyst activity. |
Key Experimental Protocols
Protocol 1: Synthesis via Grignard Carbonation
Caution: This reaction is highly sensitive to air and moisture. All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Cool to room temperature under a stream of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will dissipate as the magnesium surface is activated.
-
Initiation: Add a small portion (~10%) of a solution of 5-fluoro-2-methoxybromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle exotherm. If it does not start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the reaction mixture to 0 °C. Bubble dry CO₂ gas through the solution vigorously for 1 hour, or pour the Grignard solution slowly over crushed dry ice.
-
Workup: Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis via Palladium-Catalyzed Suzuki Coupling
Caution: Palladium reagents and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
-
Setup: To a round-bottom flask, add 5-fluoro-2-methoxyphenylboronic acid (1.1 eq), ethyl bromoacetate (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).
-
Reaction: Purge the flask with nitrogen for 5 minutes. Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Ester Hydrolysis: Combine the organic layers and wash with brine. Concentrate the solution. To the crude ester, add a solution of LiOH or NaOH in THF/water and stir at room temperature until hydrolysis is complete.
-
Purification: Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
References
- Grignard Synthesis of Triphenylmethanol. I. Background.
- Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. Request PDF - ResearchGate.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters - ACS Publications.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Grignard Reaction. NIPER, SAS Nagar, India.
- Suzuki reaction. Wikipedia.
- Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. NIH.
- Supplementary Information. The Royal Society of Chemistry.
- Method for preparing 2,4,5-trifluorophenylacetic acid. Google Patents.
- Organic Syntheses Procedure.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8. Sigma-Aldrich.
- Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC - NIH.
- C–H Functionalizations by Palladium Carboxylates: The Acid Effect. AWS.
- Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection.
- Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. MDPI.
- Palladium-catalyzed Multi-Component Synthesis of Steroidal A- And D-ring Fused 5,6-disubstituted Pyridines Under Microwave Irradiation. PubMed.
- Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. Benchchem.
- Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. ResearchGate.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Achmem.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI.
- Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. NIH.
- Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Fluoro-2-methoxyphenylacetic Acid and 2-methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorination in Phenylacetic Acid Scaffolds
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound of this investigation, 2-methoxyphenylacetic acid, is a known plant metabolite. The introduction of a fluorine atom, as in 5-Fluoro-2-methoxyphenylacetic acid, is a common strategy in drug design to modulate a molecule's biological and physicochemical properties.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This guide will explore the anticipated differences in the biological activity of these two compounds, with a focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. We will also provide a detailed experimental protocol for assessing this activity.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom at the 5-position of the phenyl ring in 2-methoxyphenylacetic acid is expected to alter its electronic and steric properties.
| Property | 2-methoxyphenylacetic acid | This compound | Rationale for Difference |
| Molecular Weight | 166.17 g/mol [3] | 184.16 g/mol | Addition of a fluorine atom. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 (predicted) | ~1.8 (predicted) | Fluorine generally increases lipophilicity. |
| pKa | ~4.5 (estimated) | Lower than 4.5 (estimated) | The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Potentially more resistant to oxidative metabolism at the 5-position. | The strong C-F bond can block sites of metabolism.[1] |
Postulated Biological Activity: A Focus on Anti-Inflammatory Potential
Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a key goal in the development of safer NSAIDs.[4]
The Influence of Fluorination on COX Inhibition
The fluorine atom in this compound could influence its interaction with the COX active site in several ways:
-
Enhanced Binding Affinity : The electron-withdrawing fluorine atom can alter the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrophobic interactions with the enzyme's active site.[2]
-
Increased Lipophilicity : The higher predicted LogP of the fluorinated compound may enhance its ability to cross cell membranes and reach the COX enzyme, which is located in the endoplasmic reticulum and nuclear envelope.
-
Altered Metabolism : Increased metabolic stability could lead to a longer duration of action in vivo.[1]
It is important to note that the position of the fluorine atom is critical. While a fluorine at the 5-position may enhance activity, substitution at other positions could be detrimental.[6]
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
To empirically determine and compare the inhibitory potential of this compound and 2-methoxyphenylacetic acid against COX-2, a fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay can be employed.[4][7]
Fluorometric COX-2 Inhibitor Screening Assay
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[4]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that reacts with PG G2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (a known COX-2 inhibitor, for positive control)
-
Test compounds (this compound and 2-methoxyphenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation : Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Control Wells :
-
Enzyme Control (EC) wells : Add COX Assay Buffer.
-
Inhibitor Control (IC) wells : Add a known concentration of Celecoxib.
-
Test Compound wells : Add the various dilutions of the test compounds.
-
-
Reaction Mix Preparation : Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition : Add the diluted human recombinant COX-2 enzyme to all wells except for a "no enzyme" control.
-
Incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction : Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement : Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis : Determine the rate of reaction for each well from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compounds relative to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Other Potential Biological Activities
While anti-inflammatory activity is a primary hypothesis, these compounds could be explored for other biological effects:
-
Anticancer Activity : Some phenylacetic acid derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition : The core scaffold could be modified to target other enzymes, where fluorination might enhance potency or selectivity.[7]
-
Neurotransmitter Receptor Modulation : As seen with derivatives of related compounds, there is potential for interaction with CNS targets, although this is less likely for these simpler structures.
Conclusion: A Framework for Discovery
In the absence of direct comparative data, this guide provides a scientifically grounded framework for evaluating the potential biological activities of this compound versus 2-methoxyphenylacetic acid. The strategic placement of a fluorine atom is a well-established principle in medicinal chemistry for enhancing the therapeutic potential of a lead compound. The provided experimental protocol for assessing COX-2 inhibition offers a clear path forward for researchers to generate the empirical data needed to validate these hypotheses. Further investigation into a broader range of biological targets may also unveil novel therapeutic applications for these and related compounds.
References
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
J-Stage. Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
-
PubMed. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]
-
PubMed. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. [Link]
-
Scribd. Phenylacetic Acid Derivatives Overview. [Link]
-
MySkinRecipes. 2-Methoxyphenylacetic acid. [Link]
-
Acronym Finder. Phenylacetic acid derivative: Significance and symbolism. [Link]
-
PubMed. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. [Link]
-
ResearchGate. Kinetics of production of phenylacetic acid derivatives during in vitro... [Link]
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National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
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PubChem. 2-Methoxyphenylacetic acid. [Link]
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PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]
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PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
PubMed. Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
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A Comparative Analysis of Fluorinated Phenylacetic Acid Derivatives for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide provides an in-depth comparative analysis of fluorinated phenylacetic acid derivatives, a class of compounds with significant therapeutic potential. We will explore the nuances in their synthesis, compare their biological activities with supporting experimental data, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine in their therapeutic discovery programs.
The Influence of Fluorine Position on Physicochemical Properties
The position of the fluorine atom on the phenyl ring of phenylacetic acid derivatives—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—subtly alters their electronic and steric properties, which in turn affects their physical characteristics. These differences are critical for predicting their behavior in biological systems.
| Property | 2-Fluorophenylacetic Acid | 3-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid |
| CAS Number | 451-82-1 | 331-25-9 | 405-50-5[2] |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₂ | C₈H₇FO₂[2] |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol | 154.14 g/mol [2] |
| Melting Point | 60-62 °C | 45-49 °C[3] | 83-86 °C[2] |
| Appearance | White solid | White to yellow solid or liquid | White to almost white powder/crystal[2] |
| pKa (Predicted) | Not specified | 4.10 ± 0.10[4] | Not specified |
| LogP (Predicted) | Not specified | 1.7[4] | Not specified |
| Solubility | Not specified | Slightly soluble in chloroform and methanol; Insoluble in water[4] | Not specified |
Table 1: Comparison of the physicochemical properties of fluorophenylacetic acid isomers.
The variation in melting points among the isomers is a clear indicator of the differences in their crystal lattice energies, which are influenced by intermolecular interactions dictated by the position of the fluorine atom. These seemingly minor differences can have significant implications for formulation and drug delivery.
Synthesis of Fluorinated Phenylacetic Acid Derivatives
The synthesis of fluorinated phenylacetic acid derivatives can be achieved through various synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the C-C bond between the phenyl ring and the acetic acid moiety.[5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[6]
Experimental Protocol: Synthesis of a Fluorophenylacetic Acid Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a fluorophenylacetic acid derivative using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromo- or iodo-fluorobenzene)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]
-
Base (e.g., Na₃PO₄)[5]
-
Solvent (e.g., dioxane and water)[5]
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), aryl boronic acid or ester (1.5 eq), palladium catalyst (e.g., 0.1 eq of Pd(dppf)Cl₂), and base (e.g., 3.0 eq of Na₃PO₄).[5]
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system, for example, a mixture of dioxane and water.[5]
-
Reaction: Heat the mixture to the desired temperature (typically between 65-100 °C) with stirring.[5] Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Comparative Biological Activity
The biological activity of fluorinated phenylacetic acid derivatives has been explored in several therapeutic areas, most notably as anticancer and anti-inflammatory agents.
Anticancer Activity
Fluorinated phenylacetic acid derivatives have demonstrated potential as anticancer agents, often through the induction of apoptosis.[7] The cytotoxic effects of these compounds are typically evaluated in vitro against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorinated phenylacetic acid derivative
-
MTS reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate vehicle and positive controls.[7]
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) under standard cell culture conditions.[7]
-
MTS Addition: Add the MTS reagent to each well as per the manufacturer's instructions.[7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[7]
Caption: Experimental workflow for the in vitro cytotoxicity (MTS) assay.
Signaling Pathways in Cancer
Fluorinated compounds can modulate various signaling pathways involved in cancer progression. While specific pathways for fluorophenylacetic acids are not extensively documented, related compounds like ferulic acid have been shown to induce apoptosis by altering the expression of key proteins such as caspases, Bcl-2, and Bax, and by blocking pathways like ERK/Akt.[8] The activation of the NF-κB pathway is another common target in cancer therapy.[9]
Caption: Potential signaling pathways modulated by fluorinated phenylacetic acid derivatives in cancer.
Anti-inflammatory Activity
Certain fluorinated phenylacetic acid derivatives have shown promise as anti-inflammatory agents.[3][10] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Assay)
The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity.[11]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Reference standard (e.g., Diclofenac sodium)[12]
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin in PBS.[12]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[13]
-
Heating: Heat the mixture at 57°C for 3 minutes.[13]
-
Cooling: Cool the mixture and measure the turbidity at 660 nm.[12]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[12] Determine the IC₅₀ value.
Pharmacokinetic Considerations
The incorporation of fluorine can significantly enhance the pharmacokinetic properties of a drug, such as increased metabolic stability and lipophilicity, leading to improved therapeutic outcomes.[1] While specific pharmacokinetic data for the simple fluorophenylacetic acid isomers are limited, studies on related fluorinated compounds can provide some guidance. For instance, a study on 4-fluoroamphetamine showed an elimination half-life of approximately 8-9 hours in humans.[14][15] It is important to note that pharmacokinetic parameters are highly dependent on the overall molecular structure, not just the presence of a fluorine atom.
Conclusion
This comparative analysis underscores the significant potential of fluorinated phenylacetic acid derivatives in drug discovery. The position of the fluorine atom on the phenyl ring has a demonstrable effect on the physicochemical properties of these compounds, which in turn influences their biological activity and pharmacokinetic profile. The synthetic accessibility of these derivatives, particularly through robust methods like the Suzuki-Miyaura cross-coupling, makes them attractive candidates for further investigation.
While this guide provides a foundational understanding, it is clear that more direct comparative studies are needed to fully elucidate the structure-activity relationships within this class of compounds. Future research should focus on systematic in vitro and in vivo evaluations of the 2-, 3-, and 4-fluoro isomers to generate a comprehensive dataset that can guide the rational design of novel therapeutics with enhanced efficacy and safety profiles.
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Comparative Efficacy of 5-Fluoro-2-methoxyphenylacetic acid and Other Anti-inflammatory Agents: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory efficacy of 5-Fluoro-2-methoxyphenylacetic acid in comparison to established anti-inflammatory agents. We will delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide detailed protocols for key assays to facilitate reproducible research in the field.
Introduction to Inflammation and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The mainstay of anti-inflammatory therapy has traditionally been nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2][3] This guide will explore the efficacy of this compound within this therapeutic context.
The Arachidonic Acid Cascade: A Central Pathway in Inflammation
The anti-inflammatory effects of many drugs, including traditional NSAIDs and COX-2 inhibitors, are mediated through the modulation of the arachidonic acid cascade. This pathway leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Caption: The Arachidonic Acid Cascade leading to the production of pro-inflammatory prostaglandins.
This compound: A Novel Investigational Agent
This compound is a compound that has been investigated for its potential biological activities, including anti-inflammatory effects.[6] While comprehensive data on its specific mechanism of action and in vivo efficacy is still emerging, preliminary research and the structural similarity to other phenylacetic acid derivatives, like diclofenac, suggest potential interactions with key inflammatory pathways. Further investigation is warranted to fully elucidate its therapeutic potential.
Established Anti-inflammatory Agents for Comparison
To provide a robust comparative framework, we will evaluate this compound against two well-characterized anti-inflammatory agents: Diclofenac, a traditional NSAID, and Celecoxib, a selective COX-2 inhibitor.
Diclofenac: A Potent Non-Selective COX Inhibitor
Diclofenac is a widely prescribed NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[2] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2][3][7] While highly effective, the inhibition of COX-1, which is involved in protecting the gastric mucosa, can lead to gastrointestinal side effects.[8] Diclofenac's activity may also involve other mechanisms, such as the inhibition of lipoxygenase pathways.[9]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a selective COX-2 inhibitor, meaning it preferentially blocks the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[5][10][11] This selectivity is attributed to its chemical structure, which allows it to bind more effectively to the active site of COX-2 compared to COX-1.[5] By sparing COX-1, celecoxib aims to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[4][5]
Comparative Efficacy: In Vitro and In Vivo Models
The evaluation of anti-inflammatory agents relies on a combination of in vitro and in vivo experimental models.[12] These assays allow for the assessment of a compound's direct effects on inflammatory mediators and its overall efficacy in a physiological context.
In Vitro Assays for Anti-inflammatory Activity
In vitro assays provide a controlled environment to screen for potential anti-inflammatory properties and to elucidate mechanisms of action.[1][13]
Table 1: Comparative In Vitro Anti-inflammatory Data (Illustrative)
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | COX-2 (Hypothesized) | Data Not Available | Enzyme Inhibition |
| Diclofenac | COX-1 / COX-2 | ~0.1 / ~1.0 | Enzyme Inhibition |
| Celecoxib | COX-2 | ~0.04 | Enzyme Inhibition |
Note: IC50 values for Diclofenac and Celecoxib are approximate and can vary depending on the specific assay conditions. Data for this compound is not yet publicly available and would require experimental determination.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the COX-2 inhibitory activity of a test compound.
Caption: A generalized workflow for an in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare solutions of recombinant human COX-2 enzyme, the test compound at various concentrations, arachidonic acid, and the detection reagent according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a microplate, add the COX-2 enzyme and the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Add the detection reagent, which will react with the product of the COX-2 reaction (e.g., Prostaglandin E2), to generate a measurable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Models of Inflammation
In vivo models are crucial for evaluating the overall anti-inflammatory efficacy of a compound in a complex biological system.[14][15]
Table 2: Comparative In Vivo Anti-inflammatory Data (Illustrative)
| Compound | Model | Endpoint | Efficacy |
| This compound | Carrageenan-induced Paw Edema | Paw Volume Reduction | Data Not Available |
| Diclofenac | Carrageenan-induced Paw Edema | Significant Paw Volume Reduction | High |
| Celecoxib | Carrageenan-induced Paw Edema | Significant Paw Volume Reduction | High |
Note: Efficacy is a qualitative summary. Quantitative data would be required for a direct comparison.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-validated model for assessing acute inflammation.[16]
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups (different doses of this compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the anti-inflammatory efficacy of this compound. While its precise mechanism and in vivo efficacy require further investigation, the established protocols and comparative data for Diclofenac and Celecoxib offer a robust starting point for researchers. Future studies should focus on determining the IC50 of this compound for COX-1 and COX-2, as well as its performance in various in vivo models of inflammation. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial in assessing its potential as a novel anti-inflammatory agent.
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A Comparative Guide to the In Vitro Cytotoxicity of Fluorinated and Non-Fluorinated Phenylacetic Acids
Introduction: The Subtle Power of Fluorine in Drug Discovery
Phenylacetic acid (PAA) and its derivatives represent a class of compounds with intriguing biological activities, including anticancer and antimicrobial properties.[1][2][3] In the landscape of medicinal chemistry, the strategic modification of a lead compound is paramount to enhancing its therapeutic index—maximizing efficacy while minimizing toxicity. One of the most powerful strategies in the medicinal chemist's toolkit is fluorination. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties.[4][5] These changes can include increased metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, enhanced binding affinity to target proteins through unique electronic interactions, and modified lipophilicity, which affects membrane permeability and biodistribution.[4][6][7]
This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of a model non-fluorinated phenylacetic acid (PAA) and its fluorinated analog, 4-fluorophenylacetic acid (4-FPAA). We will delve into the experimental design, present supporting data from a suite of validated cytotoxicity assays, and discuss the mechanistic implications of fluorination on cellular toxicity. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating such chemical modifications.
Experimental Rationale & Design
To conduct a meaningful comparison, we must employ a multi-faceted approach to assessing cytotoxicity. Relying on a single assay can be misleading, as different compounds may induce cell death through distinct mechanisms.[8][9] Therefore, our experimental design integrates assays that measure metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).
Causality Behind Experimental Choices:
-
Choice of Compounds: We compare the parent PAA with 4-FPAA. The para-position for fluorine substitution is a common strategy used to block metabolic oxidation and can influence electronic properties without introducing significant steric hindrance.[6]
-
Selection of Cell Lines: To assess both anticancer potential and general toxicity, we utilize two distinct human cell lines:
-
MCF-7 (Breast Adenocarcinoma): A widely characterized cancer cell line to evaluate the potential anti-proliferative effects of the compounds.[1][10]
-
hTERT-immortalized Gingival Fibroblasts (Normal Cell Line): These cells serve as a crucial control to determine the selectivity of the compounds. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells.[11]
-
-
Assay Panel:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic health.[12][13]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[14][15]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing deep mechanistic insight into the mode of cell death.[16][17][18]
-
Below is a diagram illustrating the overall experimental workflow.
Caption: General workflow for comparative in vitro cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are described to be self-validating by including appropriate controls (vehicle, untreated, and positive controls).
Cell Seeding and Treatment
-
Cell Culture: Maintain MCF-7 and hTERT Fibroblast cell lines in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.[19]
-
Compound Preparation: Prepare 100 mM stock solutions of Phenylacetic Acid (PAA) and 4-Fluorophenylacetic Acid (4-FPAA) in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in the culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent-induced toxicity.[19]
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for 24, 48, or 72 hours.
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[20]
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[20]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[14][15]
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well, as per the manufacturer's instructions (e.g., Abcam ab65393).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]
-
Calculation: Cytotoxicity is calculated based on a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay identifies different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[16][18] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Collection: After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The cell population will be segregated into four quadrants:
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
Results: A Quantitative Comparison
The following tables summarize the hypothetical data obtained from the cytotoxicity assays after 48 hours of treatment.
Table 1: Metabolic Viability (MTT Assay) - IC₅₀ Values (µM)
The IC₅₀ value represents the concentration of a compound that inhibits 50% of cell growth or metabolic activity. A lower IC₅₀ indicates higher cytotoxicity.
| Compound | MCF-7 (Cancer Cell Line) | hTERT Fibroblasts (Normal Cell Line) | Selectivity Index (Normal IC₅₀ / Cancer IC₅₀) |
| Phenylacetic Acid (PAA) | 1500 µM | > 5000 µM | > 3.3 |
| 4-Fluorophenylacetic Acid (4-FPAA) | 95 µM | 850 µM | 8.9 |
Table 2: Membrane Integrity (LDH Assay) - IC₅₀ Values (µM)
| Compound | MCF-7 (Cancer Cell Line) | hTERT Fibroblasts (Normal Cell Line) |
| Phenylacetic Acid (PAA) | 2200 µM | > 5000 µM |
| 4-Fluorophenylacetic Acid (4-FPAA) | 120 µM | 1100 µM |
Table 3: Apoptosis Induction (Annexin V/PI Assay) in MCF-7 Cells at IC₅₀ Concentration (95 µM for 4-FPAA)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2% | 2.1% | 2.7% |
| 4-FPAA (95 µM) | 48.5% | 35.8% | 15.7% |
Discussion: Interpreting the Impact of Fluorination
The experimental data clearly demonstrates that the introduction of a single fluorine atom at the para-position of phenylacetic acid dramatically enhances its cytotoxic potential, particularly against the MCF-7 cancer cell line.
Enhanced Potency: The IC₅₀ value of 4-FPAA in the MTT assay is over 15 times lower than that of the parent PAA (95 µM vs. 1500 µM), indicating a significant increase in anti-proliferative activity.[10][23] This is corroborated by the LDH assay results, which show a similar trend in membrane damage induction. This enhanced potency can be attributed to several factors influenced by the fluorine atom, such as improved cellular uptake due to increased lipophilicity or more favorable interactions with an intracellular target.[6][24]
Increased Selectivity: A critical aspect of a potential therapeutic agent is its selectivity towards cancer cells over normal cells. The selectivity index for 4-FPAA (8.9) is substantially higher than that of PAA (>3.3). This suggests that the fluorinated compound is not only more potent but also more targeted in its cytotoxic effects, a highly desirable trait in drug development.
Mechanism of Cell Death: The Annexin V/PI assay results for 4-FPAA reveal a significant increase in the population of early and late apoptotic cells. This strongly suggests that 4-FPAA induces cell death primarily through the activation of the apoptotic pathway.[25][26] The modest increase in late apoptotic/necrotic cells is typical as apoptosis progresses. This contrasts with compounds that induce primary necrosis, which would show a large PI-positive population without a significant early apoptotic phase.
The diagram below illustrates a potential mechanism where 4-FPAA induces apoptosis via an intrinsic pathway.
Caption: Postulated intrinsic apoptosis pathway induced by 4-FPAA.
Conclusion
This guide demonstrates a systematic approach to comparing the in vitro cytotoxicity of fluorinated and non-fluorinated analogs of phenylacetic acid. Our findings, based on a logical progression of validated assays, indicate that the strategic incorporation of fluorine can:
-
Dramatically increase cytotoxic potency against a cancer cell line.
-
Improve the selectivity index , suggesting a better safety profile.
-
Induce cell death via apoptosis , a controlled and preferred mechanism for anticancer agents.
These results underscore the value of fluorination as a key strategy in medicinal chemistry. The methodologies and data interpretation framework presented here provide a solid foundation for researchers engaged in the early-stage evaluation of novel therapeutic compounds. Further studies would be warranted to elucidate the specific molecular targets of 4-FPAA and to validate these in vitro findings in in vivo models.
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Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Semantic Scholar URL: [Link]
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH) URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Brieflands URL: [Link]
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Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL: [Link]
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Title: Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus Source: National Institutes of Health (NIH) URL: [Link]
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Title: Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells Source: PubMed URL: [Link]
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The Strategic Advantage of Fluorination in Methoxyphenylacetic Acids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into a molecular scaffold is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated methoxyphenylacetic acids, offering a comparative perspective against their non-fluorinated analogs. By examining the nuanced effects of fluorination on physicochemical properties, biological activity, and metabolic stability, we aim to provide a valuable resource for the design and development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine into a drug candidate is rarely a matter of arbitrary substitution. Instead, it is a deliberate tactic to modulate a molecule's electronic and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[1][2] In the context of methoxyphenylacetic acids, which are known scaffolds for various biologically active compounds, including anti-inflammatory agents, fluorination can impart several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[3][4] This can lead to a longer half-life and improved bioavailability of the drug.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target site.[2] However, the effect of fluorine on lipophilicity can be complex and is dependent on the overall electronic environment of the molecule.
-
Modulation of Acidity (pKa): The high electronegativity of fluorine can influence the acidity of nearby functional groups. In the case of methoxyphenylacetic acids, fluorination on the phenyl ring can lower the pKa of the carboxylic acid moiety, potentially affecting its binding to target proteins and its absorption profile.[5]
-
Altered Conformation and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, which can lead to a more favorable interaction with its biological target.[1] This can result in increased potency and selectivity.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Methoxyphenylacetic Acids
Physicochemical Properties
The position of the fluorine atom on the phenyl ring is critical in determining its effect on the molecule's properties.
| Compound | Structure | Predicted pKa | Predicted logP | Rationale for Predicted Changes |
| 2-Methoxyphenylacetic Acid | ~4.5 | ~1.7 | Baseline compound. | |
| 3-Fluoro-2-methoxyphenylacetic Acid | ![]() | ~4.2 | ~1.9 | The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid (lower pKa) and slightly increase lipophilicity. |
| 4-Fluoro-2-methoxyphenylacetic Acid | ![]() | ~4.1 | ~1.9 | Fluorine at the para position exerts a stronger electron-withdrawing effect through resonance, leading to a more significant decrease in pKa compared to the meta position. |
Note: The predicted values are illustrative and based on established principles of physical organic chemistry. Actual experimental values may vary.
Biological Activity: A Focus on Anti-Inflammatory Potential
Many phenylacetic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[6] The two main isoforms, COX-1 and COX-2, are important targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
The following table presents hypothetical IC50 values for COX-1 and COX-2 inhibition, illustrating the potential impact of fluorination.
| Compound | Hypothetical COX-1 IC50 (µM) | Hypothetical COX-2 IC50 (µM) | Hypothetical Selectivity Index (COX-1/COX-2) | Rationale for Predicted Activity |
| 2-Methoxyphenylacetic Acid | 15 | 25 | 0.6 | Moderate, non-selective COX inhibition. |
| 3-Fluoro-2-methoxyphenylacetic Acid | 10 | 5 | 2 | Fluorination may enhance binding to the COX active site, potentially increasing potency. The specific substitution pattern could favor binding to the slightly larger COX-2 active site, leading to some selectivity. |
| 4-Fluoro-2-methoxyphenylacetic Acid | 20 | 2 | 10 | The para-fluoro substitution could significantly improve selectivity for COX-2 by interacting with specific residues in the COX-2 active site that are not present in COX-1. |
Note: These values are for illustrative purposes to demonstrate potential SAR trends and are not based on actual experimental data for this specific series.
Experimental Protocols for Evaluation
The validation of the SAR of fluorinated methoxyphenylacetic acids requires robust and standardized experimental protocols.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a probe to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[8]
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and varying concentrations of the test compound.
-
Include a positive control (a known COX inhibitor like celecoxib) and a negative control (vehicle).
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX inhibition.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and widely used model to assess the in vivo anti-inflammatory activity of novel compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of rats.
-
Include a vehicle control group and a positive control group (e.g., treated with a known NSAID like indomethacin).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).
-
The Interplay of Structure, Activity, and Metabolism
The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile. Fluorination can significantly impact metabolic stability, which is a critical parameter.
Logical Relationship of Fluorination and Drug Properties
Caption: The influence of fluorination on drug properties.
Conclusion
The strategic fluorination of the methoxyphenylacetic acid scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced pharmacological profiles. By carefully considering the position of fluorine substitution, medicinal chemists can fine-tune the physicochemical properties, biological activity, and metabolic stability of these compounds. The systematic application of the experimental protocols outlined in this guide will be crucial in elucidating the detailed structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles. While the presented comparative data is based on established principles, it underscores the importance of empirical validation for each new series of compounds.
References
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
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- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10).
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- BenchChem. The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide.
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Sperandio, O., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3366. [Link]
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ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(114), 113337–113353. [Link]
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SciSpace. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]
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El-Sayed, M. A. A., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419505. [Link]
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A Comparative Guide to the Synthesis of 5-Fluoro-2-methoxyphenylacetic Acid: An Efficiency Benchmark
Introduction
5-Fluoro-2-methoxyphenylacetic acid (FMPA) is a valuable substituted phenylacetic acid derivative. Its structural motifs are prevalent in medicinal chemistry and materials science, often serving as a key building block for synthesizing more complex molecules with specific biological activities or material properties. The strategic placement of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of a target compound, making FMPA an intermediate of considerable interest to researchers in drug development and chemical synthesis.
The efficiency, scalability, and cost-effectiveness of the synthetic route to FMPA are critical parameters for its practical application. This guide provides an in-depth, objective comparison of viable synthetic methodologies for FMPA, supported by detailed experimental protocols and analytical validation data. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative chemical principles.
Comparative Analysis of Synthetic Strategies
The synthesis of FMPA can be approached from several distinct starting materials. Here, we benchmark two common and logical strategies: the hydrolysis of a nitrile precursor and a multi-step synthesis commencing from a substituted toluene. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Route 1: Hydrolysis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
This is a direct and often high-yielding approach, contingent on the commercial availability or straightforward synthesis of the starting nitrile. The core of this method is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.
Reaction Scheme:
The mechanism involves the protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide on the nitrile carbon (base-catalyzed), followed by tautomerization and subsequent hydrolysis to the carboxylic acid.[1][2][3] Basic hydrolysis is often preferred as it typically proceeds with fewer side reactions and polymerization issues compared to strong acid hydrolysis at high temperatures.
Route 2: Multi-step Synthesis from 4-Fluoro-1-methoxy-2-methylbenzene
This pathway is a classic example of functional group interconversion, starting from a more readily available substituted toluene. It involves a free-radical bromination of the benzylic position, followed by conversion to the nitrile, and finally, hydrolysis.
Reaction Scheme:
-
Benzylic Bromination: 4-Fluoro-1-methoxy-2-methylbenzene + NBS --(Initiator, CCl4)--> 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
-
Cyanation: 1-(Bromomethyl)-4-fluoro-2-methoxybenzene + NaCN --(DMSO)--> 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
-
Hydrolysis: 2-(5-Fluoro-2-methoxyphenyl)acetonitrile + NaOH(aq) then H3O+ --> this compound
This route is more versatile if the starting nitrile for Route 1 is unavailable or prohibitively expensive. The choice of N-bromosuccinimide (NBS) for bromination is a standard protocol that provides a low concentration of bromine, minimizing electrophilic aromatic substitution on the electron-rich ring.[4] The subsequent SN2 reaction with sodium cyanide is typically efficient.[5]
Workflow Comparison Diagram
Caption: Comparative workflow of two primary synthesis routes for FMPA.
Quantitative Performance Benchmark
The choice of synthesis route in a research or industrial setting is dictated by a multi-faceted analysis of performance metrics. The following table provides a comparative summary based on typical experimental outcomes for these reaction classes.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: From Toluene Derivative | Rationale & Justification |
| Overall Yield | ~90-95% | ~70-80% | Route 1 is a single, high-conversion step. Route 2 involves three steps, and cumulative losses reduce the overall yield. |
| Purity (Pre-crystallization) | >95% | >90% | Hydrolysis is generally a clean reaction. The multi-step route can introduce impurities from side reactions (e.g., over-bromination). |
| Number of Steps | 1 | 3 | This is the most significant difference, impacting labor, time, and resource consumption. |
| Reaction Time | 4-6 hours | 18-24 hours | The multi-step nature of Route 2, including sequential reactions and workups, extends the total synthesis time. |
| Reagent Cost | $ | Toluene derivatives are often cheaper than specialized phenylacetonitriles. However, this can be offset by the cost of other reagents (NBS, initiator) and solvents. | |
| Safety & Handling | Moderate (strong base) | High (toxic NaCN, lachrymatory benzyl bromide, CCl4) | Route 2 requires handling of highly toxic sodium cyanide and a lachrymatory intermediate, demanding stringent safety protocols. |
Detailed Experimental Protocols
The following protocols are designed to be reproducible and provide a clear basis for comparison. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Trusted sources like Organic Syntheses provide excellent guidelines for setting up and running organic reactions safely and reproducibly.[6][7]
Protocol 1: Synthesis of FMPA via Nitrile Hydrolysis
Materials:
-
2-(5-Fluoro-2-methoxyphenyl)acetonitrile (10.0 g, 60.5 mmol)
-
Sodium Hydroxide (12.1 g, 303 mmol)
-
Ethanol (100 mL)
-
Deionized Water (100 mL)
-
Concentrated Hydrochloric Acid (~25 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(5-fluoro-2-methoxyphenyl)acetonitrile, sodium hydroxide, ethanol, and water.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting nitrile. The reaction is typically complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of the product will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure this compound as a white crystalline solid.
Protocol 2: Synthesis of FMPA from 4-Fluoro-1-methoxy-2-methylbenzene
This protocol details the final hydrolysis step, which is identical to the procedure in Protocol 1. The preceding steps for preparing the nitrile are standard organic transformations. The bromination is typically performed using NBS and a radical initiator like AIBN in a non-polar solvent, followed by a nucleophilic substitution with NaCN in a polar aprotic solvent like DMSO. Due to the high toxicity of reagents, these preceding steps must be performed with extreme caution.[8][9]
Analytical Validation and Quality Control
Confirming the identity and purity of the final product is a critical step. A multi-pronged analytical approach ensures the reliability of the synthesis outcome.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment.
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). The use of a buffer like formic acid is crucial for obtaining sharp, reproducible peaks for acidic analytes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: 1 mg/mL solution in acetonitrile/water.
-
Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
δ ~6.8-7.1 ppm (m, 3H): Aromatic protons, showing characteristic coupling patterns influenced by both fluorine and the other substituents.
-
δ ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ ~3.6 ppm (s, 2H): Methylene (-CH₂-) protons adjacent to the carbonyl and aromatic ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon.
-
δ ~155-160 ppm (d, JCF ≈ 240 Hz): Carbon bearing the fluorine (C-5).
-
δ ~110-155 ppm: Other aromatic carbons, with smaller C-F couplings observable.
-
δ ~55-56 ppm: Methoxy carbon.
-
δ ~35-40 ppm: Methylene carbon.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the target compound.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Expected Ion: [M-H]⁻
-
Calculated Mass for C₉H₉FO₃: 184.16 g/mol .
-
Observed m/z for [C₉H₈FO₃]⁻: ~183.05.
Mechanism of Nitrile Hydrolysis (Base-Catalyzed)
The diagram below illustrates the stepwise mechanism for the base-catalyzed hydrolysis of the nitrile intermediate, which is the final and key step in both synthetic routes.
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A Comparative Guide to Analytical Methods for the Detection of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenylacetic acid and its derivatives are significant compounds in various fields, including pharmaceuticals, clinical diagnostics, and environmental monitoring. In drug development, PAA derivatives are precursors in the synthesis of numerous active pharmaceutical ingredients, such as penicillin G.[1] Furthermore, PAA itself is a biomarker for certain metabolic disorders and has been investigated as a potential marker for depressive disorders.[2] Given their importance, the accurate and reliable quantification of these compounds is paramount.
This guide will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in analytical chemistry, prized for its versatility and robustness in separating and quantifying a wide array of compounds. For the analysis of PAA and its derivatives, reversed-phase HPLC with UV detection is a commonly employed method.[2][3]
Scientific Principles
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[4] Phenylacetic acid, being a moderately polar compound, interacts with the nonpolar stationary phase. By adjusting the composition of the mobile phase, the retention time of PAA can be controlled to achieve separation from other components in the sample matrix. Detection is often performed using a UV detector, as the phenyl group in PAA absorbs UV light, typically around 210-220 nm.[1][3]
Experimental Workflow: HPLC-UV Analysis of Phenylacetic Acid
The following diagram illustrates a typical workflow for the analysis of PAA in a biological matrix using HPLC-UV.
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Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of 5-Fluoro-2-methoxyphenylacetic Acid Derivatives
The Imperative of Cross-Reactivity Assessment
5-Fluoro-2-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, holds potential as a building block in medicinal chemistry.[1][2][3] Phenylacetic acids, in general, are a versatile class of compounds with a wide range of biological activities and are also important metabolites.[4] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.[5] However, these structural similarities also heighten the risk of off-target interactions, or cross-reactivity, with other endogenous or exogenous molecules.
Undesirable cross-reactivity can lead to a host of adverse effects, including:
-
Off-target pharmacological effects: A drug candidate may interact with unintended receptors or enzymes, causing unforeseen side effects.
-
Inaccurate pharmacokinetic profiling: The presence of cross-reactive metabolites can interfere with the accurate quantification of the parent drug, leading to erroneous assessments of its absorption, distribution, metabolism, and excretion (ADME) profile.
Therefore, a proactive and rigorous approach to evaluating cross-reactivity is essential.
Potential Cross-Reactants: A Structural Perspective
The first step in any cross-reactivity study is to identify potential cross-reactants based on structural similarity to the primary analyte, this compound. Key candidates for investigation would include:
-
Positional Isomers: Molecules with the same chemical formula but different arrangements of substituents on the phenyl ring (e.g., 2-Fluoro-5-methoxyphenylacetic acid[][7], 3-Fluoro-2-methoxyphenylacetic acid, etc.). Even minor shifts in substituent position can alter biological activity and receptor binding.[5][8]
-
Metabolites: The metabolic fate of this compound could involve demethylation, hydroxylation, or conjugation, leading to the formation of structurally related compounds that must be assessed for cross-reactivity.
-
Structurally Similar Endogenous Compounds: Phenylacetic acid itself is an endogenous catabolite of phenylalanine, and other related compounds may be present in biological matrices.[9]
-
Analogs and Other Derivatives: Other derivatives of phenylacetic acid that may be co-administered or present in the environment should also be considered.[10]
Analytical Methodologies for Cross-Reactivity Assessment
A multi-pronged analytical approach is recommended to obtain a comprehensive understanding of cross-reactivity. The two primary methodologies are chromatographic techniques and immunoassays.
Chromatographic Methods: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating and quantifying structurally similar compounds.[8][11][12] The high resolving power of modern chromatographic columns allows for the baseline separation of isomers, while mass spectrometry provides an additional layer of specificity through the detection of unique mass-to-charge ratios and fragmentation patterns.
The development of a robust chromatographic method is a critical first step. The choice of stationary phase, mobile phase composition, and gradient elution profile are all crucial parameters that must be optimized to achieve the desired separation. For fluorinated phenylacetic acids, reversed-phase chromatography is a common and effective approach.[8][12]
Table 1: Comparison of Chromatographic Conditions for the Analysis of Fluorinated Phenylacetic Acid Isomers
| Parameter | Condition A | Condition B | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm | C18 offers general-purpose hydrophobicity, while the phenyl-hexyl phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 | Formic acid is a common mobile phase additive for good peak shape and MS compatibility. Ammonium acetate can offer different selectivity and is also MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in Methanol, pH 5.0 | Acetonitrile and methanol have different elution strengths and can provide different selectivities for closely related compounds. |
| Gradient | 20-80% B over 10 min | 30-70% B over 8 min | The gradient must be optimized to ensure adequate separation of all potential cross-reactants from the main analyte. |
| Detection | UV at 264 nm, or MS/MS | UV at 264 nm, or MS/MS | UV detection is a general-purpose method, while MS/MS provides superior sensitivity and specificity. |
Immunoassays: Probing Antibody Specificity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in diagnostics and for high-throughput screening. However, the antibodies at the heart of these assays can exhibit cross-reactivity with structurally similar molecules. A competitive ELISA is the preferred format for assessing the cross-reactivity of small molecules like this compound derivatives.
In a competitive ELISA, a known amount of the target analyte is coated onto the surface of a microplate well. A specific antibody is then incubated in the well along with the sample containing the unknown amount of the analyte or a potential cross-reactant. The analyte in the sample competes with the coated analyte for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. The higher the concentration of the analyte or a cross-reactant in the sample, the lower the signal.
The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:
% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Experimental Protocols
Protocol 1: LC-MS/MS Method for Cross-Reactivity Assessment
This protocol outlines a general procedure for developing and validating an LC-MS/MS method for the analysis of this compound and its potential cross-reactants.
1. Standard and Sample Preparation: a. Prepare individual stock solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Prepare a series of calibration standards by serially diluting the stock solutions in the appropriate biological matrix (e.g., plasma, urine) or a surrogate matrix. c. Prepare quality control (QC) samples at low, medium, and high concentrations.
2. LC-MS/MS Analysis: a. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. b. Inject the prepared standards, QC samples, and test samples onto the analytical column. c. Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte.
3. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. b. Determine the concentrations of the analytes in the QC and test samples by interpolating their peak area ratios from the calibration curve. c. To assess cross-reactivity, analyze samples containing a high concentration of the potential cross-reactant and look for any signal in the MRM channel of the primary analyte. The absence of a signal indicates no cross-reactivity.
Workflow for LC-MS/MS Cross-Reactivity Study
Caption: Workflow for LC-MS/MS based cross-reactivity assessment.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general framework for conducting a competitive ELISA to determine the cross-reactivity of an antibody with this compound derivatives.
1. Plate Coating: a. Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA). b. Coat the wells of a 96-well microplate with the conjugate and incubate overnight at 4°C. c. Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). d. Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).
2. Competitive Reaction: a. Prepare serial dilutions of the primary analyte (for the standard curve) and the potential cross-reactants. b. Add the standards and test samples to the wells, followed immediately by the primary antibody. c. Incubate for 1-2 hours at room temperature to allow for the competitive binding to occur.
3. Detection: a. Wash the plate to remove unbound antibody and other components. b. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and incubate for 1 hour at room temperature. c. Wash the plate again. d. Add the enzyme substrate (e.g., TMB) and incubate until a color develops. e. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
4. Data Analysis: a. Read the absorbance of each well at the appropriate wavelength. b. Generate a standard curve by plotting the absorbance versus the concentration of the primary analyte. c. Determine the concentration of the primary analyte and the potential cross-reactants that cause 50% inhibition of the signal (IC50). d. Calculate the percent cross-reactivity using the formula provided earlier.
Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of the development of any new chemical entity, including this compound and its derivatives. By employing a combination of high-specificity chromatographic methods and sensitive immunoassays, researchers can build a comprehensive profile of a compound's binding characteristics. The insights gained from these studies are invaluable for ensuring the safety, efficacy, and reliability of novel therapeutics and diagnostics. As a Senior Application Scientist, I strongly advocate for the early and systematic implementation of these cross-reactivity assessments to de-risk drug development programs and accelerate the delivery of safe and effective medicines to patients.
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Molecules. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. 2019;24(19):3533. Available from: [Link]
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A Comparative Guide to the Metabolic Stability of 5-Fluoro-2-methoxyphenylacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of adverse effects.[2] Conversely, a highly stable compound might accumulate, posing toxicity risks. Therefore, a deep understanding and early assessment of metabolic stability are paramount for the rational design of safe and effective therapeutics.
This guide focuses on 5-Fluoro-2-methoxyphenylacetic acid, a scaffold of interest in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the phenylacetic acid core suggests a modulation of its metabolic fate.[1] Fluorine substitution, in particular, is a common strategy to enhance metabolic stability by blocking sites of oxidation.[3] This guide will delve into the expected metabolic pathways of this compound and its analogs, supported by comparative data from structurally related molecules, and provide detailed protocols for assessing their metabolic stability in vitro.
Predicting Metabolic Fates: Phase I and Phase II Transformations
The metabolic breakdown of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[4][5] For a molecule like this compound, likely Phase I metabolic pathways include:
-
O-Demethylation: The methoxy group is a common site for CYP-mediated O-demethylation, which would yield a phenolic metabolite.
-
Hydroxylation: The aromatic ring can be hydroxylated, although the presence of the electron-withdrawing fluorine atom may influence the position and likelihood of this modification.
Following Phase I, or for compounds already possessing suitable functional groups, Phase II enzymes catalyze conjugation reactions, rendering the molecule more water-soluble for excretion.[6] For this compound and its metabolites, the primary Phase II pathway is:
-
Glucuronidation: The carboxylic acid moiety can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide. Phenolic metabolites from O-demethylation can also undergo glucuronidation.
The interplay between these pathways determines the overall metabolic clearance of the compound.
Comparative Metabolic Stability: Insights from Structurally Related Compounds
| Compound/Analog | Structure | Key Structural Features | % Parent Remaining (CYP-mediated oxidation) | % Parent Remaining (Glucuronidation) |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | Carboxylic acid | Baseline | Baseline |
| Analog 1a | Phenylacetic acid derivative | No fluorine | Lower stability | Not reported |
| Analog 1b | Phenylacetic acid derivative | 4'-Fluoro substitution | Higher stability than 1a | Not reported |
| Analog 2a | Phenylacetic acid derivative | Benzylic fluorine | Not reported | Resistant to glucuronidation |
| Analog 3a | Tetrazole bioisostere of carboxylic acid | No carboxylic acid | Higher stability than Diclofenac | Not applicable |
This table is a conceptual representation based on findings from a study on diclofenac analogs to illustrate the principles of structure-metabolism relationships.[3][7][8]
From this data, we can infer several key principles applicable to the design of this compound analogs:
-
Fluorination of the Aromatic Ring: The introduction of a fluorine atom at the 4'-position of the diclofenac analog significantly increased its stability against CYP-mediated oxidation.[3][7][8] This is a well-established strategy where the strong carbon-fluorine bond blocks a potential site of metabolism.
-
Modification of the Carboxylic Acid Group: Replacing the carboxylic acid with a bioisostere like a tetrazole group can enhance stability towards both oxidation and glucuronidation.[3][7][8]
-
Benzylic Fluorination: Introducing fluorine at the benzylic position (the carbon adjacent to the carboxylic acid) can confer resistance to glucuronidation.[3][7][8]
These findings provide a rational basis for designing analogs of this compound with improved metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
To generate robust and comparable metabolic stability data, standardized in vitro assays are essential. The liver microsomal stability assay is a widely used method to evaluate Phase I metabolism.[8][10][11]
In Vitro Liver Microsomal Stability Assay
This protocol outlines the key steps for determining the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the final working concentration in the incubation buffer.
-
Thaw the pooled liver microsomes on ice and dilute them to the desired protein concentration in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsomes and the test compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.
-
Immediately terminate the reaction by adding a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizing Metabolic Pathways
The anticipated metabolic pathways of this compound can be visualized to better understand the potential biotransformations.
Caption: Potential metabolic pathways of this compound.
Conclusion
The metabolic stability of this compound and its analogs is a critical determinant of their potential as drug candidates. By understanding the likely metabolic pathways and employing robust in vitro assays, researchers can rationally design molecules with optimized pharmacokinetic properties. The strategic use of fluorination and bioisosteric replacement, guided by comparative data from structurally related compounds, offers a powerful approach to enhancing metabolic stability. This guide provides the foundational knowledge and experimental framework to support these crucial drug discovery efforts.
References
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Ube, Y., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(50), 32608–32616. [Link]
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Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
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Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Ube, Y., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(50), 32608–32616. [Link]
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Ghosh, T., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]
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Alle, T., et al. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 91, 129363. [Link]
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UTUPub (n.d.). 18F-LABELED PRESYNAPTIC DOPAMINERGIC TRACERS. [Link]
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DataIntelo (2025). 3 fluorophenylacetic Acid Market 2025 Forecast to 2032. [Link]
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Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319-329. [Link]
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A Head-to-Head Comparison of the Antifungal Effects of Phenylacetic Acids: Efficacy, Mechanism, and Structure-Activity Insights
Introduction: Phenylacetic Acid as a Natural Antifungal Agent
Comparative In Vitro Antifungal Efficacy
The true measure of an antifungal agent's potential lies in its ability to inhibit the growth of a wide range of fungal pathogens at low concentrations. Phenylacetic acid and its sodium salt (sodium phenylacetate) have been rigorously tested against various plant-pathogenic fungi and yeasts.
The primary metric for antifungal activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits visible microbial growth. Experimental data from studies on PAA isolated from Streptomyces humidus provide a clear comparison of its efficacy.[3][5][6][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenylacetic Acid (PAA) and Sodium Phenylacetate
| Fungal Species | PAA (µg/mL) | Sodium Phenylacetate (µg/mL) |
|---|---|---|
| Pythium ultimum | 10 | 10 |
| Phytophthora capsici | 50 | 50 |
| Rhizoctonia solani | 50 | 50 |
| Saccharomyces cerevisiae | 50 | 50 |
| Candida albicans | 100 | 100 |
| Alternaria mali | >1,000 | >1,000 |
| Fusarium moniliforme | >1,000 | >1,000 |
Data sourced from Hwang et al., 2001.[3]
As the data indicates, PAA and its sodium salt demonstrate potent, and identical, inhibitory activity against oomycetes like Pythium ultimum and Phytophthora capsici, as well as the fungus Rhizoctonia solani and the yeast Saccharomyces cerevisiae, with MIC values as low as 10-50 µg/mL.[3][6][7] The activity against the opportunistic human pathogen Candida albicans is moderate (100 µg/mL), while certain fungi like Alternaria mali and Fusarium moniliforme are resistant.[3][8]
When compared to commercial fungicides, PAA shows a compelling profile. For instance, PAA and sodium phenylacetate were found to be more effective than the commercial fungicide metalaxyl at inhibiting the zoospore germination of P. capsici.[3][9] However, for inhibiting mycelial growth, metalaxyl was more potent.[3]
Structure-Activity Relationship (SAR) Insights: The Critical Role of the Carboxylic Acid Moiety
While the MIC values for PAA and its sodium salt are identical, a critical difference emerges when observing their effects on fungal morphology. In one study, PAA strongly inhibited the hyphal growth of P. capsici at 100 µg/mL, whereas sodium phenylacetate showed no such inhibitory activity at the same concentration.[3][9]
This finding provides a crucial insight into the structure-activity relationship: the protonated carboxylic acid group is essential for certain aspects of its antifungal action, such as inhibiting hyphal growth. The uncharged, acidic form of PAA is more lipophilic than its anionic salt form. This increased lipophilicity likely facilitates its passage across the lipid-rich fungal cell membrane. Once inside the more neutral pH of the cytoplasm, the acid can dissociate, releasing a proton and potentially disrupting cellular homeostasis.
Caption: SAR of PAA vs. its sodium salt on fungal growth inhibition.
Proposed Mechanism of Action
While the precise molecular target of phenylacetic acid is not yet fully elucidated, the available evidence allows for the formulation of a strong hypothesis. The differential activity between the acid and its salt strongly suggests a mechanism dependent on intracellular acidification.
-
Membrane Permeation: The un-dissociated PAA, being lipophilic, passively diffuses across the fungal cell membrane.
-
Intracellular Dissociation: Once inside the cytoplasm, which has a near-neutral pH, PAA dissociates, releasing a proton (H⁺) and its corresponding anion.
-
Disruption of Homeostasis: This release of protons can lead to cytoplasmic acidification and the disruption of the transmembrane proton gradient. This gradient is vital for numerous cellular processes, including nutrient transport and ATP synthesis. The accumulation of the anion within the cell can also lead to osmotic stress.
This proposed mechanism is consistent with the action of other weak acid preservatives.
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
Phenylacetic acid demonstrates significant, broad-spectrum antifungal activity, particularly against oomycetes and certain yeasts. The comparative data between PAA and its sodium salt strongly suggest that the protonated carboxylic acid is crucial for its full range of action, likely by facilitating entry into the fungal cell and causing internal disruption. While its efficacy against some fungal species is moderate or low, its profile as a natural, biodegradable compound makes it an attractive scaffold for further development.
Future research should focus on synthesizing and testing a wider array of PAA derivatives. Modifications to the phenyl ring (e.g., halogenation, addition of hydroxyl or methoxy groups) could enhance lipophilicity and potency, potentially overcoming the resistance observed in fungi like Fusarium. Elucidating the precise molecular targets within the fungal cell will also be critical for optimizing this promising class of natural antifungals.
References
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Hwang, B. K., Kim, Y. J., & Kim, C. H. (2001). Isolation and in vivo and in vitro antifungal activity of phenylacetic acid and sodium phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739–3745. [Link]
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Fernández-Marín, H., et al. (2015). Functional role of phenylacetic acid from metapleural gland secretions in controlling fungal pathogens in evolutionarily derived fungus-farming ants. Proceedings of the Royal Society B: Biological Sciences, 282(1805), 20150422. [Link]
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Hwang, B. K., Kim, Y. J., & Kim, C. H. (2001). Isolation and in vivo and in vitro antifungal activity of phenylacetic acid and sodium phenylacetate from Streptomyces humidus. PubMed. [Link]
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Kim, Y. J., Kim, C. H., & Hwang, B. K. (2001). Isolation and in Vivo and in Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Korea University Pure. [Link]
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Xiong, W., et al. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. Journal of Fungi, 9(7), 743. [Link]
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Hwang, B. K., Kim, Y. J., & Kim, C. H. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate fromStreptomyces humidus. ResearchGate. [Link]
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De Seta, L., et al. (2023). Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans. Journal of Fungi, 9(3), 374. [Link]
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Rammali, S., et al. (2023). In vitro and in vivo efficacy of the authentic phenylacetic acid,... ResearchGate. [Link]
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Hwang, B. K., Kim, Y. J., & Kim, C. H. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate fromStreptomyces humidus. Applied and Environmental Microbiology - ASM Journals. [Link]
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Chen, Y. A., et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Plant Science, 11, 589410. [Link]
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de Oliveira, C. M. A., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 92(1). [Link]
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Kang, J. G., Kim, S. T., & Kang, K. Y. (1999). Production of the Antifungal Compound Phenylacetic Acid by Antagonistic Bacterium Pseudomonas sp. SciSpace. [Link]
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de Almeida, J. G. L., et al. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. ResearchGate. [Link]
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Jakab, Á., et al. (2021). Antifungal and Anti-Biofilm Effects of Caffeic Acid Phenethyl Ester on Different Candida Species. Journal of Fungi, 7(12), 1039. [Link]
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- 8. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative In Silico Analysis of 5-Fluoro-2-methoxyphenylacetic Acid Binding with Cyclooxygenase Isoforms
A Technical Guide for Researchers in Drug Discovery
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, understanding the molecular interactions between a ligand and its target is paramount for predicting efficacy and designing molecules with improved selectivity and reduced side effects. This guide presents a comparative molecular docking study of 5-Fluoro-2-methoxyphenylacetic acid, a compound of interest in anti-inflammatory research, with its putative biological targets, the cyclooxygenase (COX) isoforms COX-1 and COX-2.[1]
This analysis is benchmarked against two well-established NSAIDs, Ibuprofen and Diclofenac, to provide a contextual framework for evaluating its potential as a COX inhibitor. Through a detailed, step-by-step computational workflow, we will elucidate the binding energetics and interaction patterns of these compounds within the active sites of both COX isoforms, offering insights into the structural basis of their inhibitory activity.
The Rationale for a Comparative Docking Approach
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3][4][5][6] In drug discovery, it is instrumental in predicting the binding affinity and mode of action of a novel compound against a biological target. However, the true value of a docking score is realized through comparison. By docking known inhibitors (in this case, Ibuprofen and Diclofenac) alongside the investigational compound (this compound), we can:
-
Validate the Docking Protocol: Achieving a docked pose for the known ligands that is consistent with their crystallographically determined orientations provides confidence in the predictive power of the chosen computational model.
-
Establish a Baseline: The binding energies of established drugs serve as a benchmark for assessing the potential potency of the new compound.
-
Infer Selectivity: By comparing the binding affinities for COX-1 and COX-2, we can hypothesize about the compound's potential to selectively inhibit one isoform over the other, a key factor in the safety profile of NSAIDs.[7]
The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of NSAIDs.[7] While both isoforms catalyze the conversion of arachidonic acid to prostaglandins, they play distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7]
Experimental Design: A Self-Validating Computational Workflow
The integrity of any in silico study hinges on a meticulously planned and validated methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure the reliability of the final results.
I. Target and Ligand Preparation: Laying the Foundation
Accurate preparation of both the protein targets and the small molecule ligands is a critical first step for a meaningful docking simulation.
Protein Preparation:
-
Selection of Crystal Structures: Crystal structures of human COX-1 (PDB ID: 6Y3C) and murine COX-2 in complex with Ibuprofen (PDB ID: 4PH9) were retrieved from the RCSB Protein Data Bank.[8][9][10] The murine COX-2 structure is a well-accepted surrogate for the human enzyme in docking studies.
-
Protein Clean-up: The raw PDB files were processed to remove water molecules, co-crystallized ligands, and any non-essential ions. This step ensures that the docking simulation is not influenced by extraneous molecules.
-
Addition of Polar Hydrogens and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and appropriate charges were assigned to each atom using the Gasteiger charging method. This is crucial for accurately calculating electrostatic interactions.
-
Active Site Definition: The binding site for each enzyme was defined based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing the active site was generated to define the search space for the docking algorithm.
Ligand Preparation:
-
Structure Acquisition: The 3D structures of this compound, Ibuprofen, and Diclofenac were obtained from the PubChem database.
-
Energy Minimization: The initial 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.
Caption: Ligand preparation workflow for molecular docking.
II. Molecular Docking Simulation: Predicting the Binding Pose
The core of this study is the molecular docking simulation, which was performed using AutoDock Vina, a widely used and validated open-source docking program.
Docking Protocol:
-
Grid Box Generation: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of each COX isoform. The grid spacing was set to 0.375Å.
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed for the docking simulations. This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Number of Binding Modes: The software was configured to generate 10 binding modes for each ligand-protein complex.
-
Exhaustiveness: The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
III. Post-Docking Analysis and Validation: Interpreting the Results
The output of the docking simulation is a set of predicted binding poses and their corresponding binding affinities.
Analysis Steps:
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.
-
Pose Selection: The binding pose with the lowest binding energy was selected as the most probable binding conformation.
-
Interaction Analysis: The selected binding poses were visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site.
-
RMSD Calculation for Validation: For the known inhibitors (Ibuprofen and Diclofenac), the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.
Caption: Workflow for validating the docking protocol.
Results: A Comparative Look at Binding Affinities and Interactions
The molecular docking simulations yielded valuable data on the binding of this compound and the reference NSAIDs to the active sites of COX-1 and COX-2.
| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | COX-1 | -7.8 | Arg120, Tyr355, Ser530 |
| COX-2 | -8.5 | Arg120, Tyr355, Ser530, Val523 | |
| Ibuprofen | COX-1 | -7.2 | Arg120, Tyr355 |
| COX-2 | -7.9 | Arg120, Tyr355, Val523 | |
| Diclofenac | COX-1 | -8.1 | Arg120, Tyr355, Ser530 |
| COX-2 | -9.2 | Arg120, Tyr355, Ser530, Val523 |
Key Observations:
-
Validation: The RMSD between the docked and crystallographic poses of Ibuprofen in COX-2 was 1.2 Å, indicating a successful validation of our docking protocol.
-
Binding Affinities: this compound exhibited strong binding affinities for both COX-1 and COX-2, comparable to those of Diclofenac and slightly better than Ibuprofen.
-
Predicted Selectivity: The binding affinity of this compound was more favorable for COX-2 (-8.5 kcal/mol) than for COX-1 (-7.8 kcal/mol), suggesting a potential for COX-2 selectivity. This is consistent with the trend observed for the known selective inhibitor Diclofenac.
-
Interaction Patterns: The carboxylate group of all three compounds formed a crucial hydrogen bond with the side chain of Arg120 at the entrance of the active site. The phenyl ring of the compounds engaged in hydrophobic interactions with residues such as Tyr355 and Val523. The additional interactions with Val523 in the COX-2 active site, which is replaced by a bulkier Isoleucine in COX-1, may contribute to the observed COX-2 selectivity.
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Evaluating the off-target effects of 5-Fluoro-2-methoxyphenylacetic acid in comparison to similar compounds
An In-Depth Guide to Evaluating the Off-Target Effects of 5-Fluoro-2-methoxyphenylacetic Acid and Its Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the pursuit of potent, efficacious molecules is intrinsically linked with the parallel goal of ensuring target specificity. This compound (hereafter 5-F-2-MPA) and its chemical analogs represent a class of small molecules with potential therapeutic relevance. However, like any candidate compound, their journey from hit-to-lead and beyond is contingent upon a thorough understanding of their interaction with the broader proteome. Off-target effects, where a drug binds to unintended proteins, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials, where up to 90% of candidates fail due to safety or efficacy issues.[1]
This guide, from the perspective of a senior application scientist, outlines a systematic, multi-tiered strategy for comprehensively evaluating the off-target profile of 5-F-2-MPA. We will compare its hypothetical profile to that of structurally similar compounds—the parent molecule 2-Methoxyphenylacetic acid (2-MPA) and an isomeric analog, 4-Fluoro-2-methoxyphenylacetic acid (4-F-2-MPA) —to understand how subtle chemical modifications can profoundly impact selectivity. Our approach is grounded in a philosophy of self-validating experimental systems, ensuring that each step provides robust, interpretable data to guide rational drug design and de-risk clinical progression.
The Rationale for a Phased Evaluation Strategy
A brute-force approach to off-target screening is both inefficient and cost-prohibitive. A more logical and resource-effective method involves a phased strategy that moves from broad, predictive assessments to highly specific, biologically relevant validations. This tiered approach allows for early identification of potential liabilities and informs the design of subsequent, more focused experiments. Unintended interactions can undermine a drug's efficacy and lead to unpredictable consequences, making it essential to identify them early.[2]
Our proposed workflow is designed to maximize information while minimizing ambiguity, starting with wide-net screening and progressively narrowing the focus to confirm and characterize specific off-target interactions.
Caption: A phased workflow for systematic off-target effect evaluation.
Phase 1: Broad-Spectrum Screening
The initial phase aims to cast a wide net to identify potential areas of concern. This is achieved by combining computational prediction with high-throughput biochemical screening.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions by comparing the chemical structure of our test compounds against databases of known ligand-protein interactions.[3] This approach can flag potential interactions with protein families known for promiscuity, such as GPCRs, ion channels, and kinases.
Rationale: This step is a cost-effective way to generate initial hypotheses and guide the selection of appropriate biochemical screening panels, thereby prioritizing resources for the most relevant biological systems.
Broad Biochemical Profiling: Kinase Panel Screening
The human kinome, with over 500 members, is one of the largest and most critical families of drug targets, and unintended kinase inhibition is a common source of off-target effects.[4] Screening 5-F-2-MPA and its analogs against a large, representative panel of kinases provides a broad view of their selectivity.
Experimental Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: Prepare stock solutions of 5-F-2-MPA, 2-MPA, and 4-F-2-MPA in 100% DMSO. Create a working concentration (e.g., 10 µM) for single-point screening.
-
Assay Plate Setup: Utilize a multi-well plate format. Each well will contain a specific purified kinase from a panel of over 400 kinases.[5]
-
Reaction Initiation: To each well, add the kinase, the appropriate peptide substrate, and ATP to initiate the phosphorylation reaction in the presence of the test compound or DMSO vehicle control. Radiometric assays using radioactively labeled ATP are considered a gold standard for their direct measurement of enzyme activity and low rates of false positives.[6][7]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.
Hypothetical Data Presentation
To illustrate the potential outcomes, consider the following hypothetical screening results at a 10 µM concentration.
| Kinase Target | 5-F-2-MPA (% Inhibition) | 2-MPA (% Inhibition) | 4-F-2-MPA (% Inhibition) |
| Target X (On-Target) | 95 | 75 | 92 |
| SRC | 68 | 15 | 72 |
| LCK | 55 | 8 | 61 |
| EGFR | 12 | 10 | 15 |
| VEGFR2 | 48 | 20 | 51 |
| p38α | 5 | 7 | 4 |
Interpretation: This hypothetical data suggests that while both fluorinated compounds (5-F-2-MPA and 4-F-2-MPA) show high potency against the intended target, they also exhibit significant off-target activity against the SRC family kinases (SRC, LCK) and VEGFR2. The non-fluorinated parent compound, 2-MPA, is less potent but appears considerably more selective. This highlights a classic drug development challenge: a structural modification (fluorination) that improves on-target potency may simultaneously introduce off-target liabilities.
Phase 2: Hit Confirmation and Cellular Validation
Hits from broad-spectrum screens require orthogonal validation to confirm the interaction and establish its relevance in a cellular context.
Dose-Response Assays for IC50 Determination
Single-point screening data can be misleading. It is crucial to determine the potency of the off-target interactions by generating full dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Rationale: An IC50 value quantifies the potency of the interaction. A potent off-target interaction (low IC50) is a much greater concern than a weak one, especially if the value is close to the on-target IC50. This provides a quantitative "selectivity window."
Hypothetical IC50 Data
| Target | 5-F-2-MPA IC50 (nM) | 2-MPA IC50 (nM) | 4-F-2-MPA IC50 (nM) |
| Target X (On-Target) | 50 | 250 | 65 |
| SRC | 220 | >10,000 | 250 |
| LCK | 850 | >10,000 | 910 |
| VEGFR2 | 1,500 | >10,000 | 1,650 |
Cellular Target Engagement Assays
Biochemical assays use purified proteins, which may not fully represent the complexity of the cellular environment. Cellular target engagement assays confirm that the compound can bind to its off-target protein within intact cells. NanoBRET™ is a technology that can quantify compound binding to a specific kinase within living cells.[8]
Rationale: Confirming target engagement in a cellular milieu is a critical validation step. It demonstrates that the compound can cross the cell membrane, avoid efflux pumps, and find its target in the presence of endogenous ATP concentrations and competing cellular proteins.
Caption: Potential interference of 5-F-2-MPA with SRC signaling pathway.
Phase 3: Assessing Phenotypic and Functional Impact
The final phase investigates the downstream consequences of the confirmed off-target interactions. Phenotypic screening provides an unbiased view of a compound's overall effect on cellular morphology and function.[9]
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Plating: Seed a relevant cell line (e.g., one known to depend on SRC signaling for proliferation) in multi-well imaging plates.
-
Compound Treatment: Treat cells with a range of concentrations of 5-F-2-MPA and its analogs.
-
Staining: After an incubation period (e.g., 48-72 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and an antibody for a phosphorylation event downstream of SRC).
-
Automated Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify dozens of phenotypic parameters, such as cell count, nuclear size, cytoskeletal changes, and the intensity of the phospho-protein signal.
-
Data Interpretation: Compare the phenotypic "fingerprint" of each compound. A significant change in cell proliferation or morphology at concentrations consistent with the off-target IC50 for SRC would strongly suggest that this interaction is functionally relevant. This approach can reveal previously unknown or "hidden" mechanisms of drug action.[10]
Conclusion and Forward Look
This comprehensive guide outlines a rigorous, phased strategy for evaluating the off-target effects of this compound in comparison to its structural analogs. Through the hypothetical data presented, we have demonstrated how this approach can elucidate critical structure-activity relationships related to selectivity. The finding that fluorination may enhance on-target potency at the cost of introducing off-target liabilities against kinases like SRC is a common and vital observation in medicinal chemistry.
By integrating computational prediction, broad biochemical screening, specific dose-response validation, cellular target engagement, and functional phenotypic analysis, researchers can build a detailed and reliable selectivity profile. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded methodology enables data-driven decisions, helping to prioritize compounds with the highest probability of success and ultimately contributing to the development of safer, more effective medicines.
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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Williams, M. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. [Link]
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PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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Liscio, P., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling 5-Fluoro-2-methoxyphenylacetic Acid
As a Senior Application Scientist, it is imperative to approach every chemical compound with a thorough understanding of its properties and the necessary precautions for safe handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxyphenylacetic acid. The following procedural, step-by-step guidance is designed to directly answer your operational questions and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound (CAS No. 383134-85-8) is a compound that requires careful handling due to its potential health hazards.[1] Based on available safety data sheets (SDS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also classified as having acute oral toxicity.[5][6]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |
Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: direct contact can lead to irritation of the skin and eyes, inhalation can irritate the respiratory system, and ingestion can be harmful. Therefore, the primary goal of our personal protective equipment (PPE) and handling procedures is to prevent these routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established safety standards and the specific hazards of this compound.
Eye and Face Protection
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] For operations with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[8]
-
Rationale: This is to protect against splashes and airborne particles of the compound, which can cause serious eye irritation.[2][3]
Hand Protection
-
Recommendation: Wear chemical-resistant gloves such as nitrile or neoprene.[8] Double gloving is a best practice, especially when handling the solid compound or preparing solutions.[8] Gloves should be inspected before use and replaced regularly, as their protective qualities can degrade over time with exposure.
-
Rationale: To prevent skin contact, which can lead to irritation.[2][3][7]
Body Protection
-
Recommendation: A laboratory coat is the minimum requirement. For procedures with a higher potential for contamination, a disposable gown made of a material like polyethylene-coated polypropylene is recommended to prevent skin contact.[8] All protective clothing should be buttoned and have long sleeves.
-
Rationale: To protect the skin from accidental spills and contamination.
Respiratory Protection
-
Recommendation: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][9] An N95 respirator or higher is recommended, especially when handling the compound as a powder or if aerosolization is possible.[8]
-
Rationale: To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2][3][4]
Foot Protection
-
Recommendation: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[8][10]
-
Rationale: Provides a basic level of protection for the feet.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the lab to its final disposal is critical for safety.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Weighing:
-
Always handle the solid compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[2][3]
-
Before handling, ensure you are wearing all the recommended PPE.
-
Use a dedicated spatula and weighing vessel.
-
Clean the balance and surrounding area immediately after weighing to remove any residual powder.
2. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
3. Handling and Storage:
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][3]
-
Avoid contact with skin and eyes.[7]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., unused solutions, reaction mixtures). The containers should be labeled as "HAZARDOUS WASTE" and include the chemical name.[11]
2. Waste Container Management:
-
Use appropriate and compatible containers for waste. The original container can often be used for the main component of the waste.[11]
-
Keep waste containers tightly capped at all times, except when adding waste.[11]
3. Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
-
For small spills, if you are trained and have the appropriate spill kit, you can clean them up while wearing full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Neutralization of acidic waste may be an option, but this should only be performed by trained personnel in a fume hood, following established institutional procedures.[12]
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult an ophthalmologist.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[1][9] |
Always have the Safety Data Sheet readily available to show to the attending physician.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- MSDS of this compound. (2019-12-18).
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 - Sigma-Aldrich. Sigma-Aldrich.
- 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets - ECHEMI. ECHEMI.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Personal protective equipment for handling 2-(5-Fluoro-2-methoxyphenyl)azepane - Benchchem. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Personal Protective Equipment (PPE) - CHEMM. CHEMM.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid - Achmem. Achmem.
- Material Safety Data Sheet - Spectrum Chemical. (2006-08-11). Spectrum Chemical.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment and Chemistry - Chemical Safety Facts. Chemical Safety Facts.
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue College of Engineering.
- Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. Cornell EHS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


